molecular formula C6H12O6 B12057919 D-Glucose-d1-2

D-Glucose-d1-2

カタログ番号: B12057919
分子量: 181.16 g/mol
InChIキー: WQZGKKKJIJFFOK-XVKSOXPJSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

D-Glucose-d1-2 is a useful research compound. Its molecular formula is C6H12O6 and its molecular weight is 181.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C6H12O6

分子量

181.16 g/mol

IUPAC名

(2S,3R,4S,5S,6R)-4-deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6+/m1/s1/i4D

InChIキー

WQZGKKKJIJFFOK-XVKSOXPJSA-N

異性体SMILES

[2H][C@@]1([C@@H]([C@H](O[C@@H]([C@@H]1O)O)CO)O)O

正規SMILES

C(C1C(C(C(C(O1)O)O)O)O)O

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of D-Glucose-2-d

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Glucose-2-d, also known as 2-deuterio-D-glucose, is a stable isotope-labeled monosaccharide that serves as a critical tool in metabolic research and drug development. By replacing the hydrogen atom at the C2 position with a deuterium atom, researchers can trace the metabolic fate of glucose through various biochemical pathways with high precision. This non-radioactive tracer allows for the safe and detailed investigation of glucose metabolism in vitro and in vivo, providing valuable insights into disease pathophysiology and the mechanism of action of novel therapeutics. This technical guide provides a comprehensive overview of the core physical and chemical properties of D-Glucose-2-d, detailed experimental protocols for its characterization, and its applications in scientific research.

Core Physical and Chemical Properties

The physical and chemical properties of D-Glucose-2-d are largely similar to those of its unlabeled counterpart, D-glucose, with minor differences arising from the isotopic substitution. These properties are crucial for its handling, storage, and application in experimental settings.

PropertyValueReference
Chemical Formula C₆H₁₁DO₆--INVALID-LINK--
Molecular Weight 181.16 g/mol --INVALID-LINK--
Appearance White to off-white powder--INVALID-LINK--
Melting Point 150-152 °C (decomposes)--INVALID-LINK--
Solubility Highly soluble in water.[Various Sources]
Optical Rotation [α]²⁵/D +52.0° (c = 2 in H₂O with trace NH₄OH)--INVALID-LINK--
Isotopic Purity ≥98 atom % D--INVALID-LINK--
Chemical Purity ≥99% (CP)--INVALID-LINK--

Experimental Protocols

Synthesis of D-Glucose-2-d

A common method for the synthesis of 2-deutero-D-glucose involves the reduction of a suitable precursor. One reported synthesis starts from D-glucal, which is first converted to its 3,4,6-tri-O-benzyl derivative. This intermediate is then subjected to a deuteration step. The final product is obtained after debenzylation.[1]

Materials:

  • 3,4,6-tri-O-benzyl-D-glucal

  • Deuterating agent (e.g., Deuterium gas with a catalyst, or a deuteride reagent)

  • Palladium on carbon (Pd/C) catalyst for debenzylation

  • Solvents (e.g., Methanol, Ethyl acetate)

  • Standard laboratory glassware and purification apparatus (e.g., chromatography columns)

Procedure:

  • Deuteration of the Glucal: The protected glucal is dissolved in an appropriate solvent and reacted with a deuterating agent. The specific conditions (temperature, pressure, reaction time) will depend on the chosen reagent.

  • Purification of the Deuterated Intermediate: The reaction mixture is worked up to remove the catalyst and any unreacted starting material. The crude product is then purified using column chromatography.

  • Debenzylation: The purified, deuterated intermediate is dissolved in a suitable solvent (e.g., methanol or ethyl acetate) and subjected to catalytic hydrogenation using a palladium on carbon catalyst to remove the benzyl protecting groups.

  • Final Purification: The catalyst is removed by filtration, and the solvent is evaporated to yield the final product, D-Glucose-2-d. The product is then lyophilized to obtain a stable powder.

Spectroscopic Characterization

NMR is a powerful technique for confirming the isotopic labeling and structural integrity of D-Glucose-2-d.

Sample Preparation:

  • Weigh 5-10 mg of D-Glucose-2-d and dissolve it in 0.5-0.7 mL of deuterium oxide (D₂O, 99.9%).

  • Transfer the solution to a 5 mm NMR tube.

  • Allow the sample to equilibrate for at least one hour to reach anomeric equilibrium before analysis.

1D ¹H NMR:

  • Acquire a standard proton NMR spectrum. The absence or significant reduction of the signal corresponding to the proton at the C2 position confirms successful deuteration. The anomeric protons (H1α and H1β) will appear as distinct signals.

2D NMR (COSY, HSQC):

  • COSY (Correlation Spectroscopy): This experiment helps in assigning the proton signals by identifying coupled protons. The absence of a cross-peak between H1 and H2 will further confirm the deuteration at the C2 position.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton and carbon signals, allowing for the unambiguous assignment of the carbon signals. The carbon at the C2 position will show a very weak or absent correlation to a proton.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh D-Glucose-2-d dissolve Dissolve in D2O weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer equilibrate Equilibrate transfer->equilibrate nmr_acq Acquire Spectra equilibrate->nmr_acq one_d 1D ¹H NMR nmr_acq->one_d two_d 2D NMR (COSY, HSQC) nmr_acq->two_d process Process Spectra one_d->process two_d->process assign Assign Signals process->assign confirm Confirm Deuteration assign->confirm MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation plasma Plasma Sample precipitate Protein Precipitation plasma->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc Liquid Chromatography supernatant->lc ms Mass Spectrometry lc->ms detect Detect M+1 Peak ms->detect confirm Confirm Isotopic Enrichment detect->confirm

References

The Synthesis and Preparation of Deuterium-Labeled Glucose: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterium-labeled glucose is a powerful tool in metabolic research and drug development. By replacing hydrogen atoms with their stable isotope, deuterium, researchers can trace the metabolic fate of glucose through various biochemical pathways non-invasively.[1][2] This technical guide provides a comprehensive overview of the synthesis, preparation, and analysis of deuterium-labeled glucose, with a focus on experimental protocols and data interpretation for use in preclinical and clinical research. The utilization of these stable isotope tracers provides significant advantages over radioactive labeling, ensuring safety in human studies and for the environment.

Synthesis of Deuterium-Labeled Glucose

The preparation of deuterium-labeled glucose can be achieved through several methods, each with its own advantages and limitations. The primary approaches include catalytic hydrogen-deuterium (H-D) exchange, enzymatic synthesis, and chemical synthesis. The choice of method depends on the desired labeling pattern, required isotopic purity, and scalability.

Catalytic H-D Exchange

Catalytic H-D exchange is a versatile method for introducing deuterium into glucose molecules. This approach typically utilizes a metal catalyst, such as ruthenium on carbon (Ru/C), in the presence of a deuterium source like deuterium oxide (D₂O). The reaction proceeds through the exchange of hydrogen atoms on the glucose molecule with deuterium from the solvent.

Key Features:

  • Versatility: Can be used to produce various deuterated glucose isotopologues.

  • Cost-effective: D₂O is a relatively inexpensive deuterium source.

  • Scalability: The process can be scaled up for larger quantity production.

ParameterTypical Value/Condition
Catalyst 5 wt% Ruthenium on activated carbon (Ru/C)
Deuterium Source Deuterium oxide (D₂O)
Temperature 343 - 383 K
Pressure 0.5 - 2 MPa (if hydrogen gas is also used)
Reaction Time Varies (several hours to days depending on desired labeling)
Isotopic Purity Can achieve high levels of deuteration with optimization
Enzymatic Synthesis

Enzymatic synthesis offers a highly specific and regioselective method for producing deuterium-labeled glucose. This technique leverages the specificity of enzymes to introduce deuterium at precise positions within the glucose molecule. For instance, hexokinase can be used to phosphorylate glucose at the C6 position, which can be a step in a multi-enzyme system for specific labeling.

Key Features:

  • High Specificity: Enzymes catalyze reactions at specific sites, leading to precise labeling.

  • Mild Reaction Conditions: Reactions are typically carried out under physiological conditions (neutral pH, moderate temperature).

  • High Purity: Minimal by-product formation results in high purity of the final product.

ParameterTypical Value/Condition
Enzyme Hexokinase, Glucose Isomerase, etc.
Deuterium Source Deuterated substrates (e.g., deuterated ATP) or D₂O
Temperature 25 - 40 °C
pH 7.0 - 8.0
Yield Generally high due to enzyme specificity
Isotopic Purity >98%
Chemical Synthesis

Chemical synthesis provides a robust and well-established route to a variety of specifically labeled glucose molecules, such as the widely used [6,6-²H₂]glucose. These multi-step syntheses offer precise control over the location of the deuterium labels. A recently developed cost-effective method for producing [2,3,4,6,6'-²H₅]-D-glucose utilizes methyl-α-D-glucopyranoside as a starting material under mild reaction conditions.[3]

Key Features:

  • High Precision: Allows for the synthesis of specifically labeled isotopologues.

  • Scalability: Can be adapted for large-scale production.

  • Versatility: A wide range of deuterated glucose variants can be synthesized.

Parameter[6,6-²H₂]glucose Synthesis[2,3,4,6,6'-²H₅]-D-glucose Synthesis
Starting Material D-Glucose derivativesMethyl-α-D-glucopyranoside
Key Reagents Deuterated reducing agents (e.g., NaBD₄)Deuterium source under mild conditions (80°C)
Yield Moderate to high, depending on the specific routeHigh, with improved labeling efficiency
Isotopic Purity Typically >99%High
Cost Can be expensive due to multi-step nature and reagentsApproximately 10-fold reduction in production costs compared to other methods[3]

Experimental Protocols

General Workflow for Synthesis and Analysis

cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Chemical Synthesis Chemical Synthesis Chromatography Chromatography Chemical Synthesis->Chromatography Enzymatic Synthesis Enzymatic Synthesis Enzymatic Synthesis->Chromatography Catalytic Exchange Catalytic Exchange Catalytic Exchange->Chromatography GC-MS GC-MS Chromatography->GC-MS NMR NMR Chromatography->NMR

Caption: General workflow for the synthesis and analysis of deuterium-labeled glucose.

Protocol 1: Chemical Synthesis of [6,6-²H₂]glucose

This protocol is a generalized representation of a common chemical synthesis route.

  • Protection of Hydroxyl Groups: Start with a suitable derivative of D-glucose where the hydroxyl groups at C1 to C5 are protected to prevent unwanted side reactions.

  • Oxidation of the C6 Hydroxyl Group: Selectively oxidize the primary hydroxyl group at the C6 position to an aldehyde.

  • Deuterium Introduction: Reduce the aldehyde at C6 using a deuterium-donating reducing agent, such as sodium borodeuteride (NaBD₄), to introduce two deuterium atoms at the C6 position.

  • Deprotection: Remove the protecting groups from the hydroxyl groups to yield [6,6-²H₂]glucose.

  • Purification: Purify the final product using column chromatography.

Protocol 2: Analysis of Deuterium Incorporation by GC-MS

This protocol details the analysis of deuterium enrichment in glucose from plasma samples.

  • Plasma Sample Preparation:

    • Collect blood in tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge at 1,000-2,000 x g for 10 minutes at 4°C to separate plasma.[4]

    • Store plasma at -80°C until analysis.[4]

  • Derivatization (Aldonitrile Pentaacetate):

    • To a dried plasma extract, add 50 µL of hydroxylamine hydrochloride in pyridine (20 mg/mL).

    • Heat the mixture at 90°C for 60 minutes.[5]

    • Cool the sample and add 100 µL of acetic anhydride.

    • Incubate at 60°C for 30 minutes to form the aldonitrile pentaacetate derivative.[5]

    • Dry the sample under a stream of nitrogen and redissolve in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

  • GC-MS Analysis:

    • Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer.

    • Monitor specific ion fragments to determine the extent and position of deuterium labeling. For example, for the aldonitrile pentaacetate derivative, key fragments include m/z 328 (C1-C6) and m/z 217 (C4-C6).[5]

    • Calculate deuterium enrichment by analyzing the mass isotopomer distribution of these fragments.

Metabolic Pathways and Deuterium Tracing

Deuterium-labeled glucose is a valuable tracer for studying central carbon metabolism, including glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.

Glycolysis and the TCA Cycle

When [6,6-²H₂]glucose is introduced into a biological system, the deuterium labels are carried through glycolysis. The resulting pyruvate retains the deuterium at its methyl group. This labeled pyruvate can then be converted to lactate or enter the TCA cycle.

[6,6-2H2]Glucose [6,6-2H2]Glucose Glycolysis Glycolysis [6,6-2H2]Glucose->Glycolysis [3,3-2H2]Pyruvate [3,3-2H2]Pyruvate Glycolysis->[3,3-2H2]Pyruvate [3,3-2H2]Lactate [3,3-2H2]Lactate [3,3-2H2]Pyruvate->[3,3-2H2]Lactate TCA Cycle TCA Cycle [3,3-2H2]Pyruvate->TCA Cycle [4-2H]Glutamate/Glutamine (Glx) [4-2H]Glutamate/Glutamine (Glx) TCA Cycle->[4-2H]Glutamate/Glutamine (Glx)

Caption: Metabolic fate of [6,6-²H₂]glucose through glycolysis and the TCA cycle.

In the TCA cycle, the deuterium from acetyl-CoA (derived from pyruvate) is incorporated into intermediates, and subsequently into glutamate and glutamine (collectively termed Glx) via transamination from α-ketoglutarate. The detection of deuterated lactate and Glx provides a measure of glycolytic and TCA cycle activity, respectively.

Pentose Phosphate Pathway (PPP)

The PPP is another crucial pathway for glucose metabolism. To distinguish between glycolysis and the PPP, multiply-labeled glucose isotopologues can be used. For instance, metabolism of D-(1,6-¹³C₂,6,6-²H₂)glucose through glycolysis produces (3-¹³C)lactate and (3-¹³C,3,3-²H₂)lactate, whereas its metabolism through the PPP results in (3-¹³C,3,3-²H₂)lactate.[6] By analyzing the different isotopologues of lactate, the relative fluxes through these two pathways can be determined.

Deuterium Metabolic Imaging (DMI)

Deuterium Metabolic Imaging (DMI) is an emerging non-invasive imaging technique that utilizes deuterium-labeled compounds to visualize and quantify metabolic processes in vivo.[7]

DMI Workflow

Administration Administration of Deuterium-Labeled Glucose Metabolism In vivo Metabolism Administration->Metabolism Data Acquisition 2H MRSI Data Acquisition Metabolism->Data Acquisition Data Processing Spectral Fitting and Quantification Data Acquisition->Data Processing Metabolic Maps Generation of 3D Metabolic Maps Data Processing->Metabolic Maps

Caption: Workflow of a typical Deuterium Metabolic Imaging (DMI) study.

The process involves the administration of a deuterated substrate, such as [6,6-²H₂]glucose, followed by the acquisition of deuterium magnetic resonance spectroscopic imaging (²H MRSI) data.[7] The resulting spectra are then processed to quantify the spatial distribution of the deuterated substrate and its metabolites, such as lactate and Glx. This allows for the creation of 3D maps of metabolic activity, which can be used to study diseases like cancer, where altered glucose metabolism is a key feature.[7]

Conclusion

Deuterium-labeled glucose is an indispensable tool for modern metabolic research and drug development. The ability to synthesize specifically labeled isotopologues through various methods, coupled with powerful analytical techniques like GC-MS and DMI, provides researchers with an unprecedented view into the complexities of cellular metabolism. The detailed protocols and workflows presented in this guide offer a solid foundation for the successful application of deuterium-labeled glucose in a range of scientific investigations, from fundamental biology to clinical diagnostics.

References

D-Glucose-d1-2 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to D-Glucose-d1-2 for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a deuterated form of D-glucose. It is intended for professionals in research and drug development who are utilizing stable isotope tracers to investigate metabolic pathways. This document covers the fundamental properties of this compound, detailed experimental protocols for its use in metabolic tracing studies, and the visualization of relevant biological and experimental workflows.

Introduction to this compound

This compound is a stable isotope-labeled version of D-glucose where a single hydrogen atom at the second carbon position has been replaced by a deuterium atom. This non-radioactive isotopic labeling makes it a valuable tracer for in vitro and in vivo metabolic studies.[1] By using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can track the journey of the deuterium label as the glucose molecule is processed through various metabolic pathways.[1][2] This provides quantitative insights into the flux of metabolites through central carbon metabolism, including glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[2] Understanding the dynamics of these pathways is critical in numerous fields, particularly in oncology, neurobiology, and the study of metabolic diseases.[3]

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValue
CAS Number 51517-59-0
Molecular Formula C₆H₁₁DO₆
Molecular Weight 181.16 g/mol
Synonyms Glucose-d₁-2, D-(+)-Glucose-d₁-2, Dextrose-d₁-2

Core Applications in Metabolic Research

This compound is a powerful tool for elucidating the mechanisms of cellular metabolism. Its applications span various research areas:

  • Metabolic Flux Analysis: It allows for the quantitative measurement of the rate of metabolic reactions, providing a dynamic view of cellular metabolism.[2]

  • Oncology Research: Cancer cells often exhibit altered glucose metabolism, such as the Warburg effect.[3] Deuterated glucose tracers are used to study these metabolic shifts and to assess the efficacy of drugs that target cancer metabolism.[3]

  • Drug Development: Stable isotope tracers are employed in pharmacokinetic and pharmacodynamic studies to understand how novel therapeutics affect metabolic pathways.[4]

  • Neurobiology: The brain relies heavily on glucose for energy.[3] this compound can be used to investigate brain glucose metabolism in preclinical models of neurological disorders.[3]

Experimental Protocols

The following is a generalized protocol for a stable isotope tracing experiment using deuterated glucose in cultured cells. This protocol can be adapted for specific cell lines and experimental questions.

Protocol: In Vitro Metabolic Tracing with Deuterated Glucose
  • Media Preparation:

    • Prepare a culture medium containing the desired concentration of deuterated glucose. It is crucial to use a glucose-free base medium and to supplement it with the labeled glucose.

    • To avoid interference from unlabeled glucose, use dialyzed fetal bovine serum (FBS) instead of regular FBS.[5]

  • Cell Seeding and Growth:

    • Seed cells in multi-well plates at a density that allows them to reach the desired confluency (typically 70-80%) at the time of the experiment.[5]

    • Culture the cells under standard conditions to allow for adherence and growth.

  • Tracer Incubation:

    • On the day of the experiment, remove the standard growth medium.

    • Wash the cells once with phosphate-buffered saline (PBS) to remove any residual unlabeled glucose.[5]

    • Add the pre-warmed deuterated glucose-containing medium to the cells.

    • Incubate the cells for a time course determined by the specific metabolic pathways of interest. This can range from minutes to several hours.

  • Metabolite Extraction:

    • To halt metabolic activity, rapidly aspirate the labeling medium.

    • Wash the cells quickly with ice-cold saline to remove any extracellular labeled glucose.

    • Immediately add a cold extraction solvent (e.g., 80% methanol) to the cells and scrape them from the plate.[5]

    • Collect the cell lysate and centrifuge at high speed to pellet cellular debris.

    • Transfer the supernatant, which contains the metabolites, to a new tube for analysis.

  • Sample Analysis:

    • Dry the metabolite extract, typically under a stream of nitrogen or using a vacuum concentrator.

    • For analysis by gas chromatography-mass spectrometry (GC-MS), derivatize the dried metabolites to make them volatile.

    • Analyze the samples using GC-MS or liquid chromatography-mass spectrometry (LC-MS) to determine the isotopic enrichment in downstream metabolites.

Quantitative Data Presentation

The data obtained from deuterated glucose tracing experiments allows for the calculation of metabolic fluxes and the relative contributions of different pathways. The following table provides an example of the type of quantitative data that can be generated from such studies, using similar deuterated glucose tracers.

Parameter MeasuredTracer UsedModel SystemKey Findings
Whole Body Glucose Flux6,6-D2-GlucoseHumanPrimed constant infusion allows for reliable quantification of glucose kinetics.[6]
Glucose and Fructose Recycling6,6-D2-Glucose and 2-D1-GlucoseHumanEnables the determination of substrate cycling rates.[6]

Visualizing Pathways and Workflows

Diagrams are essential for understanding the complex interplay of metabolic pathways and for visualizing experimental designs. The following diagrams were generated using the DOT language.

Metabolic_Pathway cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle cluster_output Biosynthesis Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P R5P Ribose-5-P G6P->R5P Pyruvate Pyruvate F6P->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA cycle Lactate Lactate Pyruvate->Lactate R5P->F6P Nucleotides Nucleotides R5P->Nucleotides Citrate Citrate AcetylCoA->Citrate cycle aKG α-Ketoglutarate Citrate->aKG cycle FattyAcids Fatty Acids Citrate->FattyAcids aKG->AcetylCoA cycle AminoAcids Amino Acids aKG->AminoAcids Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Labeled Media D Incubate with Labeled Media A->D B Seed and Grow Cells C Wash with PBS B->C C->D E Quench and Extract Metabolites D->E F Sample Derivatization E->F G LC-MS or GC-MS Analysis F->G H Data Interpretation G->H

References

A Technical Guide to the Isotopic Purity and Enrichment of D-Glucose-d1-2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of isotopically labeled compounds is paramount for the integrity of experimental outcomes. This guide provides an in-depth analysis of D-Glucose-d1-2, also known as D-Glucose-2-d, focusing on its isotopic purity and enrichment levels. It offers a compilation of technical data, detailed experimental protocols for its characterization, and visualizations of its application in metabolic research.

Understanding Isotopic Purity and Enrichment

Isotopic Purity refers to the proportion of molecules within a sample that are labeled with the desired isotope at the specified position. It is typically expressed as "atom % D" and indicates the percentage of D-Glucose molecules that are deuterated at the C-2 position.[1]

Isotopic Enrichment signifies the increase in the amount of a specific isotope within a sample relative to its natural abundance. In metabolic studies, this is a crucial parameter to quantify the incorporation of the labeled tracer into downstream metabolites.[2]

Quantitative Data on this compound

The isotopic purity of commercially available this compound is a critical specification for researchers. The following table summarizes the available data from various suppliers.

Supplier/SourceCompound NameIsotopic Purity (atom % D)Chemical Purity
Sigma-AldrichD-Glucose-2-d9899% (CP)
MedchemExpressThis compoundNot specified>98%
Santa Cruz BiotechnologyD-Glucose-d1297Not specified

Note: Data is compiled from publicly available information and may vary by batch.

Experimental Protocols for Determining Isotopic Enrichment

The accurate determination of isotopic enrichment is essential for quantitative metabolic flux analysis. The two primary analytical techniques employed for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for measuring stable-isotope labeling.[2] It is widely used to determine the positional deuterium enrichment of glucose.

Methodology:

  • Sample Preparation and Derivatization: Plasma or cell extracts containing glucose are deproteinized. The glucose is then chemically derivatized to make it volatile for GC analysis. A common derivatization method is the preparation of the aldonitrile pentaacetate derivative.[3]

  • GC Separation: The derivatized sample is injected into a gas chromatograph, where the glucose derivative is separated from other components.

  • Mass Spectrometry Analysis: The separated derivative enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting fragments are analyzed based on their mass-to-charge ratio (m/z).[4]

  • Data Analysis: The isotopic enrichment is determined by analyzing the mass isotopomer distributions (MIDs) of specific ion fragments. By comparing the abundance of the ion containing the deuterium label (M+1) to the unlabeled ion (M+0), the enrichment can be calculated. Corrections for the natural abundance of other isotopes (e.g., ¹³C) are necessary for accurate quantification.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that can provide detailed information about the specific location of isotopic labels within a molecule.

Methodology:

  • Sample Preparation: The this compound sample is dissolved in a suitable deuterated solvent (e.g., D₂O).

  • NMR Analysis: ¹H NMR and ²H (Deuterium) NMR spectra are acquired.

    • In the ¹H NMR spectrum, the reduction in the signal intensity of the proton at the C-2 position compared to the other protons provides a measure of the isotopic purity.

    • The ²H NMR spectrum will show a signal corresponding to the deuterium at the C-2 position, and its integration relative to a known standard can be used to quantify the enrichment.

  • Data Analysis: The isotopic purity is calculated by comparing the integral of the residual C-2 proton signal to the integrals of other non-deuterated positions on the glucose molecule. For enrichment, the integral of the deuterium signal is compared to an internal or external standard of known concentration.

Visualization of Metabolic Tracing

This compound is a valuable tracer for studying central carbon metabolism. The deuterium label at the C-2 position can be tracked as glucose is metabolized through pathways like glycolysis and the pentose phosphate pathway (PPP). The following diagram illustrates the initial steps of these pathways and the fate of the deuterium label.

Caption: Metabolic fate of this compound in glycolysis and the PPP.

This guide provides a foundational understanding of the key parameters of this compound and the methodologies for its analysis. The accurate assessment of isotopic purity and enrichment is critical for the robust design and interpretation of metabolic studies in drug development and life sciences research.

References

The Fundamental Principles of D-Glucose-d1-2 as a Metabolic Tracer: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and data interpretation associated with the use of D-Glucose-d1-2 as a metabolic tracer. This compound, a stable isotope-labeled form of glucose with deuterium atoms at the first and second carbon positions, offers a powerful tool for elucidating the intricate dynamics of glucose metabolism. By tracing the metabolic fate of these deuterium labels, researchers can gain valuable insights into the flux through key pathways such as glycolysis and the pentose phosphate pathway (PPP), aiding in the discovery and development of novel therapeutics.

While D-glucose labeled with deuterium at a single position (e.g., [2-²H]glucose or [6,6-²H₂]glucose) or dually labeled with carbon-13 is more commonly documented, the principles outlined in this guide for this compound are derived from the established metabolic behaviors of deuterium at the C-1 and C-2 positions of the glucose molecule.[1][2]

Core Principles of this compound Tracing

The utility of this compound as a metabolic tracer lies in the predictable loss or retention of its deuterium labels as it traverses various enzymatic reactions. This allows for the quantitative assessment of metabolic pathway activity. Stable isotope tracers like deuterated glucose are chemically similar to their unlabeled counterparts and are processed by the same enzymes, making them excellent tools for in vitro and in vivo studies.[3][4] The primary analytical techniques for detecting and quantifying the incorporation of deuterium into downstream metabolites are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[5][6]

The key to interpreting data from this compound tracing experiments is understanding the specific metabolic fates of the deuterium atoms at the C-1 and C-2 positions:

  • Deuterium at C-2: The deuterium atom on the second carbon of glucose is primarily lost to the cellular water pool during the isomerization of glucose-6-phosphate (G6P) to fructose-6-phosphate (F6P), a reaction catalyzed by phosphoglucose isomerase (PGI) in the second step of glycolysis.[7][8] This specific loss makes D-glucose deuterated at the C-2 position an excellent tool for quantifying the flux through the upper stages of glycolysis.[7]

  • Deuterium at C-1: The metabolic fate of the deuterium at the C-1 position is more complex. It can be lost through the activity of phosphomannose isomerase.[1] Furthermore, if the glucose-6-phosphate enters the oxidative branch of the pentose phosphate pathway, the C-1 carbon is removed as CO₂, leading to the loss of the associated deuterium atom.

By concurrently tracking the fate of both deuterium labels, this compound has the potential to provide a more nuanced understanding of the metabolic switch between glycolysis and the pentose phosphate pathway.

Experimental Protocols

The successful application of this compound as a metabolic tracer is contingent upon robust experimental design and precise analytical techniques. Below are generalized protocols for in vitro and in vivo studies.

In Vitro Cell Culture Labeling Protocol

This protocol outlines a general procedure for labeling cultured cells with this compound to investigate metabolic pathway dynamics.

Materials:

  • Cultured cells of interest

  • Standard cell culture medium

  • Glucose-free cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS), ice-cold

  • Extraction solvent (e.g., 80% methanol, -80°C)

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Liquid nitrogen

Procedure:

  • Cell Culture: Plate cells at a suitable density and allow them to adhere and reach the desired confluency.

  • Medium Preparation: Prepare the labeling medium by supplementing glucose-free culture medium with this compound to the desired final concentration (e.g., 10 mM).

  • Isotope Labeling:

    • Aspirate the standard culture medium from the cells.

    • Wash the cells once with PBS to remove any residual unlabeled glucose.

    • Add the pre-warmed this compound labeling medium to the cells.

    • Incubate the cells for a predetermined duration to achieve isotopic steady state. This time can range from minutes to hours depending on the metabolic pathways under investigation.[7]

  • Metabolite Extraction:

    • To quench metabolism, rapidly aspirate the labeling medium.

    • Wash the cells with ice-cold PBS.

    • Immediately add the cold extraction solvent and place the culture dish on dry ice.

    • Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Sample Preparation for Analysis:

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

    • Carefully transfer the supernatant containing the metabolites to a new tube.

    • Dry the metabolite extract, for example, using a speed vacuum.

    • The dried extract can be stored at -80°C until analysis.

In Vivo Tracer Infusion Protocol (Mouse Model)

This protocol provides a general framework for an in vivo glucose tracer study in a mouse model.

Materials:

  • This compound

  • Sterile saline solution

  • Animal model (e.g., mouse)

  • Infusion pump and catheters

  • Blood collection tubes (with anticoagulant)

  • Centrifuge

  • Equipment for tissue harvesting and snap-freezing

Procedure:

  • Animal Preparation: Acclimatize the animals to the experimental conditions. Fast the animals overnight to reach a basal metabolic state. Anesthetize the animal and surgically implant catheters for infusion and blood sampling.

  • Tracer Preparation: Prepare a sterile solution of this compound in saline. A priming bolus dose and a continuous infusion solution will be required to achieve and maintain a steady-state concentration of the tracer in the plasma.

  • Tracer Infusion: Administer a priming bolus of the this compound solution, followed by a continuous infusion at a constant rate.

  • Blood and Tissue Sampling:

    • Collect blood samples at predetermined time points before and during the infusion to monitor plasma glucose enrichment.

    • Immediately snap-freeze the tissues in liquid nitrogen to halt metabolic activity.

  • Sample Processing:

    • Separate plasma from blood samples by centrifugation.

    • Store plasma and tissue samples at -80°C until metabolite extraction and analysis.

Data Presentation

Quantitative data from metabolic tracer studies are typically presented as mass isotopologue distributions (MIDs) of key metabolites. The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.) of a given metabolite.

Table 1: Illustrative Mass Isotopologue Distributions (MID) in Key Glycolytic Intermediates

MetaboliteIsotopologueFractional Abundance (%) - ControlFractional Abundance (%) - TreatedInterpretation
Glucose-6-Phosphate M+0 (unlabeled)1010Fraction of the pool from unlabeled sources.
M+155Represents G6P with one deuterium.
M+28585Represents G6P derived from the this compound tracer.
Fructose-6-Phosphate M+0 (unlabeled)9095The lack of significant M+2 indicates the loss of deuterium at the PGI step.
M+194Represents F6P retaining one deuterium. A decrease may indicate altered flux.
M+211Negligible M+2 confirms the loss of the C-2 deuterium.
Lactate M+0 (unlabeled)7060Unlabeled lactate.
M+12535Lactate with one deuterium, potentially from PPP flux or partial label loss.
M+255Lactate retaining both deuterium atoms.

Table 2: Calculated Metabolic Fluxes (Illustrative Data)

Metabolic FluxControl (Normalized to Glucose Uptake)Treated (Normalized to Glucose Uptake)Interpretation
Glycolysis (PGI step) 10080A decrease in flux through phosphoglucose isomerase in the treated group.
Pentose Phosphate Pathway 1525An increase in the relative flux into the pentose phosphate pathway in the treated group.
TCA Cycle Entry 6050Reduced entry of glucose-derived carbons into the TCA cycle in the treated group.

Visualization of Metabolic Pathways and Experimental Workflows

Diagrams created using Graphviz (DOT language) are provided below to visualize key metabolic pathways and experimental workflows.

experimental_workflow cluster_invitro In Vitro cluster_invivo In Vivo cell_culture Cell Culture labeling Isotope Labeling with This compound cell_culture->labeling quenching Metabolic Quenching labeling->quenching extraction Metabolite Extraction quenching->extraction analysis GC-MS or NMR Analysis extraction->analysis animal_prep Animal Preparation infusion Tracer Infusion animal_prep->infusion sampling Blood & Tissue Sampling infusion->sampling sampling->extraction data_analysis Data Analysis & Flux Calculation analysis->data_analysis

Caption: A generalized experimental workflow for metabolic tracing using this compound.

glycolysis_ppp_fate glucose This compound (Deuterium at C1, C2) g6p Glucose-6-Phosphate-d1,2 glucose->g6p Hexokinase f6p Fructose-6-Phosphate-d1 (C2 Deuterium Lost) g6p->f6p Phosphoglucose Isomerase ppp Pentose Phosphate Pathway (C1 Deuterium Lost) g6p->ppp G6PD glycolysis Glycolysis f6p->glycolysis pyruvate Pyruvate glycolysis->pyruvate ppp->glycolysis tca TCA Cycle pyruvate->tca

Caption: Metabolic fate of deuterium from this compound in glycolysis and the PPP.

tca_cycle_labeling pyruvate Pyruvate (Labeled from Glucose) acetyl_coa Acetyl-CoA (Labeled) pyruvate->acetyl_coa PDH citrate Citrate (Labeled) acetyl_coa->citrate isocitrate Isocitrate citrate->isocitrate alpha_kg α-Ketoglutarate isocitrate->alpha_kg succinyl_coa Succinyl-CoA alpha_kg->succinyl_coa succinate Succinate succinyl_coa->succinate fumarate Fumarate succinate->fumarate malate Malate fumarate->malate oxaloacetate Oxaloacetate malate->oxaloacetate oxaloacetate->citrate

Caption: Labeling of TCA cycle intermediates from this compound derived pyruvate.

Conclusion

This compound serves as a valuable, albeit less commonly documented, metabolic tracer for the nuanced investigation of glucose metabolism. By carefully considering the distinct metabolic fates of the deuterium atoms at the C-1 and C-2 positions, researchers can design experiments to quantify the flux through glycolysis and the pentose phosphate pathway. The integration of robust experimental protocols with advanced analytical techniques such as mass spectrometry and NMR spectroscopy allows for the generation of high-quality quantitative data. This, in turn, can provide critical insights into the metabolic reprogramming that occurs in various disease states and can aid in the development of targeted therapeutic interventions.

References

An In-depth Technical Guide to the Role of D-Glucose-d1-2 in Studying Central Carbon Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Understanding Central Carbon Metabolism

Central carbon metabolism, a nexus of biochemical pathways including glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle, is fundamental to cellular life. It governs energy production, biosynthesis of essential macromolecules, and the maintenance of redox balance.[1] Dysregulation within this intricate network is a hallmark of numerous pathologies, from cancer to metabolic disorders and neurodegenerative diseases.[1]

Traditional metabolomics provides a static snapshot of metabolite concentrations. However, to truly understand the dynamic nature of metabolic function and dysfunction, one must measure the rates of metabolic reactions, or fluxes. Stable Isotope-Resolved Metabolomics (SIRM) has emerged as a powerful technique to achieve this.[1] By introducing substrates labeled with non-radioactive stable isotopes like Carbon-13 (¹³C) and Deuterium (²H or D), researchers can trace the journey of atoms through metabolic networks, thereby quantifying intracellular fluxes and elucidating pathway activities.[2][3]

D-glucose, as the principal fuel for most mammalian cells, is the ideal tracer for interrogating central carbon metabolism.[1] This guide focuses specifically on the utility of D-Glucose-d1-2, a deuterated glucose isotopologue, as a sophisticated tool for dissecting the complexities of metabolic pathways.

This compound: A Specialized Tracer for Metabolic Flux Analysis

This compound is a stable isotope-labeled form of glucose where deuterium atoms replace hydrogen atoms at the first and second carbon positions. The choice of a tracer is critical and is dictated by the specific metabolic question being investigated.[4] While uniformly labeled tracers like [U-¹³C₆]glucose are excellent for general carbon tracing, positionally-labeled tracers such as this compound offer unique advantages for resolving specific pathway activities, particularly those involving hydrogen atom transfers.

Comparative Analysis of Glucose Tracers

The utility of a glucose tracer is determined by the position of its isotopic labels, which dictates the labeling patterns of downstream metabolites. This provides unique insights into the pathways that produced them.[4] this compound is particularly useful for studying reactions where the C-H bonds at the C1 and C2 positions are modified, offering a window into the activities of pathways like the Pentose Phosphate Pathway.

TracerPrimary Application(s)AdvantagesLimitations
This compound Tracing hydrogen fate in the upper part of glycolysis and the Pentose Phosphate Pathway (PPP); assessing NADPH production.[5]Provides specific information on hydrogen rearrangements and redox reactions. Can distinguish pathways with similar carbon but different hydrogen transfers.Isotopic effects due to deuterium can potentially alter reaction rates. Complex data analysis.
[U-¹³C₆]Glucose General tracing of the glucose carbon backbone through all major pathways (glycolysis, PPP, TCA cycle).Robust for determining the overall contribution of glucose to various metabolites. Widely used and well-documented.Less effective at resolving fluxes at intersecting pathways, such as the relative activity of glycolysis vs. the PPP.
[1,2-¹³C₂]Glucose Quantifying the relative flux of glycolysis versus the oxidative PPP.[5][6]The C1-C2 bond is preserved in glycolysis but cleaved in the PPP, providing a clear distinction in labeling patterns of downstream metabolites.Provides limited information on pathways beyond the initial steps of glucose metabolism.
[6,6-²H₂]Glucose (D-Glucose-d2) Measurement of whole-body and tissue-specific glucose turnover and flux.[2][7]Deuterium labels on C6 are less prone to loss during glycolysis, making it a stable tracer for glucose kinetics.[2]Provides limited information on downstream anabolic pathways beyond glycolysis.[2]

Experimental Design and Protocols

The successful application of this compound as a metabolic tracer relies on meticulous experimental design and precise analytical techniques.[8] The general workflow involves culturing cells or administering the tracer in vivo, followed by rapid quenching of metabolism, extraction of metabolites, and analysis by mass spectrometry.

General Experimental Workflow

The following diagram outlines the key steps in a stable isotope tracing experiment using this compound.

G cluster_exp Experimental Phase cluster_analysis Analytical Phase A 1. Cell Culture or In Vivo Model Prep B 2. Labeling (Introduce this compound) A->B C 3. Quenching (Halt Metabolism) B->C D 4. Metabolite Extraction C->D E 5. Sample Analysis (LC-MS/MS or GC-MS) D->E F 6. Data Processing (Peak Integration, Isotope Correction) E->F G 7. Metabolic Flux Analysis F->G G cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway Glucose This compound (²H on C1, C2) G6P Glucose-6-P-d1-2 Glucose->G6P F6P Fructose-6-P-d1-2 G6P->F6P PGI G6PD G6PD G6P->G6PD TrioseP Triose-P (Mainly M+2) F6P->TrioseP Lactate Lactate (M+2) TrioseP->Lactate Ru5P Ribulose-5-P (Loses ²H from C1) NADPH NADPH-d1 G6PD->Ru5P G6PD->NADPH NADP+ -> G cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P Ru5P Ribulose-5-P G6P->Ru5P F16BP Fructose-1,6-BP F6P->F16BP GAP Glyceraldehyde-3-P F16BP->GAP PYR Pyruvate GAP->PYR LAC Lactate PYR->LAC ACoA Acetyl-CoA PYR->ACoA R5P Ribose-5-P (Nucleotide Synthesis) Ru5P->R5P CIT Citrate ACoA->CIT AKG α-Ketoglutarate CIT->AKG MAL Malate AKG->MAL MAL->ACoA

References

Navigating Metabolic Pathways: A Technical Guide to the Safe Handling and Application of D-Glucose-d1-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of D-Glucose-d1-2, a deuterated monosaccharide increasingly utilized as a tracer in metabolic research. Detailing its safety profile, handling procedures, and applications, this document serves as an essential resource for professionals in drug development and life sciences research. Particular focus is given to its role in elucidating metabolic fluxes through glycolysis and the pentose phosphate pathway (PPP).

Safety and Handling

While structurally similar to its non-deuterated counterpart, this compound (also known as 2-deutero-D-glucose or [2-²H]glucose) requires specific handling considerations due to the isotopic label. Unlike naturally abundant D-Glucose, which is generally considered non-hazardous, some deuterated forms of glucose have been classified with potential hazards. Therefore, adherence to appropriate safety protocols is imperative.

Hazard Identification

A Safety Data Sheet (SDS) for a similar compound, D-Glucose-d1, indicates potential for acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation.[1] Although a specific SDS for this compound was not found, it is prudent to handle it with a higher degree of caution than unlabeled glucose.

Table 1: Hazard Classification for D-Glucose-d1

Hazard ClassCategoryHazard Statement
Acute toxicity, oralCategory 4H302: Harmful if swallowed
Skin corrosion/irritationCategory 2H315: Causes skin irritation
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposure; Respiratory tract irritationCategory 3H335: May cause respiratory irritation

Data based on the Safety Data Sheet for D-Glucose-d1.[1]

Recommended Handling Procedures

Standard laboratory safety practices should be strictly followed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, protective gloves, and a lab coat.[1]

  • Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or aerosols.[1]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[1]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

First Aid Measures

In case of exposure, follow these first-aid guidelines:

  • If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[1]

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

  • If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]

Physicochemical Properties

Understanding the physical and chemical properties of this compound is essential for its proper use in experimental settings.

Table 2: Physicochemical Data for this compound

PropertyValue
Molecular Formula C₆H₁₁DO₆
Molecular Weight 181.16 g/mol
CAS Number 51517-59-0
Appearance White to off-white solid powder
Solubility Soluble in water

Experimental Applications and Protocols

This compound is a valuable tracer for dissecting the complexities of central carbon metabolism. The deuterium label at the C2 position provides a unique probe to investigate the initial steps of glycolysis.

Tracing Metabolic Fates

Upon cellular uptake and phosphorylation to glucose-6-phosphate (G6P), the deuterium on this compound has two primary fates, which allows for the differentiation between glycolysis and the pentose phosphate pathway.

  • Glycolysis: During the isomerization of G6P to fructose-6-phosphate (F6P) by the enzyme phosphoglucose isomerase (PGI), the deuterium at the C2 position is susceptible to exchange with protons from water.[2] This exchange is a key feature that can be quantified to measure the flux through this specific glycolytic step.

  • Pentose Phosphate Pathway: If G6P enters the PPP, the deuterium at the C2 position is retained during the initial oxidative reactions. This allows for the differentiation of metabolic flux between these two interconnected pathways.

Metabolic_Fate_of_D_Glucose_d1_2 cluster_1 Metabolic Pathways D_Glucose_d1_2 This compound (Extracellular) GLUT Glucose Transporter Glucose_d1_2_in This compound (Intracellular) G6P_d1 Glucose-6-phosphate-d1 PGI Phosphoglucose Isomerase (PGI) F6P Fructose-6-phosphate (Unlabeled) Glycolysis Further Glycolysis PPP Pentose Phosphate Pathway Deuterium_Loss Deuterium (D) Exchange with H₂O

Experimental Protocol: In Vitro Metabolic Flux Analysis

This protocol outlines the general steps for conducting a metabolic flux analysis experiment in cell culture using this compound.

1. Media Preparation:

  • Prepare a glucose-free cell culture medium.
  • Supplement the medium with a known concentration of this compound. The concentration should be optimized based on the cell line and experimental goals.

2. Cell Culture and Labeling:

  • Culture cells to the desired confluency in standard medium.
  • To initiate labeling, replace the standard medium with the this compound containing medium. For adherent cells, wash with phosphate-buffered saline (PBS) before adding the labeling medium. For suspension cells, pellet and resuspend in the labeling medium.[3]
  • Incubate the cells for a time course appropriate for the metabolic pathway of interest. For upper glycolysis, short labeling times (1-30 minutes) are often sufficient.[2]

3. Metabolite Extraction:

  • Rapidly quench metabolic activity by aspirating the labeling medium and adding an ice-cold extraction solvent (e.g., 80% methanol).[3]
  • Scrape adherent cells into the solvent.
  • Incubate at -80°C to ensure complete cell lysis and protein precipitation.[3]
  • Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.[3]

4. Sample Preparation for GC-MS Analysis:

  • Dry the metabolite extract, for example, under a stream of nitrogen or using a vacuum concentrator.
  • Derivatize the dried metabolites to make them volatile for gas chromatography. A common method involves a two-step process:
  • Protect carbonyl groups with methoxyamine hydrochloride in pyridine.
  • Silylate hydroxyl and amine groups with a reagent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
  • The derivatized sample is then ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental_Workflow start Start media_prep Prepare Labeling Medium with this compound start->media_prep cell_culture Culture Cells to Desired Confluency media_prep->cell_culture labeling Isotopic Labeling (Time Course) cell_culture->labeling quenching Quench Metabolism (e.g., Cold Methanol) labeling->quenching extraction Extract Metabolites quenching->extraction drying Dry Metabolite Extract extraction->drying derivatization Derivatize Metabolites for GC-MS drying->derivatization gcms GC-MS Analysis derivatization->gcms data_analysis Data Analysis (Metabolic Flux Calculation) gcms->data_analysis end End data_analysis->end

Data Analysis and Interpretation

Analysis of the mass isotopomer distribution of key metabolites by GC-MS allows for the quantification of deuterium enrichment. By comparing the enrichment in G6P to that in F6P and other downstream metabolites, the relative flux through glycolysis versus the PPP can be determined. The loss of the deuterium label at the PGI step is a direct measure of the flux through this reaction.

Conclusion

This compound is a powerful tool for researchers and drug development professionals seeking to understand the intricate workings of cellular metabolism. Its unique property of deuterium exchange at a specific enzymatic step in glycolysis offers a precise method for quantifying metabolic flux. By adhering to the safety and handling guidelines outlined in this document and employing the detailed experimental protocols, researchers can effectively and safely utilize this compound to gain valuable insights into metabolic reprogramming in health and disease, thereby accelerating the discovery of novel therapeutic interventions.

References

An In-depth Technical Guide to Isotope Labeling in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotope labeling is a powerful technique for tracing the metabolic fate of molecules within biological systems. By replacing atoms in a substrate with their heavier, stable isotopes (e.g., ¹³C, ¹⁵N, ²H), researchers can follow the transformation of these labeled compounds through intricate metabolic pathways. This approach provides a dynamic view of cellular metabolism, offering unparalleled insights into metabolic fluxes and network rearrangements in health and disease. Unlike radioactive isotopes, stable isotopes are non-radioactive and do not pose a radiation risk, making them safe for use in a wide range of in vitro and in vivo studies, including those involving human subjects.[1] This guide provides an in-depth overview of the core principles, experimental methodologies, data interpretation, and visualization techniques central to isotope labeling in metabolic research.

Core Principles of Isotope Labeling

The fundamental principle of stable isotope tracing lies in the introduction of a labeled substrate (tracer) into a biological system and the subsequent detection of the label in downstream metabolites.[2] This allows for the elucidation of active metabolic pathways and the quantification of the rate of metabolic reactions, known as metabolic flux.[3]

Key Concepts:

  • Isotopes: Atoms of the same element that have the same number of protons but a different number of neutrons, resulting in different mass numbers. Commonly used stable isotopes in metabolic research include Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H).[2][4]

  • Isotopologues: Molecules that differ only in their isotopic composition. For instance, glucose can exist as the unlabeled ¹²C₆H₁₂O₆ or various ¹³C-labeled isotopologues.[5]

  • Isotopic Enrichment: The proportion of a metabolite pool that contains the stable isotope label. This is a key measurement for determining the contribution of a specific precursor to a metabolite's synthesis.

  • Metabolic Flux: The rate at which metabolites are interconverted through a series of biochemical reactions in a metabolic pathway.[3] Isotope labeling enables the quantification of these fluxes, providing a dynamic understanding of metabolic activity.[3][6]

Analytical Techniques

The analysis of isotopically labeled metabolites primarily relies on two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

  • Mass Spectrometry (MS): MS is the most common technique due to its high sensitivity and ability to detect a wide range of metabolites.[7] It separates ions based on their mass-to-charge ratio (m/z). The incorporation of a stable isotope results in a predictable mass shift in the metabolite and its fragments, allowing for the differentiation and quantification of labeled and unlabeled species. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most frequently used platforms.[2][8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a non-destructive technique that can provide detailed information about the position of the isotopic label within a molecule (isotopomer analysis).[10] While generally less sensitive than MS, NMR is highly quantitative and can be used for in vivo measurements in real-time.[7]

Experimental Protocols

Detailed and meticulous experimental design is crucial for the success of isotope labeling studies. The following sections provide generalized protocols for key experiments.

Protocol 1: Stable Isotope Tracing in Cultured Mammalian Cells

This protocol outlines the general steps for a ¹³C-glucose tracing experiment in adherent mammalian cells.

1. Cell Seeding and Culture:

  • Seed cells in appropriate culture vessels (e.g., 6-well plates or 10-cm dishes) and allow them to grow to the desired confluency (typically 70-80%). The number of cells required will depend on the specific cell type and the sensitivity of the analytical instrument.

2. Preparation of Labeling Medium:

  • Prepare cell culture medium containing the isotopically labeled substrate. For example, to trace glucose metabolism, use glucose-free DMEM supplemented with a known concentration of [U-¹³C₆]-glucose (uniformly labeled with ¹³C).

  • It is critical to use dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled glucose and other small molecules that could dilute the tracer.

3. Isotope Labeling:

  • Aspirate the regular growth medium from the cells.

  • Gently wash the cells once with sterile phosphate-buffered saline (PBS) to remove residual unlabeled glucose.

  • Add the pre-warmed, complete labeling medium to the cells.

  • Incubate the cells for a predetermined period. The labeling duration depends on the metabolic pathway of interest and whether a steady-state or dynamic analysis is being performed. For glycolysis, isotopic steady state is often reached within minutes, while the TCA cycle may take a couple of hours.

4. Quenching of Metabolism:

  • To halt all enzymatic activity and preserve the metabolic state of the cells, rapid quenching is essential.

  • Aspirate the labeling medium.

  • Immediately add a cold quenching solution, such as 80% methanol pre-chilled to -80°C, directly to the culture plate.

5. Metabolite Extraction:

  • Scrape the cells in the cold quenching solution and transfer the cell suspension to a microcentrifuge tube.

  • Perform repeated freeze-thaw cycles (e.g., using liquid nitrogen and a warm water bath) to ensure complete cell lysis.

  • Centrifuge the lysate at a high speed (e.g., >13,000 rpm) at 4°C to pellet cell debris.

  • Collect the supernatant containing the extracted metabolites. The pellet can be used for DNA or protein normalization.

  • The metabolite extract can then be dried down under a stream of nitrogen or by vacuum centrifugation before storage at -80°C or derivatization for analysis.

Protocol 2: In Vivo Stable Isotope Tracing in a Mouse Model

This protocol provides a general workflow for an in vivo ¹³C-glucose tracing study in a mouse tumor model.

1. Animal Preparation and Acclimation:

  • House mice in a controlled environment and allow them to acclimate. For tumor studies, xenografts or genetically engineered mouse models are commonly used.

  • Fast the animals for a short period (e.g., 6 hours) before tracer administration to reduce variability from food intake.

2. Tracer Administration:

  • The labeled substrate can be administered through various routes, including:

    • Intravenous (IV) injection: Typically via the tail vein, providing rapid and direct entry into the circulation. This can be a single bolus or a continuous infusion.

    • Oral gavage: Delivers the tracer directly to the stomach, mimicking dietary intake.

    • Intraperitoneal (IP) injection: An alternative to IV injection.

  • For a bolus IV injection of [U-¹³C₆]-glucose, a typical dose might be 20 mg in a 25% (w/v) solution.

3. Tissue and Blood Collection:

  • At a defined time point after tracer administration (e.g., 10 minutes to several hours), euthanize the mouse.

  • Rapidly collect blood via cardiac puncture.

  • Immediately dissect the tissues of interest (e.g., tumor, liver, brain).

  • To instantly quench metabolism, freeze-clamp the tissues using Wollenberger clamps pre-chilled in liquid nitrogen.

4. Sample Processing:

  • Blood: Centrifuge the collected blood to separate plasma. Store plasma at -80°C.

  • Tissues: The frozen tissues should be pulverized into a fine powder under liquid nitrogen using a mortar and pestle.

  • Metabolite Extraction: Add a cold extraction solvent (e.g., 80% methanol) to the powdered tissue or plasma. Homogenize the mixture and then centrifuge to pellet the precipitate. Collect the supernatant containing the metabolites.

  • The extracts can then be processed for LC-MS or GC-MS analysis as described for the in vitro protocol.

Data Presentation

Quantitative data from isotope labeling experiments are typically presented in tables to facilitate comparison between different experimental conditions.

Table 1: Fractional Contribution of ¹³C-Glucose to Central Carbon Metabolism in a Cancer Cell Line

This table shows the percentage of each metabolite pool that is derived from [U-¹³C₆]-glucose after a 24-hour labeling period.

MetabolitePathwayFractional Contribution (%)
Glucose-6-phosphateGlycolysis98.5 ± 0.3
Fructose-6-phosphateGlycolysis98.2 ± 0.4
3-PhosphoglycerateGlycolysis97.9 ± 0.5
PyruvateGlycolysis95.1 ± 1.1
LactateFermentation95.3 ± 1.0
CitrateTCA Cycle85.7 ± 2.3
α-KetoglutarateTCA Cycle78.4 ± 3.1
SuccinateTCA Cycle75.9 ± 3.5
FumarateTCA Cycle76.2 ± 3.3
MalateTCA Cycle80.1 ± 2.8
AspartateAmino Acid Synthesis79.5 ± 2.9

Data are represented as mean ± standard deviation (n=3).

Table 2: Metabolic Flux Rates in A549 Lung Cancer Cells

This table presents the calculated metabolic flux rates for key reactions in central carbon metabolism in the A549 cancer cell line, determined by ¹³C metabolic flux analysis (MFA).

ReactionPathwayFlux Rate (nmol/min/mg protein)95% Confidence Interval
Glucose Uptake-1.851.75 - 1.95
Glycolysis (Glucose -> G6P)Glycolysis1.851.75 - 1.95
Pentose Phosphate Pathway (G6P -> R5P)PPP0.280.25 - 0.31
Lactate SecretionFermentation1.451.38 - 1.52
Pyruvate Dehydrogenase (Pyruvate -> Acetyl-CoA)TCA Cycle Entry0.250.22 - 0.28
Citrate Synthase (Acetyl-CoA + OAA -> Citrate)TCA Cycle0.350.32 - 0.38
Glutamine Uptake-0.450.42 - 0.48
Glutaminolysis (Glutamine -> α-KG)Anaplerosis0.400.37 - 0.43

Adapted from publicly available data. The confidence intervals represent the precision of the flux estimates.

Visualization of Metabolic Pathways and Workflows

Visualizing complex metabolic networks and experimental procedures is essential for clear communication and interpretation of results. Graphviz (DOT language) is a powerful tool for generating such diagrams.

Glycolysis and TCA Cycle Pathway

glycolysis_tca cluster_glycolysis Glycolysis cluster_tca TCA Cycle Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP GAP Glyceraldehyde-3-P F16BP->GAP BPG 1,3-Bisphosphoglycerate GAP->BPG PEP Phosphoenolpyruvate BPG->PEP Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate aKG α-Ketoglutarate Isocitrate->aKG SuccinylCoA Succinyl-CoA aKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Glutamine Glutamine Glutamine->aKG Glutaminolysis experimental_workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase A 1. Cell Culture / Animal Model Preparation B 2. Labeled Substrate Administration ([U-13C]-Glucose) A->B C 3. Incubation / Tracer Circulation B->C D 4. Rapid Quenching of Metabolism (Cold Methanol / Freeze-clamping) C->D E 5. Metabolite Extraction D->E F 6. Sample Preparation for MS E->F G 7. LC-MS or GC-MS Analysis F->G H 8. Data Processing (Peak Picking, Isotope Correction) G->H I 9. Data Analysis & Interpretation (Isotopic Enrichment, Flux Calculation) H->I analytical_platforms cluster_ms Mass Spectrometry (MS) cluster_nmr Nuclear Magnetic Resonance (NMR) LCMS LC-MS GCMS GC-MS MS_Adv Advantages: - High Sensitivity - High Throughput - Broad Metabolite Coverage MS_Dis Disadvantages: - Destructive - Ion Suppression Effects NMR NMR Spectroscopy NMR_Adv Advantages: - Non-destructive - Highly Quantitative - Positional Isotope Information NMR_Dis Disadvantages: - Lower Sensitivity - Lower Throughput MetaboliteExtract Metabolite Extract MetaboliteExtract->LCMS MetaboliteExtract->GCMS MetaboliteExtract->NMR

References

Methodological & Application

Application Notes and Protocols for D-Glucose-d1-2 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D-Glucose-d1-2 is a stable isotope-labeled sugar used as a tracer in metabolic research to investigate cellular glucose metabolism.[1] By replacing a hydrogen atom at the second carbon position with its stable isotope, deuterium, researchers can track the fate of glucose molecules through various metabolic pathways. This technique is instrumental in quantifying metabolic fluxes and understanding the intricate regulation of glucose utilization in both healthy and diseased states.[2] These studies are crucial for identifying metabolic vulnerabilities in diseases like cancer and for the development of novel therapeutic strategies.[3][4]

Disclaimer: Specific experimental data and protocols for this compound are limited in publicly available literature. The following application notes and protocols are based on established methodologies for closely related deuterated glucose tracers, such as D-Glucose-d2-2 and D-Glucose-¹³C₂,d₂, and are expected to be directly applicable.[1][5]

Data Presentation

The primary application of deuterated glucose tracers is in metabolic flux analysis. The quantitative data obtained from such experiments can be summarized to compare metabolic pathway activities under different conditions.

Table 1: Representative Metabolic Flux Map in A549 Lung Cancer Cells

This table illustrates the type of quantitative data that can be obtained through metabolic flux analysis. The values represent the relative flux through key metabolic pathways, normalized to the rate of glucose uptake. While this specific data was generated using a ¹³C-labeled glucose tracer, a similar approach is used with deuterated glucose to determine pathway activities.[3]

Metabolic PathwayRelative Flux (Normalized to Glucose Uptake)
Glycolysis1.00
Pentose Phosphate Pathway (Oxidative)0.15
TCA Cycle (from Pyruvate)0.45
Lactate Production0.85

Experimental Protocols

A successful metabolic tracing experiment with this compound relies on meticulous experimental design and execution. Below are detailed protocols for in vitro studies using cultured cells.

Protocol 1: Cell Culture and Isotope Labeling

This protocol is suitable for adherent mammalian cells and can be adapted for suspension cultures.

Materials:

  • Cell line of interest

  • Standard cell culture medium (e.g., DMEM, RPMI-1640)

  • Glucose-free cell culture medium

  • This compound

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS), sterile

  • Cell culture plates or flasks

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase and will be approximately 70-80% confluent at the time of harvest. Allow cells to adhere and grow overnight in standard culture medium.[1]

  • Labeling Medium Preparation: Prepare the labeling medium by dissolving this compound in glucose-free medium to the desired final concentration (typically matching the glucose concentration of the standard medium, e.g., 11-25 mM).[1] Supplement the medium with dFBS to minimize the presence of unlabeled glucose.

  • Initiation of Labeling:

    • For adherent cells, aspirate the standard medium, wash the cells once with pre-warmed sterile PBS, and then add the prepared labeling medium.[1]

    • For suspension cells, pellet the cells by centrifugation, remove the supernatant, and resuspend them in the pre-warmed labeling medium.[1]

  • Incubation: Return the cells to the incubator for the desired labeling period. The incubation time will depend on the metabolic pathway of interest, with shorter times (1-30 minutes) for upper glycolysis and longer times for downstream pathways.[5]

Protocol 2: Metabolite Quenching and Extraction

This is a critical step to halt all enzymatic activity and preserve the metabolic state of the cells.

Materials:

  • Ice-cold 0.9% NaCl or PBS

  • Ice-cold (-80°C) 80% methanol

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • Quenching:

    • Adherent Cells: Place the culture plate on dry ice. Aspirate the labeling medium and immediately wash the cells with ice-cold 0.9% NaCl or PBS. Aspirate the wash solution completely.[1]

    • Suspension Cells: Transfer the cell suspension to a centrifuge tube and pellet the cells at low speed (e.g., 500 x g) for a short duration at 4°C.[1]

  • Metabolite Extraction: Add 1 mL of ice-cold 80% methanol per well of a 6-well plate. For adherent cells, use a cell scraper to scrape the cells into the methanol. Transfer the cell lysate/methanol mixture to a microcentrifuge tube.[1]

  • Cell Lysis: Vortex the tubes vigorously and incubate at -80°C for at least 20 minutes to ensure complete protein precipitation and cell lysis.[1]

  • Centrifugation: Centrifuge the samples at maximum speed (>16,000 x g) for 15 minutes at 4°C to pellet cell debris and precipitated proteins.[1]

  • Sample Collection: Carefully transfer the supernatant, which contains the metabolites, to a new tube, being careful not to disturb the pellet. Store the metabolite extract at -80°C until analysis by mass spectrometry.[1]

Mandatory Visualization

Experimental Workflow Diagram

G cluster_0 Cell Culture and Labeling cluster_1 Metabolite Extraction cluster_2 Analysis cell_seeding Cell Seeding medium_exchange Medium Exchange with This compound cell_seeding->medium_exchange incubation Incubation medium_exchange->incubation quenching Quenching of Metabolism incubation->quenching extraction Metabolite Extraction (80% Methanol) quenching->extraction centrifugation Centrifugation extraction->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection ms_analysis Mass Spectrometry (LC-MS/GC-MS) supernatant_collection->ms_analysis data_analysis Data Analysis and Flux Calculation ms_analysis->data_analysis

Caption: Experimental workflow for metabolic flux analysis using this compound.

Signaling Pathway Diagrams

Insulin Signaling Pathway

The insulin signaling pathway is a key regulator of glucose uptake and metabolism.[6] Tracing with this compound can help elucidate how insulin signaling affects glucose flux through different pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm insulin_receptor Insulin Receptor irs IRS insulin_receptor->irs P glut4 GLUT4 glucose This compound glut4->glucose uptake pi3k PI3K irs->pi3k akt Akt/PKB pi3k->akt activates as160 AS160 akt->as160 inhibits glycogen Glycogen Synthesis akt->glycogen activates as160->glut4 inhibition released g6p G6P-d1 glucose->g6p glycolysis Glycolysis g6p->glycolysis ppp Pentose Phosphate Pathway g6p->ppp insulin Insulin insulin->insulin_receptor G cluster_cytoplasm Cytoplasm ampk AMPK glut1_4 GLUT1/4 Translocation ampk->glut1_4 promotes glycolysis_activation Glycolysis Activation ampk->glycolysis_activation promotes glucose This compound glut1_4->glucose uptake g6p G6P-d1 glucose->g6p glycolysis Glycolysis g6p->glycolysis ppp Pentose Phosphate Pathway g6p->ppp low_glucose Low Glucose high_amp_atp High AMP/ATP Ratio low_glucose->high_amp_atp high_amp_atp->ampk activates

References

Application Notes and Protocols for the GC-MS Analysis of D-Glucose-d1-2

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the quantification of glucose and its isotopologues, such as D-Glucose-d1-2. This deuterated form of glucose is a valuable tracer for metabolic studies, allowing researchers to track the fate of glucose in various biochemical pathways. Due to the non-volatile nature of glucose, derivatization is a critical step to increase its volatility for GC-MS analysis.[1][2][3][4][5] This document provides detailed application notes and protocols for the successful analysis of this compound in biological samples.

Experimental Protocols

Several derivatization methods can be employed for the GC-MS analysis of glucose. The choice of method can impact sensitivity, chromatographic resolution, and the number of derivative peaks.[3][4] Common techniques include silylation, acetylation, and trifluoroacetylation.[1][3]

Protocol 1: Methoxime-Trimethylsilylation (TMS)

This is a widely used two-step derivatization method that first involves oximation to reduce the number of anomeric isomers, followed by silylation to increase volatility.[1][3][4]

Materials:

  • Pyridine

  • Methoxylamine hydrochloride (MEOX)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • This compound standard

  • Internal standard (e.g., myo-inositol or a 13C-labeled glucose)

  • Ethyl acetate

Procedure:

  • Sample Preparation: Lyophilize 20-100 µL of the sample (e.g., plasma, cell culture media) to complete dryness in a glass tube.

  • Oximation: Add 50 µL of a 20 mg/mL solution of methoxylamine hydrochloride in pyridine to the dried sample. Vortex briefly and incubate at 70°C for 30 minutes.[3][4]

  • Silylation: Cool the sample to room temperature. Add 80 µL of BSTFA with 1% TMCS (or MSTFA). Vortex and incubate at 70°C for 60 minutes.[3][4]

  • Analysis: After cooling, the sample is ready for injection into the GC-MS system.

Protocol 2: Aldonitrile Acetylation

This method converts glucose into a single aldonitrile pentaacetate derivative, simplifying the chromatogram.[1][6]

Materials:

  • Hydroxylamine hydrochloride in pyridine

  • Acetic anhydride

  • Ethyl acetate

Procedure:

  • Sample Preparation: Lyophilize the sample to dryness.

  • Nitrilation: Add 150 µL of hydroxylamine hydrochloride (0.2 mol/L in pyridine) to the dried sample and heat at 90°C for 40 minutes.[1]

  • Acetylation: Add 250 µL of acetic anhydride and heat at 90°C for 60 minutes.[1]

  • Evaporation and Reconstitution: Dry the sample under a stream of nitrogen at 50°C and redissolve the residue in 400 µL of ethyl acetate for GC-MS analysis.[1]

Protocol 3: Trifluoroacetylation (TFA)

Trifluoroacetylation is another acylation reaction used for derivatizing sugars.[1]

Materials:

  • N-methyl-bis-trifluoroacetamide (MBTFA)

  • Pyridine

Procedure:

  • Sample Preparation: Dry the sample completely.

  • Derivatization: Add a mixture of MBTFA and pyridine to the dried sample. The exact ratios and reaction conditions may need optimization but a common approach involves heating the mixture. It is important to note that this method can produce multiple derivative peaks corresponding to different anomers.[1]

Data Presentation

The following tables summarize typical quantitative parameters for the GC-MS analysis of glucose, which are applicable to this compound analysis.

Table 1: GC-MS Instrumentation and Conditions

ParameterSetting
Gas Chromatograph Agilent 7890A or similar
Mass Spectrometer Agilent 5975C or similar
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injection Mode Splitless (1 µL injection volume)
Injector Temperature 280°C
Oven Program Initial 140°C for 1 min, ramp at 2°C/min to 218°C, then ramp at 10°C/min to 280°C, hold for 2 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Impact (EI) at 70 eV
Mass Range m/z 40-650

Note: These are general conditions and may require optimization for specific applications and instrumentation.[7]

Table 2: Selected Ion Monitoring (SIM) for Quantitative Analysis

For enhanced sensitivity and specificity, Selected Ion Monitoring (SIM) mode is often employed. The specific ions to monitor will depend on the derivatization method used. For the aldonitrile pentaacetate derivative of glucose, characteristic fragments can be monitored.

AnalyteDerivativeMonitored Ions (m/z)
D-Glucose (unlabeled)Aldonitrile Pentaacetate145, 187, 217, 242, 328
This compoundAldonitrile Pentaacetate146, 188, 218, 243, 329

Note: The exact m/z values for this compound fragments will be shifted by +1 compared to the unlabeled glucose fragments, assuming the deuterium is retained in the fragment. The selection of quantifier and qualifier ions is crucial for accurate quantification.[6]

Mandatory Visualization

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma, Cell Extract) Lyophilization Lyophilization Sample->Lyophilization Deriv_Reagent Add Derivatization Reagent (e.g., MEOX, BSTFA) Lyophilization->Deriv_Reagent Incubation Incubation (Heating) Deriv_Reagent->Incubation GC_Injection GC Injection Incubation->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification & Isotopologue Analysis Data_Acquisition->Quantification

Caption: Experimental workflow for the GC-MS analysis of this compound.

Glycolysis_Pathway D_Glucose_d1_2 This compound G6P Glucose-6-phosphate-d1 D_Glucose_d1_2->G6P Hexokinase F6P Fructose-6-phosphate-d1 G6P->F6P F16BP Fructose-1,6-bisphosphate-d1 F6P->F16BP PFK-1 DHAP DHAP-d1 F16BP->DHAP Aldolase GAP Glyceraldehyde-3-phosphate-d1 F16BP->GAP Aldolase DHAP->GAP TPI Pyruvate Pyruvate GAP->Pyruvate ...Multiple Steps

Caption: Simplified glycolysis pathway showing the fate of this compound.

References

Application Notes and Protocols: D-Glucose-d1-2 as an Internal Standard for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative analysis of D-glucose in biological matrices is crucial for clinical diagnostics, metabolic research, and drug development. Isotope Dilution Mass Spectrometry (IDMS) is a reference method for obtaining highly accurate and precise measurements of glucose concentration.[1][2][3] This technique utilizes a stable isotope-labeled version of the analyte, such as D-Glucose-d1-2, as an internal standard.[4]

This compound is a deuterated form of D-glucose.[4] When added to a sample, it behaves chemically and physically identically to the endogenous, unlabeled glucose during sample preparation and analysis. By measuring the ratio of the mass spectrometric signal of the analyte to the known amount of the added internal standard, precise quantification can be achieved, correcting for any sample loss during preparation or variations in instrument response. This document provides detailed application notes and protocols for the use of this compound as an internal standard for the quantitative analysis of D-glucose in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Applications

The use of this compound as an internal standard is applicable in a variety of research and development areas:

  • Clinical Chemistry: For the accurate determination of glucose levels in patient samples such as blood, serum, and plasma, aiding in the diagnosis and management of diseases like diabetes mellitus.[1][5]

  • Metabolic Research: To study glucose metabolism, flux, and homeostasis in various physiological and pathological states.[6][7]

  • Drug Development: To assess the effect of new therapeutic agents on glucose metabolism and to understand the pharmacokinetic and pharmacodynamic properties of drugs.[4][8]

  • Food Science: For the precise quantification of glucose in food and beverage products.[9]

Data Presentation: Performance of Isotope Dilution Methods

The following tables summarize the quantitative performance data from studies utilizing isotope dilution mass spectrometry for glucose analysis.

Table 1: Precision of Glucose Quantification using ID-MS

Analytical MethodMatrixAnalyte ConcentrationWithin-Run Coefficient of Variation (CV)Between-Run/Total CVReference
ID GC-MSWhole BloodLow1.27%-[1]
ID GC-MSWhole BloodNormal0.91%-[1]
ID GC-MSWhole BloodHigh0.78%-[1]
ID GC-MSSeronorm Control--1.44%[1]
ID GC-MSSerumNot Specified< 0.3%-[2]
ID LC-MS/MSHuman Serum1.691 - 15.676 mmol/L0.28 - 0.42%0.42 - 0.76%[5]
ID LC-MS/MSHuman Serum4 Levels< 1%-[3]
LC-ESI-MSTears> 50 µM4%-[10]
LC-ESI-MSTears< 50 µM15%-[10]

Table 2: Accuracy of Glucose Quantification using ID-MS

Comparison MethodMatrixKey FindingsReference
HemoCue AnalyzerCapillary BloodMean bias of +2.0% compared to ID GC-MS.[1]
ID GC-MS vs. ID LC-MS/MSHuman SerumResults agreed very well, with a difference of < 0.7%.[3]
ID LC-MS/MS vs. ID GC-MS (RMP)Human SerumNo statistical difference between the methods.[5]

Experimental Protocols

Protocol 1: Quantitative Analysis of Glucose in Human Serum using LC-MS/MS

This protocol is adapted from methodologies described for the high-accuracy analysis of glucose in human serum.[3][5]

4.1.1. Materials and Reagents

  • This compound (Internal Standard)

  • Human Serum Samples

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • 0.22 µm syringe filters

  • Calibrators: NIST SRM 965b glucose in frozen human serum or equivalent

4.1.2. Experimental Workflow

LCMS_Workflow start Start: Serum Sample Collection spike Spike with this compound Internal Standard start->spike deproteinize Protein Precipitation with Acetonitrile spike->deproteinize centrifuge Centrifugation deproteinize->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter_dilute Filter and Dilute Supernatant supernatant->filter_dilute inject Inject into LC-MS/MS System filter_dilute->inject analysis Data Acquisition and Analysis inject->analysis end End: Quantified Glucose Concentration analysis->end

Caption: Workflow for LC-MS/MS analysis of glucose.

4.1.3. Procedure

  • Sample and Calibrator Preparation:

    • Thaw serum samples and calibrators at room temperature.

    • Accurately weigh an appropriate amount of serum or calibrator into a microcentrifuge tube.

  • Internal Standard Spiking:

    • Add a known amount of this compound solution to each sample and calibrator.

  • Protein Precipitation:

    • Add cold acetonitrile to the samples and calibrators (e.g., a 1:3 ratio of serum to ACN).

    • Vortex thoroughly to ensure complete protein precipitation.

  • Centrifugation:

    • Centrifuge the samples at a high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Supernatant Collection and Preparation:

    • Carefully transfer the supernatant to a clean tube.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Dilute the filtered supernatant with an appropriate mobile phase (e.g., water or a water/acetonitrile mixture).

  • LC-MS/MS Analysis:

    • Inject the prepared samples onto the LC-MS/MS system.

    • LC Conditions (Example):

      • Column: A suitable HILIC or reversed-phase column.

      • Mobile Phase: A gradient of acetonitrile and water with a suitable modifier (e.g., ammonium formate).

      • Flow Rate: 0.2 - 0.5 mL/min.

      • Column Temperature: 25-40 °C.

    • MS/MS Conditions (Example):

      • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

      • Monitor the appropriate precursor-to-product ion transitions for both D-glucose and this compound.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of D-glucose to this compound against the concentration of the calibrators.

    • Determine the concentration of D-glucose in the unknown samples from the calibration curve.

Protocol 2: Quantitative Analysis of Glucose in Whole Blood using GC-MS

This protocol involves derivatization to make glucose volatile for GC analysis and is based on established ID GC-MS methods.[1]

4.2.1. Materials and Reagents

  • This compound (Internal Standard)

  • Whole Blood Samples

  • Reagents for derivatization (e.g., hydroxylamine hydrochloride in pyridine, acetic anhydride).

  • Solvents for extraction (e.g., hexane, ethyl acetate).

4.2.2. Experimental Workflow

GCMS_Workflow start Start: Whole Blood Sample spike Spike with this compound start->spike deproteinize Protein Precipitation spike->deproteinize evaporate Evaporate Supernatant to Dryness deproteinize->evaporate derivatize1 Step 1 Derivatization (e.g., Oximation) evaporate->derivatize1 derivatize2 Step 2 Derivatization (e.g., Acetylation) derivatize1->derivatize2 extract Liquid-Liquid Extraction derivatize2->extract inject Inject into GC-MS System extract->inject analysis Data Acquisition and Analysis inject->analysis end End: Quantified Glucose Concentration analysis->end

Caption: Workflow for GC-MS analysis of glucose.

4.2.3. Procedure

  • Sample Preparation and Spiking:

    • Add a known volume of whole blood to a tube.

    • Add a known amount of this compound internal standard.

  • Protein Precipitation and Supernatant Evaporation:

    • Perform protein precipitation as described in the LC-MS/MS protocol (Section 4.1.3).

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Derivatization:

    • A two-step derivatization is often employed.[3]

    • Step 1 (Oximation): Add a solution of hydroxylamine hydrochloride in pyridine to the dried residue. Heat the mixture (e.g., at 60-75°C for 30-60 minutes) to form glucose oximes.

    • Step 2 (Acetylation): Cool the sample and add acetic anhydride. Heat again (e.g., at 60-75°C for 30-60 minutes) to form the penta-O-acetyl-D-glucononitrile derivative.

  • Extraction:

    • After cooling, perform a liquid-liquid extraction to isolate the derivatized glucose. Add water and an organic solvent (e.g., hexane or ethyl acetate), vortex, and centrifuge.

    • Collect the organic layer containing the derivative.

  • GC-MS Analysis:

    • Inject the organic extract into the GC-MS system.

    • GC Conditions (Example):

      • Column: A suitable capillary column (e.g., DB-5ms).

      • Carrier Gas: Helium.

      • Temperature Program: An appropriate temperature gradient to separate the derivative from other components.

    • MS Conditions (Example):

      • Ionization: Electron Ionization (EI).

      • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized D-glucose and this compound.

  • Data Analysis:

    • As with the LC-MS/MS protocol, create a calibration curve using the peak area ratios and calculate the glucose concentration in the samples.

Signaling Pathways and Logical Relationships

The logical relationship in isotope dilution analysis is straightforward and relies on the direct comparison of the analyte to the internal standard.

Logical_Relationship sample Biological Sample (Unknown Glucose Conc.) ms Mass Spectrometer sample->ms Signal A is This compound (Known Concentration) is->ms Signal B ratio Signal Ratio (Analyte / Internal Standard) ms->ratio Measures result Accurate Glucose Concentration ratio->result calibration Calibration Curve calibration->result Calculates

Caption: Logical flow of isotope dilution analysis.

References

Application Notes and Protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy in the Analysis of D-Glucose-d1-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating molecular structure, dynamics, and purity. In the context of drug development and metabolic research, stable isotope labeling of molecules like D-glucose provides an invaluable tool for tracing metabolic pathways and quantifying enzymatic activity. D-Glucose-d1-2, a deuterated isotopologue of D-glucose with deuterium at the C1 and C2 positions, offers specific advantages for simplifying complex proton (¹H) NMR spectra and as a tracer in metabolic studies. The substitution of a proton with deuterium at the anomeric C1 position eliminates the corresponding ¹H signal and simplifies the coupling patterns of neighboring protons, facilitating unambiguous signal assignment. This application note provides detailed protocols for the detection and analysis of this compound using ¹H and ¹³C NMR spectroscopy.

Principle of Detection

The core principle behind the NMR detection of this compound lies in the magnetic properties of atomic nuclei. Deuterium (²H or D) is an NMR-active nucleus with a spin quantum number of 1. However, its resonance frequency is significantly different from that of protons (¹H), meaning it is not directly observed in a standard ¹H NMR spectrum. The primary effects of deuterium substitution on the ¹H and ¹³C NMR spectra are:

  • ¹H NMR Spectrum: The proton signal at the C1 position (the anomeric proton) is absent. This leads to a significant simplification of the downfield region of the spectrum. Furthermore, the coupling between the H1 and H2 protons is eliminated. The chemical shifts of the remaining protons are slightly shifted upfield due to the deuterium isotope effect.[1][2]

  • ¹³C NMR Spectrum: The C1 carbon signal will exhibit a characteristic triplet splitting pattern due to the one-bond coupling with deuterium (¹J_CD). The deuterium also induces a small upfield isotope shift on the C1 and adjacent C2 carbon signals.[1][3]

These predictable spectral changes allow for the confident identification and quantification of this compound in various matrices.

Quantitative Data Presentation

When dissolved in D₂O, D-glucose exists as an equilibrium mixture of α- and β-pyranose anomers. The deuteration at the C1 and C2 positions will influence the chemical shifts of the remaining protons and carbons. The following tables provide predicted quantitative data for this compound based on known data for unlabeled D-glucose and the established deuterium isotope effects.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound in D₂O

Protonα-anomer δ (ppm)β-anomer δ (ppm)MultiplicityJ (Hz)
H-1----
H-23.513.24dJ_H2,H3 ≈ 9.8
H-33.753.48tJ_H3,H4 ≈ 9.3
H-43.413.40tJ_H4,H5 ≈ 9.6
H-53.783.45dddJ_H5,H6a ≈ 2.2, J_H5,H6b ≈ 5.7
H-6a3.843.89ddJ_H6a,H6b ≈ 12.4
H-6b3.763.71dd

Note: Chemical shifts are referenced to residual HDO at 4.79 ppm. The absence of H1 eliminates the large J_H1,H2 coupling, simplifying the H2 signal to a doublet due to coupling with H3.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound in D₂O

Carbonα-anomer δ (ppm)β-anomer δ (ppm)Multiplicity (due to ¹J_CD)
C-192.596.3t
C-271.974.7s
C-373.476.5s
C-470.070.0s
C-572.076.5s
C-661.161.1s

Note: Chemical shifts are referenced to an external standard or predicted based on known isotope effects. The C1 signal is expected to show a triplet multiplicity due to the one-bond coupling to deuterium.[1]

Experimental Protocols

Protocol 1: Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in 0.5-0.6 mL of high-purity deuterium oxide (D₂O).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Homogenization: Gently vortex the tube to ensure a homogeneous solution.

Protocol 2: ¹H NMR Data Acquisition
  • Instrument: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker systems).

  • Key Parameters:

    • Spectral Width (SW): ~12 ppm (centered around 6 ppm).

    • Acquisition Time (AQ): 2-4 seconds.

    • Relaxation Delay (D1): 5 seconds (for quantitative measurements, ensure D1 is at least 5 times the longest T₁).

    • Number of Scans (NS): 16 to 128, depending on the sample concentration.

    • Temperature: 298 K (25 °C).

Protocol 3: ¹³C{¹H} NMR Data Acquisition
  • Instrument: High-field NMR spectrometer (e.g., 100 MHz or higher for ¹³C).

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker systems).

  • Key Parameters:

    • Spectral Width (SW): ~200 ppm (centered around 100 ppm).

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds (for quantitative analysis, D1 should be at least 5 times the longest T₁).[4]

    • Number of Scans (NS): 1024 to 4096, depending on sample concentration.

    • Temperature: 298 K (25 °C).

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis weigh Weigh this compound dissolve Dissolve in D₂O weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR Spectroscopy transfer->h1_nmr c13_nmr ¹³C NMR Spectroscopy transfer->c13_nmr process Process Spectra (FT, Phasing, Baseline Correction) h1_nmr->process c13_nmr->process assign Assign Signals process->assign quantify Quantify and Interpret assign->quantify

Caption: Experimental workflow for NMR analysis of this compound.

spectral_simplification cluster_unlabeled Unlabeled D-Glucose cluster_labeled This compound unlabeled_h1 H1 Signal Present (doublet of doublets) unlabeled_h2 H2 Signal Coupled to H1 and H3 unlabeled_h1->unlabeled_h2 J_H1,H2 coupling labeled_h2 H2 Signal Simplified to a Doublet (coupled only to H3) unlabeled_h2->labeled_h2 Deuteration at C1 & C2 leads to: labeled_h1 H1 Signal Absent

Caption: Simplification of the ¹H NMR spectrum due to deuterium labeling.

References

Applications of D-Glucose-d1-2 in Drug Development Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Glucose-d1-2, a stable isotope-labeled form of glucose, serves as a powerful tool in drug development research.[1] By replacing a hydrogen atom with its heavier isotope, deuterium, at a specific position, researchers can trace the metabolic fate of glucose through various biochemical pathways without the need for radioactive isotopes.[2][3] This allows for safer and more detailed investigations into a drug's mechanism of action, its effects on cellular metabolism, and its overall pharmacokinetic profile.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in drug development.

Application Notes

The primary applications of this compound in drug development include:

  • Metabolic Flux Analysis: Tracing the deuterium label allows for the quantification of metabolic fluxes through key pathways such as glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[4] This is crucial for understanding how a drug candidate modulates cellular energy production and biosynthetic processes. For instance, dual-labeling studies can differentiate between glycolysis and the PPP, as the latter results in the loss of a label at the C1 position.[4]

  • Pharmacodynamic Biomarker Discovery: Changes in the downstream metabolites of this compound can serve as pharmacodynamic biomarkers to assess a drug's efficacy and target engagement in preclinical models.[2] By monitoring the isotopic enrichment in metabolites like lactate or ribose, researchers can gain insights into the metabolic response to a therapeutic agent.

  • Evaluation of Drugs for Metabolic Diseases: In the context of diseases like diabetes, this compound is invaluable for studying glucose homeostasis.[2] It can be used to measure rates of endogenous glucose production (gluconeogenesis and glycogenolysis) and assess how a drug influences insulin sensitivity and glucose uptake in various tissues.[2][5]

  • Neuroprotective Drug Assessment: In neurodegenerative disease research, this tracer can be used to evaluate whether a drug candidate can restore normal glucose metabolism in the brain.[2]

  • Oncology Research: Cancer cells often exhibit altered glucose metabolism. This compound can be used to map these metabolic pathways and understand how cancer cells respond to or develop resistance to therapies.[2]

  • Internal Standard for Quantitative Analysis: Due to its distinct mass, this compound is an ideal internal standard for quantitative analysis of unlabeled glucose by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Experimental Protocols

Protocol 1: In Vitro Metabolic Flux Analysis in Cell Culture

This protocol outlines the use of this compound to trace glucose metabolism in cultured cells.

1. Media Preparation:

  • Prepare a glucose-free basal medium (e.g., DMEM, RPMI-1640).[4]

  • Supplement the medium with 10% dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled glucose.[4]

  • Dissolve this compound in the glucose-free medium to the desired final concentration, typically matching the glucose concentration of the standard growth medium (e.g., 5.5 mM to 25 mM).[4][6]

2. Cell Culture and Labeling:

  • Seed cells in multi-well plates at a density that will ensure they reach 70-80% confluency at the time of harvest.[4]

  • Culture cells overnight in standard growth medium.[4]

  • To initiate labeling, aspirate the standard medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS).[4]

  • Add the pre-warmed this compound labeling medium to the cells.[4]

  • Incubate the cells for a desired period, which will depend on the metabolic pathway of interest (see Table 1).[4]

3. Metabolite Extraction:

  • To quench metabolic activity, place the culture plate on dry ice and aspirate the labeling medium.[4]

  • Immediately wash the cells with ice-cold 0.9% NaCl or PBS.[4]

  • Add ice-cold 80% methanol (-80°C) to the cells (e.g., 1 mL per well of a 6-well plate) and scrape the cells.[4]

  • Transfer the cell lysate to a microcentrifuge tube.[4]

  • Vortex vigorously and incubate at -80°C for at least 20 minutes to precipitate proteins.[4]

  • Centrifuge at high speed (e.g., >16,000 x g) for 15 minutes at 4°C.[4]

  • Collect the supernatant containing the metabolites for analysis.

4. Sample Analysis by Mass Spectrometry:

  • The extracted metabolites can be analyzed by GC-MS or LC-MS to determine the isotopic enrichment in downstream metabolites.[7]

Protocol 2: In Vivo Glucose Turnover Studies

This protocol describes a primed constant infusion of this compound to measure whole-body glucose flux. While the reference mentions 6,6-D2-Glucose as the best tracer for this, the principles can be adapted for this compound.

1. Animal Preparation:

  • Fast the animals overnight or use them in the fed state, depending on the experimental design.[8]

  • Insert catheters for infusion and blood sampling.

2. Tracer Infusion:

  • Administer a priming bolus dose of the tracer to rapidly achieve isotopic steady state. The exact dose needs to be optimized for the specific tracer and animal model.[8]

  • Immediately follow with a constant infusion of the tracer at a predetermined rate.[8]

3. Blood Sampling:

  • Collect baseline blood samples before starting the infusion.[8]

  • Collect serial blood samples at defined time points during the infusion to monitor isotopic enrichment.[8]

4. Sample Processing and Analysis:

  • Separate plasma from whole blood by centrifugation and store at -80°C.[5]

  • Precipitate plasma proteins and collect the supernatant containing glucose.[5]

  • Determine the isotopic enrichment of glucose in the plasma samples using GC-MS or LC-MS/MS.[5]

5. Calculation of Glucose Turnover:

  • Calculate the rate of appearance (Ra) of glucose using the steady-state infusion rate of the tracer and the measured isotopic enrichment in the plasma.[5]

Quantitative Data Summary

The following tables provide examples of quantitative data relevant to the use of deuterated glucose tracers in drug development research.

Table 1: Recommended Incubation Times for In Vitro Labeling

Metabolic Pathway of InterestRecommended Labeling Time
Glycolysis1 - 6 hours
Pentose Phosphate Pathway1 - 6 hours
TCA Cycle6 - 24 hours
Fatty Acid Synthesis24 - 48 hours

This data is generalized from metabolic flux analysis principles.

Table 2: Example Parameters for In Vivo Glucose Flux Studies

ParameterValueReference
Tracer6,6-D2-Glucose and 2-D1-Glucose[8]
Priming Bolus Dose17.8 µmol/kg each tracer[8]
Infusion Rate13.2 µmol/kg/hr[8]
Infusion Time140 min[8]
Sampling Times0, 90, 100, 110, 120, 130, 140 min[8]

Note: These parameters are for a combination of tracers and may need to be adjusted for this compound alone.

Visualizations

experimental_workflow cluster_invitro In Vitro Protocol cluster_invivo In Vivo Protocol media_prep 1. Media Preparation (this compound) cell_culture 2. Cell Culture & Labeling media_prep->cell_culture extraction 3. Metabolite Extraction cell_culture->extraction analysis_invitro 4. MS Analysis extraction->analysis_invitro animal_prep 1. Animal Preparation infusion 2. Tracer Infusion animal_prep->infusion sampling 3. Blood Sampling infusion->sampling analysis_invivo 4. MS Analysis sampling->analysis_invivo calculation 5. Calculate Glucose Turnover analysis_invivo->calculation

Caption: Experimental workflows for in vitro and in vivo studies using this compound.

metabolic_pathway d_glucose_d1_2 This compound g6p Glucose-6-Phosphate-d1 d_glucose_d1_2->g6p glycolysis Glycolysis g6p->glycolysis ppp Pentose Phosphate Pathway g6p->ppp pyruvate Pyruvate-d1 glycolysis->pyruvate tca TCA Cycle pyruvate->tca lactate Lactate-d1 pyruvate->lactate ribose Ribose-5-Phosphate ppp->ribose

Caption: Simplified metabolic fate of this compound.

drug_development_logic drug_candidate Drug Candidate metabolic_effect Effect on Glucose Metabolism drug_candidate->metabolic_effect pharmacokinetics Pharmacokinetic Profile drug_candidate->pharmacokinetics efficacy Therapeutic Efficacy metabolic_effect->efficacy biomarkers Pharmacodynamic Biomarkers metabolic_effect->biomarkers pharmacokinetics->efficacy

Caption: Logical relationships in drug development research using this compound.

References

Tracing Glycolysis and Pentose Phosphate Pathway using D-Glucose-d1-2: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Metabolic Flux Analysis with D-Glucose-d1-2

Metabolic flux analysis (MFA) is a powerful technique to quantitatively study the rates of metabolic reactions in biological systems. By introducing stable isotope-labeled substrates, such as this compound (D-Glucose deuterated at the C2 position), and tracking the incorporation of these isotopes into downstream metabolites, researchers can elucidate the contributions of different pathways to cellular metabolism.[1][2] This approach provides a dynamic view of cellular physiology, which is invaluable for understanding disease states and the mechanism of action of drugs.

This compound is a specialized tracer particularly useful for dissecting the upper part of glycolysis. The deuterium atom on the second carbon is lost during the isomerization of glucose-6-phosphate (G6P) to fructose-6-phosphate (F6P), a reaction catalyzed by phosphoglucose isomerase (PGI). This specific and predictable loss of the isotopic label allows for a precise quantification of the flux through this enzymatic step. While this compound is excellent for studying this specific glycolytic step, for a comprehensive analysis of the split between glycolysis and the Pentose Phosphate Pathway (PPP), it is often used in conjunction with other tracers, such as ¹³C-labeled glucose.[1]

Principle of this compound Tracing

Upon entering the cell, this compound is phosphorylated to form D-Glucose-6-phosphate-d1-2. In the glycolytic pathway, the subsequent isomerization to Fructose-6-phosphate results in the removal of the deuterium atom. Therefore, by measuring the isotopic enrichment in G6P (M+1) and the lack thereof in F6P and subsequent glycolytic intermediates, the rate of the PGI-catalyzed reaction can be determined.

Conversely, if D-Glucose-6-phosphate-d1-2 enters the Pentose Phosphate Pathway, the deuterium label is retained through the initial oxidative phase. This differential fate of the deuterium label is the foundation for its use in dissecting these interconnected pathways.

Data Presentation: Quantitative Analysis of Metabolic Fluxes

The primary data from this compound tracing experiments are the mass isotopomer distributions (MIDs) of key metabolites, which are determined by mass spectrometry. The MID reveals the proportion of a metabolite pool that contains zero (M+0), one (M+1), two (M+2), or more isotopic labels.

Table 1: Expected Mass Isotopomer Distributions (MIDs) of Key Metabolites with this compound Tracing

MetaboliteMass IsotopomerPercentage in Control CellsPercentage in Treated CellsInterpretation
Glucose-6-PhosphateM+0 (unlabeled)50%70%Represents the fraction of the pool from unlabeled sources.
M+1 (labeled)50%30%Represents the fraction of the pool derived from the this compound tracer.
Fructose-6-PhosphateM+0 (unlabeled)~100%~100%The lack of M+1 enrichment confirms the loss of deuterium at the PGI step.
M+1 (labeled)<1%<1%Minimal M+1 indicates high flux through PGI.
6-Phosphogluconate (PPP intermediate)M+0 (unlabeled)60%80%
M+1 (labeled)40%20%M+1 enrichment indicates entry into the PPP. A decrease may suggest reduced PPP flux.

Table 2: Comparison of Expected Lactate Isotopomers from Different Tracers

TracerPathwayExpected Lactate IsotopomerRationale
This compoundGlycolysisM+0 (unlabeled)Deuterium is lost before pyruvate formation.
Pentose Phosphate PathwayM+0 (unlabeled)Deuterium is retained in ribose-5-phosphate but not typically tracked to lactate.
[1,2-¹³C₂]GlucoseGlycolysisM+2Both labeled carbons are retained through glycolysis to form doubly labeled pyruvate and subsequently lactate.
Pentose Phosphate PathwayM+1The C1 carbon is lost as CO₂, resulting in singly labeled intermediates that form M+1 lactate.[3]

Visualizations: Pathways and Workflows

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis cluster_interpretation Interpretation cell_culture 1. Cell Culture labeling 2. Isotopic Labeling (this compound) cell_culture->labeling quenching 3. Metabolic Quenching labeling->quenching extraction 4. Metabolite Extraction quenching->extraction lcms 5. LC-MS/MS Analysis extraction->lcms data_processing 6. Data Processing lcms->data_processing flux_analysis 7. Metabolic Flux Analysis data_processing->flux_analysis results 8. Results & Interpretation flux_analysis->results glycolysis_pathway cluster_legend Legend Glucose This compound G6P Glucose-6-Phosphate-d1 Glucose->G6P Hexokinase F6P Fructose-6-Phosphate G6P->F6P Phosphoglucose Isomerase (PGI) (Deuterium Lost) F16BP Fructose-1,6-Bisphosphate F6P->F16BP Phosphofructokinase Pyruvate Pyruvate F16BP->Pyruvate ... key Deuterium Labeled: key_color ppp_glycolysis cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway Glucose [1,2-¹³C₂]Glucose G6P [1,2-¹³C₂]G6P Glucose->G6P F6P [1,2-¹³C₂]F6P G6P->F6P SixPG [1,2-¹³C₂]6-PG G6P->SixPG G6PD Pyruvate_gly [2,3-¹³C₂]Pyruvate F6P->Pyruvate_gly ... Lactate_m2 M+2 Lactate Pyruvate_gly->Lactate_m2 Ru5P [2-¹³C]Ru5P SixPG->Ru5P 6PGD (¹³CO₂ lost) R5P [2-¹³C]R5P Ru5P->R5P G3P [2-¹³C]G3P R5P->G3P Transketolase/ Transaldolase G3P->F6P Pyruvate_ppp [2-¹³C]Pyruvate G3P->Pyruvate_ppp ... Lactate_m1 M+1 Lactate Pyruvate_ppp->Lactate_m1

References

Quantifying Glucose Turnover Rates with D-Glucose-d1-2 Infusion: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise quantification of in vivo glucose kinetics is crucial for understanding the pathophysiology of metabolic diseases such as diabetes and obesity, and for evaluating the efficacy of novel therapeutic interventions. Stable isotope tracers provide a safe and powerful tool to dynamically investigate carbohydrate, fat, and protein metabolism in humans.[1] This document outlines the use of deuterium-labeled D-Glucose, specifically focusing on D-Glucose-d1-2 (also known as [2-¹H]glucose), to measure whole-body glucose turnover rates.

The methodology is based on the tracer dilution principle.[2] A known amount of the labeled glucose (the "tracer") is infused into the bloodstream. The tracer mixes with and is diluted by the body's own unlabeled glucose (the "tracee"). By measuring the extent of this dilution in plasma samples at a metabolic steady state, the rate at which the body is producing and utilizing glucose can be accurately calculated. The primed-constant infusion of the tracer is a widely validated approach to reliably quantify these glucose kinetics.[3]

It is important to note that while this compound can be used, the deuterium label on the second carbon can be lost during the isomerization of glucose-6-phosphate (G6P) to fructose-6-phosphate (F6P) and back, a process known as futile cycling.[4] For this reason, tracers with more stable labels, such as [6,6-²H₂]glucose (D-Glucose-d2), are often preferred for determining whole-body glucose turnover.[4] The protocols and principles described herein are largely applicable to both tracers.

Data Presentation: Quantitative Parameters

The following tables provide typical values for infusion parameters and expected glucose kinetic rates. These values can serve as a reference for experimental design.

Table 1: Typical Infusion Parameters for Deuterated Glucose Tracers

ParameterValueUnitNotes
Tracer [6,6-²H₂]glucose-A commonly used and metabolically stable tracer.[3]
Priming Bolus Dose 14.0µmol/kgTo rapidly achieve isotopic equilibrium.[3]
Constant Infusion Rate 11.5µmol/kg/hrTo maintain a steady-state isotopic enrichment.[3]
Infusion Time 120 - 140minutesTo ensure a steady state is reached.[3]

Table 2: Glucose Turnover Rates in Healthy Adult Volunteers

ConditionParameterValueUnit
Basal (Post-absorptive) Glucose Turnover Rate2.42 +/- 0.11mg/kg/min
Glucose Oxidation Rate1.34 +/- 0.08mg/kg/min
Glucose Clearance3.04 +/- 0.17ml/kg/min
Glucose Recycling~24.7%
Euglycemic-Hyperinsulinemic Clamp Glucose Turnover Rate9 - 10mg/kg/min
Hepatic Glucose ProductionSuppressed-

Data derived from studies using [6,6-²H]glucose and [U-¹³C]glucose tracers.[1]

Experimental Protocols

This section provides a detailed methodology for a primed-constant infusion study to measure glucose kinetics.

Subject Preparation
  • Fasting: Subjects should fast overnight for 10-12 hours to achieve a post-absorptive state.[2]

  • Hydration: Water is permitted ad libitum.

  • Catheterization: On the morning of the study, insert two intravenous catheters into contralateral arm veins. One catheter is for the infusion of the tracer, and the other is for blood sampling.[2]

This compound Tracer Preparation
  • Stock Solution: Prepare a sterile stock solution of this compound in saline. The concentration will depend on the desired infusion rate and the specifications of the infusion pump.

  • Priming Dose: The priming dose is calculated to rapidly bring the plasma glucose enrichment to the expected steady-state level.[4]

  • Constant Infusion Solution: Prepare a separate, less concentrated solution for the continuous infusion phase.

Primed-Constant Infusion Protocol
  • Baseline Sampling (t=0): Before starting the infusion, collect a baseline blood sample to determine the natural isotopic enrichment of glucose and the fasting plasma glucose concentration.[4]

  • Priming Dose: Administer the calculated priming dose as a bolus injection over 1-2 minutes.

  • Constant Infusion: Immediately following the priming dose, begin the constant infusion of the tracer solution at a precise, predetermined rate using a calibrated infusion pump.

  • Duration: Continue the infusion for at least 120 minutes to ensure that a metabolic and isotopic steady state is achieved.[3]

Blood Sampling
  • Schedule: Collect blood samples at regular intervals during the final 30-40 minutes of the infusion (e.g., at t=90, 100, 110, and 120 minutes) to confirm that a stable isotopic enrichment has been reached.[3]

  • Collection: Collect blood in tubes containing an anticoagulant (e.g., EDTA) and a glycolysis inhibitor (e.g., sodium fluoride).[2]

Sample Processing and Storage
  • Immediate Cooling: Place the collected blood samples on ice immediately to halt glycolysis.[2]

  • Centrifugation: Centrifuge the samples at 4°C to separate the plasma from whole blood.[4]

  • Storage: Aliquot the plasma into cryovials and store at -80°C until analysis.[4]

Sample Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Plasma Deproteinization: Thaw plasma samples and deproteinize them, for example, by adding a perchloric acid solution, to remove proteins that can interfere with the analysis.

  • Derivatization: Glucose is a polar and non-volatile molecule, making it unsuitable for direct GC-MS analysis. It must be chemically modified into a more volatile and thermally stable derivative.[5] This is often a multi-step process, for example, involving oximation followed by silylation.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The gas chromatograph separates the glucose derivative from other components, and the mass spectrometer detects the molecules and distinguishes between the labeled (tracer) and unlabeled (tracee) glucose based on their mass-to-charge ratio.[6]

  • Isotopic Enrichment Calculation: The data from the mass spectrometer is used to calculate the mole percent excess (MPE) or tracer-to-tracee ratio (TTR) of this compound in the plasma at steady state.

Calculation of Glucose Turnover Rates

At isotopic and metabolic steady state, the rate of glucose appearance (Ra) equals the rate of glucose disappearance (Rd). The following equation is used to calculate Ra:

Ra (mg/kg/min) = [Infusion Rate (mg/kg/min) / MPE]

Where:

  • Infusion Rate is the known rate of the this compound infusion.

  • MPE is the Mole Percent Excess of the tracer in plasma at steady state, expressed as a fraction.

The rate of disappearance (Rd) is equal to Ra under steady-state conditions.

Visualizations

G cluster_prep Preparation Phase cluster_infusion Infusion & Sampling Phase cluster_analysis Analysis Phase Subject_Prep Subject Preparation (Fasting, Catheterization) Baseline Baseline Blood Sample (t=0) Subject_Prep->Baseline Tracer_Prep Tracer Preparation (Priming & Infusion Solutions) Prime Administer Priming Dose Tracer_Prep->Prime Baseline->Prime Infuse Start Constant Infusion Prime->Infuse SteadyState Steady-State Blood Sampling (e.g., t=90, 100, 110, 120 min) Infuse->SteadyState Process Plasma Separation & Storage (-80°C) SteadyState->Process Derivatize Deproteinization & Derivatization Process->Derivatize GCMS GC-MS Analysis (Measure Isotopic Enrichment) Derivatize->GCMS Calculate Calculate Glucose Turnover (Ra and Rd) GCMS->Calculate

Caption: Experimental workflow for quantifying glucose kinetics.

G cluster_main Glucose Metabolism Overview cluster_key Key Glucose Glucose (Tracer: [2-D]-Glucose) G6P Glucose-6-Phosphate ([2-D]-G6P) Glucose->G6P Hexokinase F6P Fructose-6-Phosphate (Label may be lost here) G6P->F6P PGI (Isomerase) PPP Pentose Phosphate Pathway G6P->PPP Glycogen Glycogen Synthesis G6P->Glycogen Glycolysis Glycolysis F6P->Glycolysis Key1 PGI: Phosphoglucose Isomerase Key2 The reversible isomerization between G6P and F6P can lead to the loss of the deuterium label from the C-2 position of glucose.

Caption: Key pathways in glucose metabolism.

References

Troubleshooting & Optimization

Technical Support Center: Mass Isotopomer Distribution Analysis with D-Glucose-d1-2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing D-Glucose-d1-2 for mass isotopomer distribution analysis (MIDA). This resource provides practical troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in MIDA?

A1: this compound, also known as D-[2-²H]glucose, is a stable isotope-labeled form of glucose where the hydrogen atom on the second carbon is replaced with a deuterium atom. In metabolic research, it serves as a tracer to investigate specific aspects of glucose metabolism.[1] Its unique utility lies in probing the upper stages of glycolysis, particularly the phosphoglucose isomerase (PGI) reaction.[1]

Q2: What is the principle behind using this compound to measure phosphoglucose isomerase (PGI) flux?

A2: The deuterium label on the second carbon of this compound is lost in a predictable manner. After entering the cell and being phosphorylated to glucose-6-phosphate (G6P), the subsequent isomerization to fructose-6-phosphate (F6P) by PGI involves the formation of an enediol intermediate. This mechanism facilitates the exchange of the deuterium atom at the C2 position with a proton from water.[1] By measuring the isotopic enrichment in the substrate (G6P) and the lack of enrichment in the product (F6P), researchers can precisely quantify the flux through the PGI reaction.[1]

Q3: Can this compound be used to assess whole-body glucose turnover?

A3: While this compound is excellent for studying specific reactions like PGI flux, other tracers such as [6,6-²H₂]glucose are generally preferred for determining whole-body glucose turnover due to the higher metabolic stability of their isotopic labels. The choice of tracer ultimately depends on the specific research question.

Q4: What is the "kinetic isotope effect" and how might it affect my experiment with this compound?

A4: The kinetic isotope effect refers to the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. Deuterium is heavier than hydrogen, and C-D bonds are stronger than C-H bonds. This can sometimes lead to a slowing of enzymatic reactions involving the deuterated position. While this effect should be considered when interpreting kinetic data, for many applications in MIDA, the primary information comes from the pattern of label incorporation into downstream metabolites rather than the absolute rate of the initial enzymatic step.

Troubleshooting Guides

This section addresses specific issues that may arise during your MIDA experiments with this compound.

Issue 1: Unexpectedly low or no deuterium enrichment in downstream metabolites.
Possible Cause Troubleshooting Step
Loss of Deuterium Label Confirm that the metabolic pathway of interest does not involve reactions that would lead to the exchange of the deuterium at the C2 position with protons from the solvent, other than the intended PGI reaction. For example, extensive futile cycling between glucose-6-phosphate and fructose-6-phosphate can lead to a complete loss of the label.
Incorrect Sample Derivatization Ensure the chosen derivatization method does not cause the exchange of the deuterium label. Review and optimize the derivatization protocol. For GC-MS analysis, trimethylsilylation (TMS) is a common derivatization method for sugars.[2]
Suboptimal GC-MS Conditions Optimize the gas chromatography-mass spectrometry (GC-MS) parameters, including the temperature gradient and ionization energy, to ensure proper separation and detection of the labeled fragments.[3]
Low Tracer Incorporation Increase the concentration of this compound in the culture medium or the infusion rate in in-vivo studies. Ensure cells are in an active metabolic state.
Issue 2: Inconsistent or non-reproducible mass isotopomer distributions.
Possible Cause Troubleshooting Step
Metabolic Instability Ensure that the biological system has reached a metabolic steady state before harvesting. This is crucial for accurate MIDA.
Variable Cell Culture Conditions Standardize cell seeding density, growth medium composition, and incubation times to minimize biological variability between experiments.
Incomplete Metabolite Extraction Optimize the metabolite extraction protocol to ensure complete and reproducible recovery of glucose and its downstream metabolites. A common method involves quenching metabolism rapidly with a cold solvent mixture.
Contamination Ensure all reagents and labware are free from contaminants that could interfere with the MS analysis.
Issue 3: Difficulty in interpreting mass spectra due to complex fragmentation.
Possible Cause Troubleshooting Step
Complex Fragmentation of Glucose The mass spectrometry of glucose and its derivatives can produce complex fragmentation patterns.[4] It is essential to carefully identify the fragment ions that retain the deuterium label and are suitable for MIDA.
Overlapping Peaks Optimize the chromatographic separation to resolve the analyte of interest from other co-eluting compounds.[3]
In-source Fragmentation Adjust the ion source parameters on the mass spectrometer to minimize in-source fragmentation, which can complicate the interpretation of the mass spectra.

Experimental Protocols

Protocol 1: General Workflow for MIDA with this compound in Cell Culture

This protocol outlines the key steps for a typical MIDA experiment using this compound in cultured cells.

  • Cell Seeding and Growth: Plate cells at a density that ensures they are in the exponential growth phase at the time of the experiment.

  • Tracer Introduction: Replace the standard culture medium with a medium containing a known concentration of this compound as the primary carbon source.

  • Isotopic Labeling: Incubate the cells with the tracer-containing medium for a predetermined period to allow for the incorporation of the deuterium label into downstream metabolites.

  • Metabolism Quenching: Rapidly quench metabolic activity by, for example, aspirating the medium and adding ice-cold methanol or another suitable quenching solution.

  • Metabolite Extraction: Extract the intracellular metabolites using an appropriate solvent system (e.g., a methanol/water/chloroform mixture).

  • Sample Preparation for GC-MS:

    • Dry the metabolite extract, for example, under a stream of nitrogen.

    • Derivatize the dried sample to make the metabolites volatile for GC-MS analysis. A common method is trimethylsilylation (TMS).[2]

  • GC-MS Analysis: Analyze the derivatized sample using a gas chromatograph coupled to a mass spectrometer to determine the mass isotopomer distributions of the target metabolites.[3][5]

  • Data Analysis: Correct the raw mass isotopomer distribution data for natural isotope abundance and calculate the metabolic fluxes.

Protocol 2: Derivatization of Glucose for GC-MS Analysis (Trimethylsilylation)

This is an example of a common derivatization protocol for glucose.

  • Reagent Preparation: Prepare a solution of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine.

  • Derivatization Reaction:

    • Add the derivatization reagent to the dried metabolite extract.

    • Incubate the mixture at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.

  • Sample Injection: Inject an aliquot of the derivatized sample into the GC-MS system for analysis.

Quantitative Data Summary

The following table provides an illustrative example of mass isotopomer distribution data for a hypothetical metabolite derived from this compound. The values represent the fractional abundance of each isotopomer.

MetaboliteM+0M+1M+2...
Control (Unlabeled Glucose) 0.930.060.01...
This compound Labeled 0.450.500.05...

M+0 represents the monoisotopic peak, M+1 represents the peak with one heavy isotope, and so on.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture cluster_labeling Isotope Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis seeding Cell Seeding growth Cell Growth seeding->growth tracer Introduce this compound growth->tracer incubation Incubation tracer->incubation quenching Quench Metabolism incubation->quenching extraction Metabolite Extraction quenching->extraction derivatization Derivatization (e.g., TMS) extraction->derivatization gcms GC-MS Analysis derivatization->gcms data_analysis Data Analysis & Flux Calculation gcms->data_analysis

Caption: General experimental workflow for MIDA using this compound.

pgi_flux glucose_d1 This compound g6p_d1 Glucose-6-Phosphate-d1 glucose_d1->g6p_d1 Hexokinase f6p Fructose-6-Phosphate g6p_d1->f6p Phosphoglucose Isomerase (Deuterium Loss) ppp Pentose Phosphate Pathway g6p_d1->ppp glycolysis Lower Glycolysis f6p->glycolysis

Caption: Metabolic fate of this compound in upper glycolysis.

References

Minimizing isotopic exchange effects in D-Glucose-d1-2 studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing isotopic exchange effects in D-Glucose-d1-2 studies. Accurate metabolic flux analysis relies on the stable incorporation of the deuterium label. However, the deuterium atom at the C2 position of glucose is susceptible to exchange with protons from the surrounding solvent, a process influenced by factors such as pH, temperature, and sample handling. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your isotopic labeling experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the deuterium on this compound so susceptible to exchange?

A1: The deuterium at the C2 position is alpha to the aldehyde group in the open-chain form of glucose. This position is prone to a chemical process called enolization, where a proton (or in this case, a deuteron) is removed, forming an enol intermediate. This process is catalyzed by both acids and bases and can lead to the replacement of deuterium with a proton from the solvent (e.g., water).[1][2][3]

Q2: What are the primary factors that influence the rate of this isotopic exchange?

A2: The main factors are pH, temperature, and the composition of the solvent. Both acidic and basic conditions can accelerate the rate of exchange.[1][4][5] Higher temperatures also increase the rate of this exchange.[1][4] Protic solvents, like water and methanol, provide a source of protons that can replace the deuterium.[1][4]

Q3: My mass spectrometry results show a lower-than-expected enrichment of deuterium in my metabolites. What could be the cause?

A3: This is a common issue that can stem from several factors. The most likely cause is the metabolic loss of the deuterium label during enzymatic reactions or back-exchange during sample preparation.[6] Additionally, the kinetic isotope effect (KIE), where enzymes may preferentially metabolize the lighter, non-deuterated glucose, can lead to lower deuterium incorporation.[6][7] It is also crucial to ensure the isotopic purity of your this compound standard before starting the experiment.

Q4: How can I minimize isotopic exchange during sample storage?

A4: For storage, it is recommended to use aprotic solvents whenever possible. If an aqueous solution is necessary, use a D₂O-based buffer.[4] Store samples at low temperatures (-80°C is preferable) to significantly slow down the exchange rate.[4][8] Lyophilization (freeze-drying) can also be an effective method for long-term storage as it removes water, the primary source of protons for exchange.[8]

Q5: Are there alternative tracers I can use to avoid these exchange issues?

A5: Yes, stable isotopes like Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) are not susceptible to exchange and can be excellent alternatives.[4] However, the synthesis of ¹³C and ¹⁵N labeled compounds can be more complex and expensive.[4] For tracing glucose metabolism, [6,6-²H₂]-glucose is often recommended as the deuterium labels at the C6 position are generally more stable during glycolysis compared to the C2 position.[6]

Troubleshooting Guides

Guide 1: Diagnosing and Addressing Unexpectedly Low Deuterium Enrichment

This guide will help you troubleshoot potential causes for lower-than-anticipated deuterium labeling in your metabolites.

Symptoms:

  • Mass spectrometry data shows low signal intensity for deuterated metabolites.

  • Calculated metabolic flux rates are inconsistent or lower than expected.

Troubleshooting Workflow:

cluster_protocol Sample Preparation Review start Low Deuterium Enrichment Detected check_purity Verify Isotopic Purity of this compound Standard start->check_purity review_protocol Review Sample Preparation Protocol check_purity->review_protocol Purity Confirmed quenching Effective Quenching? (Rapid, Cold) review_protocol->quenching evaluate_storage Assess Sample Storage Conditions consider_kie Consider Kinetic Isotope Effect (KIE) evaluate_storage->consider_kie optimize_analysis Optimize MS Analysis consider_kie->optimize_analysis ph_control pH Control? (Acidic, ~2.5-3.0) quenching->ph_control temp_control Temperature Control? (Low, ~0-4°C) ph_control->temp_control temp_control->evaluate_storage Protocol Optimized

Caption: Troubleshooting workflow for low deuterium enrichment.

Corrective Actions:

  • Verify Isotopic Purity: Before beginning your experiment, confirm the isotopic purity of your this compound standard using techniques like NMR or GC-MS.

  • Optimize Sample Preparation:

    • Quenching: Ensure rapid and effective quenching of metabolic activity using ice-cold solutions to halt enzymatic processes that could lead to label loss.[8]

    • pH Control: Maintain a low pH (around 2.5-3.0) during extraction and analysis to minimize the rate of enolization-mediated exchange.[4][8]

    • Temperature Control: Keep samples on ice or at sub-zero temperatures throughout the preparation and analytical process.[4][8]

  • Evaluate Storage: If samples were stored, assess the storage conditions (solvent, temperature, duration) for potential exchange.

  • Account for KIE: Be aware that the kinetic isotope effect can lead to preferential consumption of unlabeled glucose.[6][7] Consider this when interpreting your flux data.

Guide 2: Addressing Inconsistent Internal Standard Signal

This guide provides steps to troubleshoot variability in the signal of your deuterated internal standard.

Symptoms:

  • The signal from the deuterated internal standard is inconsistent across samples.

  • A peak corresponding to the unlabeled analyte appears in blank samples spiked only with the internal standard.

Troubleshooting Workflow:

cluster_exchange Isotopic Exchange Investigation start Inconsistent Internal Standard Signal check_exchange Investigate Isotopic Exchange start->check_exchange solvent_ph Check Solvent/Mobile Phase pH check_exchange->solvent_ph verify_concentration Verify Standard Concentration assess_matrix Assess Matrix Effects verify_concentration->assess_matrix temperature Check Sample/Autosampler Temperature solvent_ph->temperature storage_conditions Review Storage Conditions temperature->storage_conditions storage_conditions->verify_concentration Exchange Minimized

Caption: Troubleshooting workflow for inconsistent internal standard signal.

Corrective Actions:

  • Investigate Isotopic Exchange:

    • Solvent and pH: Ensure that all solvents and mobile phases are at a pH that minimizes exchange (ideally pH 2.5-3.0).[4][8]

    • Temperature: Keep standards and samples cooled in the autosampler.

  • Verify Concentration: Re-prepare the internal standard stock solution to rule out dilution errors.

  • Assess Matrix Effects: The sample matrix can sometimes suppress or enhance the ionization of the internal standard. Analyze the standard in a clean solvent versus the sample matrix to evaluate this.

Data Presentation

Table 1: Factors Influencing Deuterium Exchange on this compound and Recommended Mitigation Strategies

FactorImpact on Exchange RateRecommended Mitigation Strategy
pH High (>7) or Low (<2.5) pH significantly increases the exchange rate. The minimum exchange rate is typically observed around pH 2.5-3.0.[4][8]Maintain a pH between 2.5 and 3.0 during sample preparation and LC-MS analysis.
Temperature Higher temperatures accelerate the rate of exchange.[1][4]Keep samples on ice (0-4°C) or at sub-zero temperatures during all handling and analysis steps.[8]
Solvent Protic solvents (e.g., water, methanol) provide protons that can exchange with the deuterium label.[1][4]Use aprotic solvents (e.g., acetonitrile) when possible. If aqueous solutions are necessary, consider using D₂O-based buffers.[4]
Enzymatic Activity Certain enzymes can catalyze the exchange of the C2 deuterium.Rapidly quench metabolic activity with cold solutions (e.g., -20°C methanol/acetonitrile/water mixture).[9]
Storage Time Longer storage times increase the opportunity for exchange to occur.Analyze samples as quickly as possible after preparation. For long-term storage, lyophilize the samples and store them at -80°C.[8]

Experimental Protocols

Protocol 1: Metabolite Extraction from Adherent Mammalian Cells

This protocol is designed to rapidly quench metabolism and extract metabolites while minimizing isotopic exchange.

Materials:

  • This compound labeling medium

  • Ice-cold phosphate-buffered saline (PBS)

  • Extraction solvent: 50:30:20 (v/v/v) methanol:acetonitrile:water, pre-chilled to -20°C[9]

  • Liquid nitrogen

  • Cell scraper

Procedure:

  • Cell Culture and Labeling: Culture cells to the desired confluency and incubate with this compound labeling medium for the specified time.

  • Quenching:

    • Place the culture plate on a bed of ice.

    • Aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Aspirate the final PBS wash completely.

  • Metabolite Extraction:

    • Immediately add the pre-chilled extraction solvent to the culture plate.

    • Place the plate on dry ice or in a liquid nitrogen bath to flash-freeze the cells and solvent.

    • Thaw the plate on ice and use a cell scraper to detach the cells into the extraction solvent.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Protein and Debris Removal:

    • Vortex the cell lysate vigorously for 1 minute.

    • Centrifuge at maximum speed (e.g., >16,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.

  • Supernatant Collection:

    • Carefully transfer the supernatant containing the metabolites to a new pre-chilled tube.

  • Sample Storage and Analysis:

    • Store the metabolite extract at -80°C until analysis.

    • For analysis, the extract can be dried down under a stream of nitrogen or by vacuum centrifugation and then reconstituted in a suitable solvent for LC-MS or derivatized for GC-MS analysis.

Protocol 2: Sample Preparation using Lyophilization for Long-Term Storage

This protocol is recommended when samples need to be stored for an extended period before analysis.

Materials:

  • Volatile buffer (e.g., ammonium bicarbonate)

  • Liquid nitrogen

  • Lyophilizer

  • Desiccator

Procedure:

  • Buffer Exchange (if necessary): If the sample is in a non-volatile buffer, exchange it into a volatile buffer using dialysis or a desalting column.

  • Freezing: Rapidly freeze the sample in liquid nitrogen. This ensures the formation of small ice crystals and minimizes protein denaturation.[8]

  • Lyophilization: Place the frozen sample on a lyophilizer until all the water has sublimed.[8]

  • Storage: Store the lyophilized powder at -80°C in a desiccated environment to prevent rehydration.[8]

  • Reconstitution: For analysis, reconstitute the lyophilized powder in a D₂O-based buffer or an appropriate aprotic solvent.[8]

Visualizations

cluster_workflow Experimental Workflow to Minimize Isotopic Exchange start Cell Culture with this compound quenching Rapid Quenching (Cold Solvent) start->quenching extraction Metabolite Extraction (Cold, Acidic) quenching->extraction centrifugation Centrifugation (4°C) extraction->centrifugation collection Supernatant Collection centrifugation->collection analysis Immediate Analysis (LC-MS/GC-MS) collection->analysis For immediate use storage Long-term Storage (Lyophilization, -80°C) collection->storage For later use

Caption: Recommended experimental workflow for this compound studies.

Factors Influencing Isotopic Exchange exchange Isotopic Exchange (D replaced by H) ph pH (Acid/Base Catalyzed) exchange->ph temp Temperature (Higher Temp = Faster Rate) exchange->temp solvent Protic Solvent (Source of Protons) exchange->solvent

Caption: Key factors influencing deuterium exchange.

References

Troubleshooting poor signal intensity in NMR with D-Glucose-d1-2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the NMR analysis of D-Glucose-d1-2. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor signal intensity in their NMR experiments.

Frequently Asked Questions (FAQs)

Q1: Why are the signals in my this compound NMR spectrum weak?

A1: Poor signal intensity in the NMR spectrum of this compound can arise from several factors. These can be broadly categorized as issues with the sample preparation, the NMR acquisition parameters, or the instrument itself. Common causes include low sample concentration, improper magnetic field shimming, and the use of incorrect acquisition parameters such as an insufficient number of scans or an inappropriate relaxation delay.[1] For carbohydrates like glucose, spectral overlap is also a common challenge due to the similar chemical environments of many of the protons, which can make individual signals appear less intense.[2]

Q2: How does the deuterium label at the C-2 position affect the ¹H NMR spectrum?

A2: The deuterium substitution at the C-2 position has several key effects on the ¹H NMR spectrum:

  • Absence of the H-2 Signal: The proton signal for the hydrogen at the C-2 position will be absent.

  • Simplified Coupling Patterns: The signals for the neighboring protons, H-1 and H-3, will be simplified because they are no longer coupled to H-2. For example, the anomeric proton (H-1), which is typically a doublet in unlabeled glucose, will appear as a singlet.

  • Isotope Shifts: The chemical shifts of the neighboring protons (H-1 and H-3) may experience small shifts, which could potentially lead to new signal overlaps.[2]

Q3: What is the optimal sample concentration for this compound?

A3: For ¹H NMR of small molecules like this compound, a concentration of 5-25 mg in 0.6-0.7 mL of deuterated solvent is generally recommended.[1][3] For ¹³C NMR, which is inherently less sensitive, a higher concentration is often necessary to achieve a good signal-to-noise ratio.[3][4] It is advisable to use as high a concentration as solubility permits.[4]

Q4: Which deuterated solvent should I use for this compound?

A4: For carbohydrates, deuterated water (D₂O) and deuterated dimethyl sulfoxide (DMSO-d6) are common choices.[4] It is crucial to use a high-quality deuterated solvent to minimize residual proton signals that could interfere with the spectrum.[4] The solvent volume should be appropriate for the NMR tube, typically 0.5-0.6 mL for a standard 5 mm tube, to ensure it is within the detection region of the instrument's coil.[4]

Q5: How can I improve the signal-to-noise ratio (S/N) of my spectrum?

A5: You can improve the S/N ratio by:

  • Increasing the Number of Scans: The S/N ratio increases with the square root of the number of scans. To double the S/N, you need to quadruple the number of scans.

  • Optimizing Sample Concentration: A higher concentration generally leads to a better S/N ratio.[4]

  • Using a Higher Field Spectrometer: Higher magnetic field strengths generally result in better signal dispersion and higher sensitivity.[5]

  • Proper Shimming: A well-shimmed magnetic field is crucial for sharp signals and good S/N.[1]

Troubleshooting Guide for Poor Signal Intensity

If you are experiencing poor signal intensity, follow this systematic guide to diagnose and resolve the issue.

Step 1: Sample Preparation

Proper sample preparation is the foundation of a good NMR experiment.

  • Is the sample concentration adequate? For this compound, aim for the concentrations listed in the table below.

  • Is the sample fully dissolved and homogeneous? Any solid particles can disrupt the magnetic field homogeneity, leading to broad and weak signals.[3] If necessary, filter the sample solution directly into the NMR tube.[3][6]

  • Are you using a high-quality NMR tube and the correct solvent volume? Use clean, unscratched NMR tubes.[4] The solvent height should be between 4-5 cm to be within the detection region of the NMR probe.[1]

Step 2: NMR Spectrometer Setup
  • Locking and Shimming: Ensure the spectrometer is properly locked onto the deuterium signal of the solvent. Perform an automated shimming routine. For samples with a low lock signal, manual shimming may be necessary.[7]

  • Tuning and Matching: The NMR probe should be properly tuned and matched for the nucleus you are observing. An improperly tuned probe will result in significant signal loss.

Step 3: Acquisition Parameters

Incorrect acquisition parameters can lead to suboptimal results.

  • Number of Scans (ns): If the signal is weak, increase the number of scans. A good starting point for a ¹H spectrum is 16 scans, but for dilute samples, 128 or more scans may be needed.[1][8]

  • Relaxation Delay (d1): This delay allows the nuclear spins to return to equilibrium between pulses. For qualitative analysis, a d1 of 1-5 seconds is typical. For quantitative analysis, the delay should be at least 5-7 times the longest T1 relaxation time.[1]

  • Pulse Angle: A smaller pulse angle (e.g., 30° or 45°) can be used to shorten the required relaxation delay, allowing for more scans in a given amount of time.[7]

Quantitative Data Summary

Parameter¹H NMR¹³C NMRNotes
Sample Concentration 5-25 mg / 0.6-0.7 mL[3]50-100 mg / 0.5-0.6 mL[4]Use as high a concentration as solubility allows.
Typical Number of Scans (ns) 16 - 1281024 or more[8]Increases with the square root of the number of scans.
Relaxation Delay (d1) 1-5 s2-5 s[8]For quantitative results, use 5-7 times the longest T1.
Acquisition Time (aq) 2-4 s[7]1-2 s[8]Longer acquisition times can improve resolution.

Experimental Protocols

Protocol 1: Sample Preparation for this compound
  • Weigh Sample: Accurately weigh 5-10 mg of this compound into a clean, dry vial.[8]

  • Dissolve: Add 0.5-0.6 mL of high-purity D₂O to the vial.[8]

  • Homogenize: Gently vortex the vial to ensure the sample is completely dissolved.[8] Visually inspect for any remaining solid particles.[4]

  • Filter and Transfer: If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[3]

  • Cap and Label: Cap the NMR tube and label it clearly.

Protocol 2: 1D ¹H NMR Acquisition
  • Insert Sample: Carefully insert the NMR tube into the spinner and place it in the spectrometer.

  • Lock and Shim: Lock onto the deuterium signal of the D₂O and perform an automated shimming routine to optimize the magnetic field homogeneity.[7]

  • Parameter Setup:

    • Load a standard 1D proton experiment.

    • Set the number of scans (ns) to 16 as a starting point.[1]

    • Set the relaxation delay (d1) to 2 seconds.[1]

    • Set the acquisition time (aq) to approximately 3 seconds.[1]

    • Use a 30° or 45° pulse angle.

  • Acquire Spectrum: Start the acquisition.

  • Process Data: After acquisition, apply a Fourier transform to the Free Induction Decay (FID), and then phase and baseline correct the spectrum.[1]

Visualizations

TroubleshootingWorkflow cluster_sample Sample Preparation cluster_instrument Instrument Setup cluster_acquisition Acquisition Parameters cluster_result Result Concentration Check Concentration Dissolution Ensure Complete Dissolution Concentration->Dissolution OK Filtering Filter if Particulates Present Dissolution->Filtering OK Volume Verify Solvent Volume Filtering->Volume OK Lock Lock on Solvent Signal Volume->Lock Sample OK Shim Perform Shimming Lock->Shim Tune Tune and Match Probe Shim->Tune Scans Increase Number of Scans Tune->Scans Instrument OK Delay Optimize Relaxation Delay Scans->Delay Pulse Adjust Pulse Angle Delay->Pulse GoodSignal Good Signal Intensity Pulse->GoodSignal Parameters Optimized Start Poor Signal Intensity Start->Concentration SignalToNoiseFactors cluster_factors Factors Influencing S/N Concentration Sample Concentration SN_Ratio Signal-to-Noise Ratio (S/N) Concentration->SN_Ratio Scans Number of Scans Scans->SN_Ratio Field Magnetic Field Strength Field->SN_Ratio Shimming Magnetic Field Homogeneity (Shimming) Shimming->SN_Ratio Probe Probe Tuning and Matching Probe->SN_Ratio Parameters Acquisition Parameters (d1, pw) Parameters->SN_Ratio

References

How to correct for natural isotope abundance in D-Glucose-d1-2 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Glucose-d1-2. Our focus is to help you accurately correct for natural isotope abundance in your mass spectrometry data, a critical step for reliable metabolic flux analysis.

Frequently Asked Questions (FAQs)

Q1: What is natural isotope abundance and why is it crucial to correct for it in my this compound experiments?

A1: Many elements, including carbon, hydrogen, and oxygen, naturally exist as a mixture of stable isotopes. For instance, carbon is predominantly ¹²C, but about 1.1% is ¹³C.[1] Similarly, hydrogen is mostly ¹H, with a small fraction being deuterium (²H or D). In your experiments, you are intentionally introducing this compound, a glucose molecule with a deuterium label. However, the unlabeled glucose and other molecules in your biological system also contain a natural abundance of these heavier isotopes.

Mass spectrometry separates molecules based on their mass-to-charge ratio. The presence of naturally occurring heavy isotopes in a molecule will create a pattern of peaks (M+1, M+2, etc.) in your mass spectrum, even for unlabeled compounds. This natural isotopic distribution can overlap with the signal from your deuterated tracer, leading to an overestimation of deuterium incorporation. Therefore, correcting for natural isotope abundance is essential to distinguish between the experimentally introduced deuterium and the naturally present heavy isotopes, ensuring accurate quantification of metabolic fluxes.[2]

Q2: What are the key inputs required for an accurate natural isotope abundance correction?

A2: To perform an accurate correction, you will need the following:

  • The exact elemental formula of the analyte: This includes the atoms from the metabolite itself and any derivatization agents used for analysis. This information is fundamental for calculating the theoretical natural isotope distribution.

  • The measured mass isotopomer distribution (MID) of your analyte: This is the raw data from the mass spectrometer showing the relative intensities of the different mass peaks.

  • The isotopic purity of your this compound tracer: Commercially available stable isotope-labeled compounds are not 100% pure and contain a small percentage of unlabeled molecules. This information is usually provided by the manufacturer and is crucial for accurate correction.

Q3: I've performed the correction, and some of my calculated abundance values are negative. What does this indicate and how should I proceed?

A3: Encountering negative abundance values after correction is a common issue that can arise from several factors, including:

  • Low signal intensity or missing peaks: If the signal for a particular isotopologue is very low, noise in the baseline can lead to negative values after correction.

  • Incorrect background subtraction: Inaccurate background subtraction can distort the relative intensities of the isotopologues.

  • Errors in the elemental formula or tracer purity: Inaccurate input parameters will lead to an incorrect correction matrix and flawed results.

It is generally recommended to set these negative values to zero and then re-normalize the remaining isotopologue fractions to sum to 100%. This approach acknowledges that negative abundances are not physically possible while preserving the relative distribution of the other isotopologues.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Corrected deuterium enrichment is significantly higher or lower than expected. 1. Incorrect Elemental Formula: The chemical formula used for correction does not account for all atoms in the analyte (e.g., derivatization agents). 2. Inaccurate Tracer Purity: The stated isotopic purity of the this compound tracer is incorrect or was not factored into the correction. 3. Background Interference: Co-eluting compounds or high background noise are skewing the mass isotopologue distribution.1. Verify Molecular Formula: Double-check the elemental composition of your metabolite and any derivatizing agents. 2. Confirm Tracer Purity: Use the manufacturer-provided isotopic purity value in your correction calculations. 3. Improve Chromatographic Separation: Optimize your chromatography method to better separate the analyte of interest from interfering compounds.
Corrected data shows zero abundance for the unlabeled (M+0) fraction in a sample that should contain unlabeled metabolites. 1. Incorrectly Applied Correction Algorithm: The software parameters may not be suitable for your data (e.g., incorrect resolution setting). 2. Systematic Error in Data Acquisition: There might be an underlying issue with the mass spectrometer's calibration or performance.1. Review Correction Parameters: Carefully check all settings in your correction software. 2. Analyze an Unlabeled Standard: Run a sample of the unlabeled metabolite and ensure that after correction, the M+0 abundance is close to 100%.
The correction software crashes or produces an error. 1. Incorrect Input File Format: The data file is not in the format expected by the software. 2. Incompatible Software Version: The software may not be compatible with your operating system or other installed programs.1. Check File Format: Ensure your data is formatted according to the software's documentation. 2. Consult Software Documentation: Refer to the user manual for system requirements and troubleshooting specific error messages.

Natural Isotope Abundances

The following table summarizes the natural abundances of key stable isotopes relevant to this compound experiments.

ElementIsotopeNatural Abundance (%)
Hydrogen¹H99.9885
²H (Deuterium)0.0115
Carbon¹²C98.93
¹³C1.07
Oxygen¹⁶O99.757
¹⁷O0.038
¹⁸O0.205

Experimental Protocol: Correcting for Natural Isotope Abundance

This protocol outlines the key steps for correcting raw mass spectrometry data for natural isotope abundance using a matrix-based approach.

1. Data Acquisition:

  • Analyze your samples using a mass spectrometer to obtain the mass isotopomer distributions (MIDs) for your metabolites of interest.

2. Determine Elemental Composition:

  • Accurately determine the chemical formula for each metabolite, including any atoms added during derivatization.

3. Construct the Correction Matrix:

  • A correction matrix is generated based on the natural isotopic abundances of all elements in the metabolite. This matrix accounts for the probability of each mass isotopologue occurring naturally. Software packages like IsoCor or AccuCor can automate this process.[3][4]

4. Perform the Correction:

  • The measured MID is corrected by multiplying it by the inverse of the correction matrix. This can be represented by the equation: Corrected MID = Inverse(Correction Matrix) * Measured MID

5. Account for Tracer Purity:

  • The isotopic purity of the this compound tracer must also be considered. This is typically done by incorporating the purity information into the correction algorithm.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_correction Data Correction cluster_downstream_analysis Downstream Analysis cell_culture Cell Culture with This compound metabolite_extraction Metabolite Extraction cell_culture->metabolite_extraction derivatization Derivatization (optional) metabolite_extraction->derivatization ms_acquisition MS Data Acquisition derivatization->ms_acquisition raw_mid Raw Mass Isotopomer Distribution (MID) ms_acquisition->raw_mid correction Perform Correction raw_mid->correction correction_matrix Construct Correction Matrix (based on elemental formula and natural isotope abundances) correction_matrix->correction corrected_mid Corrected MID correction->corrected_mid flux_analysis Metabolic Flux Analysis corrected_mid->flux_analysis

Experimental workflow for natural isotope abundance correction.

glycolysis_pathway glucose This compound (Deuterium at C2) g6p Glucose-6-phosphate-d1 glucose->g6p Hexokinase f6p Fructose-6-phosphate-d1 g6p->f6p Phosphoglucose Isomerase f16bp Fructose-1,6-bisphosphate-d1 f6p->f16bp Phosphofructokinase dhap DHAP f16bp->dhap Aldolase gap Glyceraldehyde-3-phosphate-d1 f16bp->gap Aldolase dhap->gap Triosephosphate Isomerase bpg13 1,3-Bisphosphoglycerate-d1 gap->bpg13 GAPDH pg3 3-Phosphoglycerate-d1 bpg13->pg3 Phosphoglycerate Kinase pg2 2-Phosphoglycerate-d1 pg3->pg2 Phosphoglycerate Mutase pep Phosphoenolpyruvate pg2->pep Enolase (Deuterium is lost here) pyruvate Pyruvate pep->pyruvate Pyruvate Kinase

Metabolic fate of deuterium from this compound in Glycolysis.

References

Addressing futile cycling in metabolic studies using D-Glucose-d1-2

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals using D-Glucose-d1-2 to investigate futile cycling and other metabolic pathways.

Frequently Asked Questions (FAQs)

Q1: What is futile cycling in a metabolic context?

A futile cycle, or substrate cycle, occurs when two opposing metabolic pathways run simultaneously, resulting in the net dissipation of energy as heat with no overall production of metabolites.[1] For instance, the simultaneous operation of glycolysis (glucose to pyruvate) and gluconeogenesis (pyruvate to glucose) would lead to a net consumption of ATP.[1] While historically considered wasteful, these cycles are now understood to be important for metabolic regulation, providing a mechanism for rapid response to cellular energy demands and maintaining thermal homeostasis.[1]

Q2: Why is this compound a valuable tracer for studying futile cycling?

Stable isotope tracers are essential tools for quantifying the dynamic flow of metabolites through biochemical networks.[2] this compound, which has a deuterium atom at the C2 position, is particularly useful for dissecting specific pathways. The deuterium label's fate can reveal the activity of enzymes like phosphoglucose isomerase, which catalyzes the interconversion of glucose-6-phosphate and fructose-6-phosphate.[3] The exchange or retention of this deuterium atom provides insights into the flux through glycolysis versus futile cycling back towards glucose.[3][4]

Q3: What are the key advantages of using this compound compared to other glucose tracers?

While tracers like [U-¹³C₆]glucose are excellent for tracking the carbon backbone through central carbon metabolism, this compound offers specific advantages for studying futile cycles.[5] The deuterium at the C2 position is sensitive to the isomerization step between glucose-6-phosphate and fructose-6-phosphate.[3] The loss of this label to water during the enediol intermediate formation in this reversible reaction can be quantified to estimate the rate of the reverse flux (fructose-6-phosphate to glucose-6-phosphate), which is a key component of a futile cycle.[3][4]

Troubleshooting Guide

Q4: I am observing very low incorporation of the deuterium label in my downstream metabolites. What are the potential causes?

Several factors could contribute to low label incorporation:

  • Suboptimal Cell Health: Ensure cells are in the exponential growth phase and have high viability before starting the labeling experiment.

  • Incorrect Tracer Concentration: Verify the final concentration of this compound in the medium. It may need to be optimized for your specific cell line and experimental conditions.

  • Insufficient Labeling Time: The time required to reach isotopic steady state varies for different pathways. Glycolysis typically reaches a steady state faster than the TCA cycle or nucleotide biosynthesis.[6] You may need to perform a time-course experiment to determine the optimal labeling duration.

  • Inefficient Metabolite Extraction: The quenching and extraction steps are critical. Ensure that metabolism is rapidly quenched with ice-cold solutions and that the extraction solvent (e.g., 80% methanol) is pre-chilled to -80°C to minimize enzymatic activity.[5][7]

Q5: My mass spectrometry data shows unexpected labeling patterns. How can I troubleshoot this?

Unexpected mass isotopologue distributions can arise from several sources:

  • Isotopic Impurity of the Tracer: Verify the isotopic purity of your this compound stock from the supplier.

  • Background Contamination: Ensure that all reagents and labware are clean to avoid contamination with unlabeled glucose or other metabolites.

  • Alternative Metabolic Pathways: Cells may utilize unexpected pathways under your experimental conditions. For example, the pentose phosphate pathway (PPP) can also metabolize glucose-6-phosphate and can be assessed using specific tracers.[8][9]

  • In-source Fragmentation or Isotope Exchange: During mass spectrometry analysis, in-source fragmentation or exchange of deuterium with protons can occur. Optimize your MS instrument settings, particularly the ionization source conditions, to minimize these effects.[5]

Q6: How can I ensure the reproducibility of my stable isotope tracing experiments?

Reproducibility is key to obtaining reliable data. Here are critical parameters to control:

  • Consistent Cell Culture Conditions: Maintain consistency in cell seeding density, passage number, and growth medium composition.

  • Precise Experimental Timing: Standardize the duration of cell growth, tracer incubation, and the time taken for quenching and extraction.

  • Standardized Protocols: Use a consistent and validated protocol for metabolite extraction and sample preparation for all samples in your experiment.[7][10]

  • Quality Control Samples: Include pooled quality control (QC) samples throughout your analytical run to monitor the stability and performance of the LC-MS system.

Quantitative Data Presentation

The following table provides a hypothetical example of how to present quantitative data from a this compound tracing experiment to assess the impact of a drug on futile cycling.

MetaboliteCondition% Labeling (M+1)Interpretation
Glucose-6-PhosphateControl95.2 ± 1.5High uptake and phosphorylation of the tracer.
Drug X94.8 ± 1.8No significant change in glucose uptake.
Fructose-6-PhosphateControl65.7 ± 2.1Significant loss of the d1 label, indicating a high rate of futile cycling.
Drug X88.3 ± 1.9Retention of the d1 label, suggesting inhibition of the reverse flux and reduced futile cycling.
LactateControl60.1 ± 2.5Label incorporation consistent with high glycolytic flux and futile cycling.
Drug X85.4 ± 2.2Increased label incorporation into lactate, consistent with reduced futile cycling and increased net glycolytic flux.

Note: The data presented are for illustrative purposes only and will vary based on the experimental system.

Experimental Protocols

Protocol 1: Cell Labeling with this compound

  • Cell Seeding: Seed cells in 6-well plates to achieve approximately 80% confluency at the time of the experiment.[5]

  • Media Preparation: Prepare a labeling medium by supplementing glucose-free cell culture medium with this compound at the desired concentration and dialyzed fetal bovine serum.[5]

  • Labeling: Aspirate the standard growth medium, wash the cells once with pre-warmed PBS, and add the pre-warmed labeling medium.[5]

  • Incubation: Incubate the cells for a predetermined duration to allow for the incorporation of the tracer into metabolic pathways. This time should be optimized for your specific experimental goals.[6]

Protocol 2: Metabolite Quenching and Extraction

  • Quenching: Place the 6-well plates on ice and aspirate the labeling medium. Immediately wash the cells with ice-cold PBS to remove any remaining extracellular tracer.[5]

  • Extraction: Add 1 mL of ice-cold 80% methanol (-80°C) to each well.[7]

  • Cell Lysis: Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.[7]

  • Pelleting Debris: Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.[7]

  • Supernatant Collection: Transfer the supernatant, which contains the polar metabolites, to a new tube.[7]

  • Drying: Dry the metabolite extracts using a vacuum concentrator. The dried extracts can be stored at -80°C until analysis.[10]

Protocol 3: Sample Preparation for LC-MS Analysis

  • Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent compatible with your LC-MS method (e.g., a mixture of water and acetonitrile).

  • Analysis: Analyze the samples using an LC-MS system. A hydrophilic interaction liquid chromatography (HILIC) column is often used for the separation of polar metabolites like sugar phosphates.[7]

  • MS Settings: Operate the mass spectrometer in negative ion mode for optimal detection of glucose and its phosphorylated intermediates. Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) to detect the unlabeled (M+0) and labeled (M+1) forms of your metabolites of interest.[5]

Visualizations

Futile_Cycle cluster_glycolysis Glycolysis Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase (ATP -> ADP) F6P Fructose-6-Phosphate G6P->F6P Phosphoglucose Isomerase Pyruvate Pyruvate F6P->Pyruvate ... G6P_rev Glucose-6-Phosphate F6P->G6P_rev Phosphoglucose Isomerase (reverse) F6P_rev Fructose-6-Phosphate G6P_rev->Glucose

Caption: Glycolysis and Gluconeogenesis Futile Cycle.

Experimental_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase A 1. Seed Cells B 2. Add this compound Labeling Medium A->B C 3. Incubate for Optimized Duration B->C D 4. Quench Metabolism (on ice) C->D E 5. Extract Metabolites (cold 80% methanol) D->E F 6. Dry Metabolite Extract E->F G 7. Reconstitute Sample F->G H 8. LC-MS/MS Analysis G->H I 9. Data Processing & Interpretation H->I

Caption: Workflow for this compound Tracer Studies.

Deuterium_Fate D_Glucose This compound (Deuterium on C2) G6P G6P-d1 (Deuterium on C2) D_Glucose->G6P Hexokinase F6P F6P-d1 (Deuterium on C2) G6P->F6P PGI (Forward) Water H2O (Loss of Deuterium) G6P->Water Isomerase-mediated exchange F6P->G6P PGI (Reverse) (Futile Cycle) Pyruvate Pyruvate-d1 F6P->Pyruvate Glycolysis

Caption: Fate of the Deuterium Label from this compound.

References

Technical Support Center: Enhancing Precision in Metabolic Flux Calculations with Deuterated Glucose Tracers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing deuterated glucose tracers, such as D-Glucose-d1-2 and its variants, for precise metabolic flux analysis (MFA).

Troubleshooting Guide

This section addresses specific issues that may arise during your metabolic flux analysis experiments using deuterated glucose.

Problem Potential Cause Suggested Solution
Wide confidence intervals in flux estimations High uncertainty in estimated fluxes. This can stem from insufficient measurement data or a poorly constrained model.Increase the number of measured isotopomer distributions to better constrain the model.[1] Ensure your experimental design, including the choice of tracer, is optimized for the pathways of interest.
Slow incorporation of deuterium into downstream metabolites The use of deuterated glucose can lead to a kinetic isotope effect, which may slow down enzymatic reactions.[1]Be aware of this potential effect when interpreting the kinetics of label incorporation. Consider this in your experimental timeframe to ensure isotopic steady state is reached.
Difficulty in differentiating positional isomers of labeled metabolites Standard mass spectrometry (MS) provides information on the number of labeled atoms but not their specific positions.[1]Utilize tandem mass spectrometry (MS/MS) to analyze the fragmentation patterns of metabolites. This can help distinguish between isotopomers, such as glucose labeled at different carbon positions.[1]
Inaccurate flux estimations The metabolic model does not accurately reflect the biological system, or the experimental data does not fit the model well.Perform a goodness-of-fit analysis, such as a chi-square (χ²) test, to quantify the discrepancy between measured and simulated mass isotopomer distributions (MIDs). A p-value greater than 0.05 typically indicates an acceptable fit.[2]

Frequently Asked Questions (FAQs)

Q1: What is the principle behind using this compound and other deuterated glucose tracers in metabolic flux analysis?

A1: Deuterated glucose tracers, where one or more hydrogen atoms are replaced by deuterium (²H or D), are used to trace the metabolic fate of glucose through various biochemical pathways.[3] By tracking the incorporation of deuterium into downstream metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can quantify the rates (fluxes) of metabolic reactions.[3][4] The specific position of the deuterium label, as in D-Glucose-d2-2, can provide unique insights into specific enzymatic reactions, such as the phosphoglucose isomerase reaction in upper glycolysis.[5]

Q2: What are the key stages of a typical metabolic flux analysis experiment?

A2: A typical ¹³C or deuterium-based MFA experiment involves five main stages:

  • Experimental Design: Selecting the optimal isotopic tracer for the metabolic pathways under investigation.[1]

  • Tracer Experiment: Introducing the labeled substrate to the biological system.[1]

  • Isotopic Labeling Measurement: Measuring the isotopic labeling patterns in metabolites, typically with MS or NMR.[1]

  • Flux Estimation: Using computational models to estimate metabolic fluxes from the labeling data.[1]

  • Statistical Analysis: Assessing the goodness-of-fit and determining confidence intervals for the estimated fluxes.[1]

Q3: How does the choice of a specific deuterated glucose tracer impact the experimental results?

A3: The choice of tracer is critical and significantly influences the precision of the estimated fluxes.[1] For instance, D-Glucose-d2-2 is particularly well-suited for quantifying the flux through the phosphoglucose isomerase reaction in upper glycolysis.[5] The deuterium at the C2 position is lost during the isomerization of glucose-6-phosphate to fructose-6-phosphate, and by measuring the label's presence in the substrate and its absence in the product, a precise flux can be determined.[5] Dual-labeled tracers, such as those combining ¹³C and deuterium, can offer a more comprehensive view by simultaneously tracing both carbon and hydrogen pathways.[6][7]

Q4: What is a kinetic isotope effect and how can it affect my results?

A4: The kinetic isotope effect is a change in the rate of a chemical reaction when one of the atoms in the reactants is substituted with one of its isotopes. Deuterium is heavier than hydrogen, and C-D bonds are stronger than C-H bonds. This can lead to a slowing of enzymatic reactions involving the breakage of a C-H bond at the labeled position.[1] This effect should be taken into consideration when designing the experiment and interpreting the results, as it might delay the time required to reach an isotopic steady state.[1]

Q5: How can I improve the precision of my flux calculations?

A5: To improve the precision of flux estimations, which is often reflected in narrower confidence intervals, consider the following:

  • Optimize Tracer Selection: Use a tracer that provides high resolving power for the pathways of interest. For example, [1,2-¹³C₂]glucose is effective for resolving fluxes in glycolysis and the pentose phosphate pathway.[1][2]

  • Increase Data Points: A larger number of measured isotopomer distributions can better constrain the metabolic model.[1]

  • Refine the Metabolic Model: Ensure your model accurately represents the known metabolic network of your system.

  • Perform Parallel Labeling Experiments: Using different tracers in parallel experiments can provide more comprehensive data for a more robust flux analysis.

Experimental Protocols

Protocol 1: Steady-State Metabolic Flux Analysis using a Deuterated Glucose Tracer

This protocol outlines the key steps for a steady-state MFA experiment in cultured cells.

  • Cell Culture and Adaptation:

    • Culture cells in a standard medium to the desired cell density.

    • Adapt the cells to a medium containing unlabeled glucose at the same concentration as the labeled glucose to be used in the tracer experiment. This ensures the cells are in a metabolic steady state.[1]

  • Tracer Experiment:

    • Replace the unlabeled medium with a medium containing the deuterated glucose tracer (e.g., D-Glucose-d2-2). The concentration and percentage of labeled glucose should be optimized for the specific experiment.

    • Incubate the cells for a duration sufficient to reach both metabolic and isotopic steady state. This time will vary depending on the cell type and growth rate and should be determined empirically.[1][2]

  • Sample Collection and Quenching:

    • Rapidly quench metabolism to halt enzymatic activity. This is typically achieved by aspirating the medium and adding a cold quenching solution (e.g., -20°C 60% methanol).[1]

    • Collect cell extracts for metabolite analysis.

    • Collect samples of the culture medium to measure extracellular metabolite concentrations (e.g., glucose, lactate) to determine uptake and secretion rates.[1]

  • Metabolite Extraction and Analysis:

    • Extract metabolites from the cell pellets using appropriate solvents.

    • Analyze the isotopic labeling patterns of intracellular metabolites using GC-MS or LC-MS/MS. Derivatization of metabolites may be necessary for GC-MS analysis.[1]

  • Data Analysis:

    • Correct the raw MS data for the natural abundance of heavy isotopes.

    • Use the corrected mass isotopomer distributions (MIDs) and the measured extracellular fluxes as inputs for a computational model to estimate intracellular metabolic fluxes.[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture & Adaptation medium_prep Tracer Medium Preparation tracer_exp Tracer Incubation medium_prep->tracer_exp quenching Metabolic Quenching tracer_exp->quenching extraction Metabolite Extraction quenching->extraction ms_analysis MS Analysis extraction->ms_analysis data_processing Data Processing ms_analysis->data_processing flux_calc Flux Calculation data_processing->flux_calc glycolysis_ppp cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway Glucose This compound G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P R5P Ribose-5-Phosphate G6P->R5P PPP Branch Pyruvate Pyruvate F6P->Pyruvate troubleshooting_logic start Inaccurate Flux Results check_fit Perform Goodness-of-Fit Test (χ²) start->check_fit fit_ok Fit is Acceptable (p > 0.05) check_fit->fit_ok Yes fit_bad Poor Fit (p < 0.05) check_fit->fit_bad No check_ss Verify Isotopic Steady State fit_ok->check_ss review_model Review Metabolic Model fit_bad->review_model review_data Check Raw Data for Errors review_model->review_data optimize_tracer Optimize Tracer Choice check_ss->optimize_tracer

References

Stability issues of D-Glucose-d1-2 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of D-Glucose-d1-2 in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by three main factors: temperature, pH, and light.[1] Like unlabeled D-glucose, exposure to high temperatures can lead to thermal degradation. The pH of the solution is also critical, with both acidic and alkaline conditions potentially causing degradation. Additionally, exposure to UV light can induce photodegradation.[1]

Q2: How does temperature affect the stability of this compound solutions?

A2: Elevated temperatures can accelerate the degradation of this compound. Thermal degradation can occur through processes like caramelization and the Maillard reaction (if amino acids are present), leading to the formation of byproducts such as 5-hydroxymethylfurfural (HMF) and various organic acids.[1][2] For optimal stability, it is crucial to adhere to recommended storage temperatures.

Q3: What is the effect of pH on the stability of this compound solutions?

A3: The pH of a solution significantly impacts the stability of D-glucose.[3] Acidic conditions can lead to the formation of degradation products.[2] Studies on unlabeled dextrose have shown that minimum discoloration, an indicator of degradation, occurs between pH 2 and 3, with the greatest stability around pH 4.

Q4: Can this compound undergo any transformations in aqueous solution even under optimal conditions?

A4: Yes. When dissolved in water, D-glucose, including its isotopically labeled forms, undergoes mutarotation. This is a process where the α- and β-anomers interconvert until an equilibrium is reached.[4] This is a natural process and does not represent degradation of the molecule itself but rather a change in its isomeric form.

Q5: Are there any specific concerns regarding the stability of the deuterium label on this compound?

A5: The deuterium label at the C-2 position is generally stable. However, the hydrogen at the C-2 position of glucose is alpha to the aldehyde group in the open-chain form, making it susceptible to enolization and subsequent exchange with protons from the solvent. This process can be accelerated under acidic or basic conditions.[5] Therefore, maintaining a neutral pH is advisable to ensure the isotopic integrity of the molecule.

Troubleshooting Guide

Issue 1: Inconsistent or unexpected results in isotope tracing experiments.

  • Possible Cause: Degradation of the this compound tracer solution.

    • Solution: Ensure that the tracer solution has been stored correctly at the recommended temperature and protected from light. Prepare fresh solutions regularly and avoid repeated freeze-thaw cycles.[1] It is recommended to aliquot stock solutions for single use.

  • Possible Cause: Isotopic exchange of the deuterium label.

    • Solution: Maintain the pH of your experimental system as close to neutral as possible to minimize the risk of acid- or base-catalyzed exchange of the C-2 deuteron.[5]

  • Possible Cause: Microbial contamination of the solution.

    • Solution: For aqueous solutions, sterile filter the solution after preparation and store it in a sterile, tightly sealed container.[1] Visually inspect the solution for any signs of turbidity before use.

Issue 2: Appearance of unknown peaks in analytical assays (e.g., HPLC, LC-MS).

  • Possible Cause: Formation of degradation products.

    • Solution: Review the storage conditions and preparation date of your this compound solution. High temperatures or non-neutral pH can lead to the formation of byproducts. Analyze a freshly prepared standard solution to compare with your experimental sample. Common degradation products of glucose include 5-hydroxymethylfurfural (HMF) and organic acids.[1][2]

  • Possible Cause: Contamination of the solvent or glassware.

    • Solution: Use high-purity solvents and ensure all glassware is thoroughly cleaned and rinsed before use. Run a solvent blank on your analytical instrument to check for background contamination.

Issue 3: Low signal intensity or poor sensitivity in LC-MS analysis.

  • Possible Cause: Suboptimal sample preparation.

    • Solution: Optimize your sample preparation protocol to ensure efficient extraction of this compound and removal of interfering matrix components. Techniques like solid-phase extraction (SPE) can be beneficial.

  • Possible Cause: Ion suppression in the mass spectrometer.

    • Solution: If using electrospray ionization (ESI), consider diluting your sample to reduce matrix effects. Alternatively, you could explore atmospheric pressure chemical ionization (APCI), which can be less susceptible to ion suppression.

Data Presentation

The stability of this compound is expected to be comparable to that of unlabeled D-glucose. The following table summarizes the stability of D-glucose solutions under various storage conditions.

Storage ConditionFormRecommended DurationNotes
Room Temperature (15-25°C)Solid (Powder)Up to 5 yearsStore in a tightly sealed container, protected from light and moisture.[1]
2-8°CSolid (Powder)IndefiniteFor enhanced long-term stability.[1]
-20°CSolid (Powder)IndefiniteFor optimal long-term preservation.[1]
2-8°CAqueous SolutionShort-term (days to weeks)Sterile-filtered, in a tightly sealed, sterile container, protected from light. Prone to microbial growth.[1] A 1.0 mg/ml solution in 0.1% benzoic acid is stable for at least six months.[6]
-20°CAqueous SolutionUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.[1]
-80°CAqueous SolutionUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.[1]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

  • Materials: this compound (solid), sterile nuclease-free water or appropriate buffer, sterile conical tubes, 0.22 µm sterile syringe filter.

  • Procedure: a. Under aseptic conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound powder. b. Dissolve the powder in the appropriate volume of sterile water or buffer to achieve the desired stock concentration. c. Gently vortex until the solid is completely dissolved. d. Sterile-filter the solution using a 0.22 µm syringe filter into a sterile conical tube. e. Aliquot the stock solution into smaller, single-use sterile tubes to minimize contamination and avoid repeated freeze-thaw cycles. f. Store the aliquots at the recommended temperature (-20°C for up to one month or -80°C for up to six months).[1]

Protocol 2: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the stability of a this compound solution.

  • Sample Preparation and Incubation: a. Prepare a solution of this compound in the desired aqueous buffer at the experimental concentration. b. Dispense aliquots into sterile, sealed vials. c. Store one aliquot at -80°C as the time-zero (T=0) reference.[7] d. Incubate the remaining vials under the desired experimental conditions (e.g., specific temperature and pH). e. At predetermined time points (e.g., 0, 24, 48, 72 hours; 1 week; 1 month), remove one vial and store it at -80°C until analysis.[7]

  • HPLC Analysis: a. Column: A C18 reversed-phase column or a specialized carbohydrate analysis column is typically suitable.[1] b. Mobile Phase: A common mobile phase for carbohydrate analysis is a mixture of acetonitrile and water.[1] c. Detection:

    • Refractive Index (RI) Detection: A universal detector for carbohydrates.[1]
    • UV Detection: Useful for detecting degradation products that contain a chromophore, such as 5-HMF.[1]
    • Mass Spectrometry (MS) Detection: Provides sensitive and specific detection and identification of the parent molecule and its degradation products.[1] d. Quantification:
    • Prepare a calibration curve using freshly prepared standards of this compound of known concentrations.
    • Calculate the concentration of this compound in the stability samples by comparing their peak areas to the calibration curve.

Visualizations

Glycolysis_Pathway Glucose This compound G6P Glucose-6-phosphate Glucose->G6P Hexokinase ATP -> ADP F6P Fructose-6-phosphate G6P->F6P Phosphoglucose Isomerase F16BP Fructose-1,6-bisphosphate F6P->F16BP Phosphofructokinase ATP -> ADP DHAP DHAP F16BP->DHAP Aldolase GAP Glyceraldehyde-3-P F16BP->GAP Aldolase DHAP->GAP Triosephosphate Isomerase BPG13 1,3-Bisphosphoglycerate GAP->BPG13 GAPDH NAD+ -> NADH PG3 3-Phosphoglycerate BPG13->PG3 Phosphoglycerate Kinase ADP -> ATP PG2 2-Phosphoglycerate PG3->PG2 Phosphoglycerate Mutase PEP Phosphoenolpyruvate PG2->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase ADP -> ATP

Caption: The glycolytic pathway, tracing the conversion of this compound to Pyruvate.

Troubleshooting_Workflow Start Inconsistent Experimental Results CheckTracer Check this compound Solution Integrity Start->CheckTracer CheckIsotope Assess Potential for Isotopic Exchange Start->CheckIsotope CheckProtocols Review Experimental Protocols Start->CheckProtocols CheckStorage Verify Storage Conditions (Temp, Light, Age) CheckTracer->CheckStorage CheckFreshness Prepare Fresh Solution CheckTracer->CheckFreshness CheckContamination Test for Microbial Contamination CheckTracer->CheckContamination CheckStorage->CheckProtocols CheckFreshness->CheckProtocols CheckContamination->CheckProtocols CheckPH Measure and Adjust pH to Neutral CheckIsotope->CheckPH CheckPH->CheckProtocols CheckSamplePrep Optimize Sample Preparation CheckProtocols->CheckSamplePrep CheckInstrument Verify Analytical Instrument Performance CheckProtocols->CheckInstrument Resolution Consistent Results CheckSamplePrep->Resolution CheckInstrument->Resolution

Caption: A logical workflow for troubleshooting stability issues with this compound.

References

Technical Support Center: Data Analysis Workflow for D-Glucose-d1-2 Tracing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing D-Glucose-d1-2 for metabolic tracing experiments. Below you will find troubleshooting guides and frequently asked questions to navigate common challenges in experimental design and data analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in metabolic research?

This compound is a stable isotope-labeled form of glucose where deuterium (a heavy isotope of hydrogen) has been incorporated at the first and second carbon positions. It is used as a tracer to study the flow of glucose through various metabolic pathways, such as glycolysis and the pentose phosphate pathway (PPP). By tracking the deuterium label using mass spectrometry, researchers can quantify the activity of these pathways and understand how they are altered in different biological contexts, such as disease states or in response to drug treatments.[1][2]

Q2: Why is correcting for natural isotope abundance crucial in this compound tracing experiments?

All naturally occurring compounds contain a small percentage of heavy isotopes (e.g., ¹³C, ²H). This natural abundance can interfere with the detection of the deuterium label from the this compound tracer, leading to an overestimation of isotopic enrichment.[3][4][5] Therefore, it is essential to measure the mass isotopologue distribution of metabolites in unlabeled samples and use this information to correct the data from labeled samples. This correction ensures that the measured enrichment accurately reflects the contribution of the tracer to the metabolite pool.[3][4][5]

Q3: What are the key considerations when designing a this compound labeling experiment in cell culture?

Successful labeling experiments require careful planning. Key considerations include:

  • Cell Culture Medium: Use a glucose-free medium as a base and supplement it with this compound at a concentration similar to that of standard glucose media (typically 5-25 mM). It is also recommended to use dialyzed fetal bovine serum to minimize the presence of unlabeled glucose.

  • Labeling Duration: The time required to reach isotopic steady state varies depending on the metabolic pathway. Glycolytic intermediates are typically labeled within minutes, while the TCA cycle and nucleotide biosynthesis can take several hours.[6] Time-course experiments are recommended to determine the optimal labeling duration for the pathways of interest.

  • Cell Density: Seed cells at a density that ensures they are in the exponential growth phase and do not become confluent during the experiment, as this can alter their metabolism.

Q4: How is the isotopic enrichment from this compound tracing data calculated?

Isotopic enrichment, often expressed as mole percent excess (MPE) or tracer-to-tracee ratio (TTR), is calculated from the mass isotopologue distribution (MID) of a metabolite. After correcting for natural abundance, the fractional contribution of the tracer to the metabolite pool can be determined. The MPE is the percentage of the metabolite pool that is labeled with the tracer.[7] These calculations are typically performed using specialized software that can handle complex datasets from mass spectrometry.

Troubleshooting Guides

Issue 1: Low or No Detectable Isotopic Enrichment

Possible Cause Troubleshooting Steps
Insufficient Tracer Uptake - Verify that the cell type under investigation actively transports and metabolizes glucose.- Ensure the concentration of this compound in the medium is sufficient. Perform a dose-response experiment if necessary.
Metabolic Loss of Deuterium - Be aware that deuterium at certain positions can be lost during enzymatic reactions. For example, the deuterium at the C2 position of glucose can be exchanged with protons from water during the isomerization of glucose-6-phosphate to fructose-6-phosphate in glycolysis.[2]- Consider using a different deuterated glucose tracer, such as D-Glucose-6,6-d2, if tracing through lower glycolysis and the TCA cycle is the primary goal, as these positions are generally more stable.[8]
Rapid Metabolite Turnover - For highly dynamic pathways, shorten the labeling time to capture the initial incorporation of the tracer before it is further metabolized and the label becomes diluted.
Sample Handling Issues - Ensure rapid quenching of metabolism by immediately placing samples on dry ice or in liquid nitrogen after harvesting.[3]- Use pre-chilled solvents for metabolite extraction to minimize enzymatic activity.[3]

Issue 2: High Variability in Isotopic Enrichment Between Replicates

Possible Cause Troubleshooting Steps
Inconsistent Cell Culture Conditions - Ensure all replicates have similar cell densities and are in the same growth phase.- Use a consistent volume of labeling medium for all wells or flasks.
Variable Extraction Efficiency - Use a consistent volume of extraction solvent for all samples.- Ensure complete cell lysis and extraction by vortexing or sonicating samples thoroughly.
Inconsistent Sample Handling - Standardize the time between sample harvesting, quenching, and extraction for all replicates.
Mass Spectrometer Instability - Run quality control samples throughout the analytical run to monitor instrument performance.- Normalize the data to an internal standard to correct for variations in instrument response.

Issue 3: Unexpected Mass Isotopologue Distributions (MIDs)

Possible Cause Troubleshooting Steps
Contribution from Alternative Pathways - Consider all possible metabolic pathways that could contribute to the synthesis of the metabolite of interest. The labeling pattern from this compound can help distinguish between glycolysis and the pentose phosphate pathway.[6][9]- Use pathway-specific inhibitors or genetic knockouts to confirm the contribution of different pathways.
Isotopic Scrambling - Be aware that some enzymatic reactions can lead to the rearrangement of atoms within a molecule, which can alter the expected labeling pattern.
Inaccurate Natural Abundance Correction - Double-check the chemical formulas of the metabolites and their derivatives used for the correction calculations.- Use a reliable software tool specifically designed for natural abundance correction.[5][10][11]

Experimental Protocols

Protocol: this compound Labeling in Adherent Cell Culture

  • Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of the experiment.

  • Media Preparation: Prepare glucose-free DMEM or RPMI-1640 medium supplemented with dialyzed fetal bovine serum and the desired concentration of this compound (e.g., 10 mM).

  • Isotope Labeling:

    • Aspirate the standard culture medium from the cells.

    • Wash the cells once with pre-warmed, sterile phosphate-buffered saline (PBS).

    • Add the pre-warmed this compound labeling medium to the cells.

    • Incubate for the desired period (determined by time-course experiments) in a standard cell culture incubator (37°C, 5% CO₂).

  • Metabolite Extraction:

    • Place the 6-well plate on a bed of dry ice to rapidly quench metabolic activity.

    • Aspirate the labeling medium.

    • Add 1 mL of ice-cold 80% methanol (pre-chilled to -80°C) to each well.

    • Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Vortex the tubes vigorously for 30 seconds.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

    • Transfer the supernatant containing the polar metabolites to a new tube.

    • Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac).

    • Store the dried extracts at -80°C until analysis by mass spectrometry.[2]

Data Presentation

Table 1: Example Mass Isotopologue Distribution (MID) Data for Key Metabolites

MetaboliteIsotopologueUnlabeled Control (M+0)This compound Labeled (M+n)
Glucose-6-PhosphateM+099.1%5.2%
M+10.8%4.5%
M+20.1%90.3%
Fructose-6-PhosphateM+099.2%45.1%
M+10.7%54.3%
M+20.1%0.6%
PyruvateM+099.5%60.8%
M+10.4%35.1%
M+20.1%4.1%
LactateM+099.4%62.3%
M+10.5%33.9%
M+20.1%3.8%

Note: This is illustrative data and actual results will vary depending on the experimental conditions.

Table 2: Calculated Fractional Enrichment of Key Metabolites

MetaboliteFractional Enrichment (%)
Glucose-6-Phosphate94.8%
Fructose-6-Phosphate54.9%
Pyruvate39.2%
Lactate37.7%

Fractional enrichment is calculated as the sum of the mole fractions of all labeled isotopologues after correction for natural abundance.

Mandatory Visualizations

Data_Analysis_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_data_processing Data Processing & Interpretation Cell_Culture Cell Culture Isotope_Labeling This compound Labeling Cell_Culture->Isotope_Labeling Quenching Metabolic Quenching Isotope_Labeling->Quenching Metabolite_Extraction Metabolite Extraction Quenching->Metabolite_Extraction MS_Analysis LC-MS/MS Analysis Metabolite_Extraction->MS_Analysis Raw_Data Raw Mass Spectra MS_Analysis->Raw_Data Peak_Integration Peak Integration & MID Determination Raw_Data->Peak_Integration NA_Correction Natural Abundance Correction Peak_Integration->NA_Correction FE_Calculation Fractional Enrichment Calculation NA_Correction->FE_Calculation MFA Metabolic Flux Analysis FE_Calculation->MFA Interpretation Biological Interpretation MFA->Interpretation

Caption: Data analysis workflow for this compound tracing experiments.

Troubleshooting_Low_Enrichment Start Low or No Isotopic Enrichment Detected Check_Uptake Is tracer uptake efficient? Start->Check_Uptake Check_Loss Is deuterium loss a possibility? Check_Uptake->Check_Loss Yes Increase_Conc Increase tracer concentration or incubation time Check_Uptake->Increase_Conc No Check_Quenching Was metabolic quenching rapid and complete? Check_Loss->Check_Quenching No Change_Tracer Consider D-Glucose-6,6-d2 for lower glycolysis/TCA tracing Check_Loss->Change_Tracer Yes Optimize_Quenching Optimize quenching and extraction protocol Check_Quenching->Optimize_Quenching No Resolved Issue Resolved Check_Quenching->Resolved Yes Increase_Conc->Resolved Change_Tracer->Resolved Optimize_Quenching->Resolved

Caption: Troubleshooting guide for low isotopic enrichment.

Glycolysis_PPP_Tracing cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway G6P Glucose-6-Phosphate (M+2) F6P Fructose-6-Phosphate (M+1) G6P->F6P PGI (loss of D) PYR Pyruvate (M+1) F6P->PYR LAC Lactate (M+1) PYR->LAC R5P Ribose-5-Phosphate (M+1) G6P_PPP Glucose-6-Phosphate (M+2) G6P_PPP->R5P Glucose This compound Glucose->G6P Glucose->G6P_PPP

Caption: Metabolic fate of this compound in Glycolysis and the PPP.

References

Validation & Comparative

D-Glucose-d vs. 13C-Glucose for Metabolic Flux Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate isotopic tracer is a critical decision in the design of metabolic flux analysis (MFA) experiments, profoundly influencing the quality and scope of the obtainable data. This guide provides an objective comparison between two major classes of stable isotope-labeled glucose tracers: deuterated glucose (D-Glucose-d) and carbon-13 labeled glucose (13C-glucose). By understanding the unique advantages and limitations of each, researchers can better select the optimal tracer to investigate specific metabolic pathways and address their scientific questions.

Stable isotope tracers, which incorporate heavy, non-radioactive isotopes like deuterium (²H or D) and carbon-13 (¹³C), are indispensable tools for elucidating the intricate network of biochemical reactions within a cell.[1] These tracers are chemically similar to their unlabeled counterparts and participate in the same metabolic reactions.[1] Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can distinguish between the labeled and unlabeled metabolites, allowing for the quantification of metabolic fluxes.[1][2]

Comparative Analysis of Tracer Performance

The choice between deuterated and carbon-13 labeled glucose is contingent on the specific metabolic pathways under investigation and the analytical platforms available. While ¹³C-glucose tracers are more established for quantifying fluxes in central carbon metabolism, deuterated glucose tracers offer unique advantages for studying specific aspects of metabolism, such as NADPH production and glucose uptake.

FeatureD-Glucose-d (e.g., [6,6-²H₂]glucose)13C-Glucose (e.g., [1,2-¹³C₂]glucose, [U-¹³C₆]glucose)
Primary Application Tracing hydrogen atoms, investigating NADPH metabolism, and measuring glucose uptake.[2][3]Tracing the carbon backbone of glucose through central carbon metabolism (glycolysis, pentose phosphate pathway, TCA cycle).[1][4]
Advantages - Deuterium labels are less likely to be lost in the upper parts of glycolysis, making them reliable for glucose transport studies.[3] - Can provide insights into redox metabolism (NADPH production).[2]- Provides detailed information on the contribution of glucose to various metabolic pathways.[1][4] - Specific labeling patterns (e.g., [1,2-¹³C₂]glucose) are highly effective in resolving fluxes between glycolysis and the pentose phosphate pathway (PPP).[5][6] - Uniformly labeled [U-¹³C₆]glucose is a common tracer for a global view of central carbon metabolism.[7]
Limitations - Potential for kinetic isotope effects, which can slow down enzymatic reactions.[2] - Complex fragmentation patterns in mass spectrometry can complicate data analysis.[1]- Does not provide information on hydrogen exchange reactions.[1] - The selection of a specific ¹³C isotopologue is crucial for accurately resolving fluxes in particular pathways. For instance, [U-¹³C₅]glutamine is often preferred for analyzing the tricarboxylic acid (TCA) cycle.[2][5]
Analytical Techniques Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy.Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy.[2]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate metabolic flux analysis. The following provides a generalized protocol for a typical stable isotope tracing experiment in cultured cells.

Cell Culture and Adaptation
  • Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of the experiment.[5]

  • Media Formulation: Culture cells in a standard medium to the desired cell density.

  • Adaptation: To ensure the cells are in a metabolic steady state, adapt them to a medium containing the unlabeled equivalent of the tracer substrate (e.g., unlabeled glucose) at the same concentration to be used in the tracer experiment.[2]

Tracer Experiment
  • Medium Replacement: Replace the adaptation medium with the experimental medium containing the stable isotope-labeled glucose (e.g., D-Glucose-d or ¹³C-glucose) at the desired concentration.[2] Often, a mixture of labeled and unlabeled glucose is used.[8]

  • Incubation: Incubate the cells for a predetermined period to allow for the incorporation of the stable isotope into downstream metabolites. The incubation time is critical and depends on the specific metabolic pathways and cell type being studied.

Metabolite Extraction
  • Quenching: Rapidly quench metabolic activity by, for example, aspirating the medium and washing the cells with an ice-cold saline solution.

  • Extraction: Extract the intracellular metabolites using a suitable solvent, such as a mixture of methanol, acetonitrile, and water.

Analytical Measurement
  • Instrumentation: Analyze the extracted metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to determine the isotopic labeling patterns.[2][9]

  • Data Acquisition: For MS analysis, acquire data on the mass isotopomer distributions (MIDs) of the targeted metabolites.

Data Analysis and Flux Estimation
  • Data Correction: Correct the raw MIDs for the natural abundance of stable isotopes.[8]

  • Flux Calculation: Use computational models and software to estimate the metabolic fluxes that best explain the experimentally measured MIDs.[2] This typically involves minimizing the difference between the measured and simulated labeling patterns.[10]

  • Statistical Analysis: Assess the goodness-of-fit of the model to the experimental data to ensure the reliability of the estimated fluxes.[2][10]

Visualizing Metabolic Pathways and Workflows

Diagrams are essential for understanding the flow of atoms in metabolic pathways and the overall experimental process.

Metabolic_Pathways cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P R5P Ribose-5-P G6P->R5P Oxidative PPP F16BP Fructose-1,6-BP F6P->F16BP GAP Glyceraldehyde-3-P F16BP->GAP Pyruvate Pyruvate GAP->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate alphaKG α-Ketoglutarate Isocitrate->alphaKG SuccinylCoA Succinyl-CoA alphaKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate MFA_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical & Computational Phase CellCulture Cell Culture & Adaptation TracerExp Tracer Experiment (D-Glucose-d or 13C-Glucose) CellCulture->TracerExp MetaboliteExtraction Metabolite Extraction TracerExp->MetaboliteExtraction MS_NMR MS / NMR Analysis MetaboliteExtraction->MS_NMR DataProcessing Data Processing & Correction MS_NMR->DataProcessing FluxEstimation Metabolic Flux Estimation DataProcessing->FluxEstimation ModelValidation Model Validation & Statistical Analysis FluxEstimation->ModelValidation

References

Untangling Metabolism: A Comparative Guide to Deuterium-Labeled and ¹³C-Labeled Glucose Tracers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of an isotopic tracer is a critical decision that dictates the scope and precision of metabolic inquiry. This guide provides an objective comparison of deuterium-labeled glucose and ¹³C-labeled glucose tracers, offering insights into their respective strengths and applications, supported by experimental data and detailed protocols.

Stable isotope tracers, particularly those incorporating deuterium (²H) and carbon-13 (¹³C), are indispensable tools for dissecting the complexities of cellular metabolism.[1][2] These non-radioactive molecules are chemically similar to their unlabeled counterparts, allowing them to participate in biochemical reactions without perturbing the system.[1] By tracking the incorporation of these heavy isotopes into downstream metabolites using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can quantify metabolic fluxes and pathway activities.[1][2]

While both deuterium and ¹³C-labeled glucose serve as powerful probes, they offer distinct advantages and are suited for answering different biological questions. The fundamental difference lies in the atom they track: ¹³C-labeled glucose follows the carbon backbone of the glucose molecule, whereas deuterium-labeled tracers monitor the fate of hydrogen atoms.[3]

Key Advantages of Deuterium-Labeled Glucose

Deuterium-labeled glucose offers unique advantages, particularly in studying redox metabolism and biosynthetic pathways where the transfer of hydrogen atoms is central.

  • Insights into Redox Metabolism: Deuterium tracers provide unparalleled insights into the generation and consumption of NADPH, a critical cofactor for biosynthetic reactions and maintaining cellular redox balance.[3] This makes them invaluable for studying antioxidant defense mechanisms and pathways like the pentose phosphate pathway (PPP) that are major sources of NADPH.

  • Tracing Anabolic Pathways: Tracers like D-Glucose-d₇, where all non-exchangeable hydrogens are replaced with deuterium, allow for a global view of glucose's contribution to the synthesis of biomolecules such as lipids and amino acids.[1]

  • Reduced Label Scrambling in Glycolysis: Certain deuterated glucose isotopologues, such as [6,6-²H₂]-glucose, are less susceptible to losing their label during the initial steps of glycolysis compared to some ¹³C-labeled counterparts.[1]

  • In Vivo Imaging with Deuterium Metabolic Imaging (DMI): Deuterium's properties make it suitable for non-invasive in vivo metabolic imaging. DMI is an emerging MRI-based technique that can visualize metabolic pathways in real-time, offering a significant advantage for preclinical and potentially clinical studies.[4][5][6]

  • Cost-Effectiveness for In Vivo Studies: In some instances, particularly for in vivo imaging studies, deuterated glucose can be a more cost-effective option compared to complex ¹³C-labeled tracers.[2]

Key Advantages of ¹³C-Labeled Glucose

¹³C-labeled glucose remains the gold standard for elucidating the flow of carbon through central metabolic pathways.

  • Gold Standard for Central Carbon Metabolism: Tracers like [U-¹³C₆]-glucose, where all six carbon atoms are labeled, are considered the gold standard for creating detailed flux maps of glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[3][7]

  • Precise Flux Quantification: Specific ¹³C isotopomers have been computationally and experimentally shown to provide the most precise flux estimates for particular pathways. For instance, [1,2-¹³C₂]glucose is highly effective for quantifying fluxes through glycolysis and the PPP.[3][8]

  • Detailed Pathway Contribution: By analyzing the mass isotopomer distribution of downstream metabolites, researchers can gain detailed information on the relative contribution of glucose to various interconnected pathways.[2]

  • Established Methodologies: A vast body of literature and well-established protocols exist for conducting and interpreting ¹³C metabolic flux analysis (¹³C-MFA) experiments.[7]

Comparative Data Summary

The following tables summarize quantitative data comparing the performance and applications of deuterium-labeled and ¹³C-labeled glucose tracers.

FeatureDeuterium-Labeled Glucose¹³C-Labeled GlucoseReferences
Primary Atom Traced Hydrogen (Deuterium)Carbon[3]
Key Metabolic Insights Redox metabolism (NADPH), hydrogen exchange, anabolic pathways (lipid/amino acid synthesis)Central carbon metabolism (Glycolysis, PPP, TCA cycle), carbon backbone fate[1][3]
In Vivo Imaging Deuterium Metabolic Imaging (DMI) - non-invasive MRIHyperpolarized ¹³C MRI - requires specialized equipment[4][9][10]
Label Stability Position-dependent; [6,6-²H₂]-glucose is stable in glycolysisGenerally stable carbon backbone[1]
Cost Can be more cost-effective for in vivo imagingCost can be significant, especially for complex labeling patterns[2]
Tracer TypeSpecific ApplicationAdvantagesDisadvantagesReferences
[6,6-²H₂]-Glucose Glucose turnover, glycolytic fluxStable label in glycolysis, widely used for glucose kineticsLimited information on downstream pathways beyond lactate[1][11][12]
D-Glucose-d₇ Global anabolic pathwaysTraces glucose-derived hydrogens into various biomoleculesPotential for isotopic effects, complex fragmentation patterns in MS[1]
[U-¹³C₆]-Glucose Central carbon metabolism flux analysisGold standard for detailed flux maps of glycolysis, PPP, and TCA cycleCan be expensive, provides limited insight into redox cofactor metabolism[3][7]
[1,2-¹³C₂]-Glucose Glycolysis and PPP fluxComputationally shown to provide the most precise estimates for these pathwaysLess effective for TCA cycle analysis compared to other tracers[3][8]

Experimental Workflows and Protocols

Detailed and reproducible experimental protocols are crucial for successful tracer studies. Below are generalized workflows and protocols for in vitro and in vivo experiments.

Experimental Workflow: In Vitro Stable Isotope Tracing

G A Cell Seeding & Growth B Prepare Tracer-Containing Medium A->B C Switch to Labeled Medium B->C D Incubate for Isotopic Steady State C->D E Quench Metabolism & Harvest Cells D->E F Metabolite Extraction E->F G LC-MS/GC-MS Analysis F->G H Data Analysis & Flux Calculation G->H

Caption: Generalized workflow for in vitro stable isotope tracing experiments.

Protocol 1: In Vitro Deuterium-Labeled Glucose Tracing in Cultured Cells

Objective: To trace the metabolic fate of deuterium-labeled glucose in cultured cells.

Materials:

  • Cultured cells of interest

  • Standard cell culture medium

  • Glucose-free culture medium

  • Deuterium-labeled glucose (e.g., [6,6-²H₂]-glucose)

  • Phosphate-buffered saline (PBS)

  • Methanol, Chloroform, Water (for extraction)

  • LC-MS or GC-MS system

Methodology:

  • Cell Culture: Seed cells in multi-well plates and grow to the desired confluency (e.g., 80%).

  • Media Preparation: Prepare the labeling medium by supplementing glucose-free medium with the desired concentration of deuterium-labeled glucose (e.g., 10 mM).

  • Tracer Introduction: Remove the standard culture medium, wash the cells once with PBS, and add the pre-warmed labeling medium.

  • Incubation: Incubate the cells for a predetermined time to allow for the uptake and metabolism of the labeled glucose. The incubation time will depend on the specific metabolic pathway and cell type.

  • Metabolite Extraction:

    • Aspirate the labeling medium.

    • Place the culture dish on dry ice and add a cold extraction solvent (e.g., 80% methanol).

    • Scrape the cells and collect the cell lysate.

    • Perform a liquid-liquid extraction (e.g., using a methanol/chloroform/water system) to separate polar and nonpolar metabolites.

  • Sample Analysis: Analyze the metabolite extracts using LC-MS or GC-MS to determine the mass isotopomer distributions of the metabolites of interest.

  • Data Analysis: Correct the raw data for natural isotope abundance and calculate the fractional enrichment to determine the extent of deuterium incorporation. Use this data for metabolic flux analysis.

Protocol 2: In Vivo ¹³C-Labeled Glucose Infusion in a Mouse Model

Objective: To assess in vivo tumor metabolism using a continuous infusion of ¹³C-labeled glucose.

Materials:

  • Tumor-bearing mice

  • [U-¹³C₆]-glucose

  • Saline solution

  • Infusion pump and catheters

  • Anesthesia

  • Surgical tools for tissue collection

  • Liquid nitrogen

  • LC-MS or GC-MS system

Methodology:

  • Animal Preparation: Fast the mice for a defined period (e.g., 6 hours) to lower endogenous glucose levels. Anesthetize the mouse and place a catheter in the tail vein for infusion.[13]

  • Tracer Infusion:

    • Administer a bolus injection of [U-¹³C₆]-glucose to rapidly increase plasma enrichment.[13]

    • Follow with a continuous infusion at a constant rate to maintain a steady-state level of labeled glucose in the plasma.[13]

  • Tissue Collection: After the infusion period (e.g., 2.5 hours), surgically resect the tumor and adjacent normal tissue. Immediately freeze the tissues in liquid nitrogen to quench metabolism.

  • Metabolite Extraction: Homogenize the frozen tissues and extract metabolites using a suitable solvent system (e.g., methanol/water).

  • Sample Analysis: Analyze the tissue extracts by LC-MS or GC-MS to measure the ¹³C enrichment in various metabolites.

  • Data Analysis: Determine the mass isotopomer distributions and use them to calculate metabolic fluxes within the tumor and normal tissue.

Visualizing Metabolic Pathways

Diagrams of key metabolic pathways help to visualize how different tracers are metabolized.

Central Glucose Metabolism

G Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P PPP Pentose Phosphate Pathway G6P->PPP F16BP Fructose-1,6-BP F6P->F16BP DHAP DHAP F16BP->DHAP GAP Glyceraldehyde-3-P F16BP->GAP DHAP->GAP PEP PEP GAP->PEP Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate TCA TCA Cycle Citrate->TCA NADPH NADPH PPP->NADPH generates Ribose5P Ribose-5-P PPP->Ribose5P

Caption: Overview of central glucose metabolism pathways traced by isotopic glucose.

Tracing Hydrogen vs. Carbon Atoms

G cluster_0 Deuterium-Labeled Glucose ([²H]) cluster_1 ¹³C-Labeled Glucose ([¹³C]) d_glucose [²H] Glucose d_nadph [²H] NADPH d_glucose->d_nadph d_lipids [²H] Lipids d_nadph->d_lipids d_amino_acids [²H] Amino Acids d_nadph->d_amino_acids c_glucose [¹³C] Glucose c_glycolysis [¹³C] Glycolytic Intermediates c_glucose->c_glycolysis c_tca [¹³C] TCA Cycle Intermediates c_glycolysis->c_tca

Caption: Conceptual difference in tracing hydrogen versus carbon atoms.

Conclusion

The choice between deuterium-labeled and ¹³C-labeled glucose tracers is not a matter of one being universally superior to the other; rather, it is contingent upon the specific biological question being addressed. Deuterium-labeled glucose is the tracer of choice for investigating redox metabolism, hydrogen exchange reactions, and overall anabolic contributions of glucose, with the added advantage of enabling non-invasive in vivo imaging. Conversely, ¹³C-labeled glucose remains the unparalleled tool for precisely quantifying fluxes through the central carbon pathways. For a comprehensive understanding of cellular metabolism, a multi-faceted approach employing both types of tracers can provide synergistic insights, painting a more complete picture of the intricate metabolic network. As analytical technologies continue to advance, the combined use of these powerful tools will undoubtedly fuel new discoveries in basic research and accelerate the development of novel therapeutics.

References

Navigating Metabolic Mazes: A Comparative Guide to D-Glucose-d1-2 and Other Isotopic Tracers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of metabolic investigation, the selection of an appropriate isotopic tracer is a critical decision that dictates the depth and precision of experimental outcomes. This guide provides a comprehensive validation and comparison of D-Glucose-d1-2 as a tracer for specific metabolic pathways, juxtaposing its performance with alternative isotopic tracers. Through detailed experimental data, protocols, and pathway visualizations, we aim to empower researchers to make informed decisions for their metabolic flux analyses.

Stable isotope-labeled glucose tracers are indispensable for dissecting the intricate network of metabolic pathways.[1] By replacing specific atoms with their heavier, non-radioactive isotopes, researchers can track the journey of glucose through various biochemical reactions. The choice between different isotopically labeled glucose molecules, such as those containing deuterium (²H or D) or carbon-13 (¹³C), significantly influences the insights that can be gained into glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[2]

Performance Comparison of Glucose Tracers

The utility of a glucose tracer is determined by the specific positions of its isotopic labels. This positioning dictates the labeling patterns of downstream metabolites, offering unique insights into the metabolic pathways that produced them. While this compound offers a specific way to trace the hydrogen on the second carbon, a broader understanding of its performance can be gained by comparing it to other commonly used deuterated and ¹³C-labeled glucose tracers.

TracerPrimary ApplicationAdvantagesDisadvantages
This compound Tracing hydrogen flux through upper glycolysis and pathways involving the C2 position.Potentially provides specific information on reactions involving the hydrogen at C2.Data on specific applications and direct comparisons are limited.
[6,6-²H₂]-Glucose (D-Glucose-d₂) Measuring whole-body glucose flux.[3][4]Deuterium labels on C6 are less likely to be lost during glycolysis, making it a reliable tracer for glucose turnover.[1]Provides limited information on intracellular pathways like the PPP.
D-Glucose-d₇ General tracer for glucose metabolism.Provides a strong signal in mass spectrometry due to multiple deuterium labels.Can be more expensive and complex to synthesize.
[1,2-¹³C₂]Glucose Distinguishing between glycolysis and the pentose phosphate pathway.[2][5]Offers high precision in quantifying the relative activities of these two pathways.[5]May not be optimal for tracing TCA cycle fluxes.
[U-¹³C₆]Glucose General carbon tracing through central metabolism.[2]Robust tool for mapping the overall fate of the glucose carbon skeleton.[2]Can sometimes lead to ambiguous results when trying to resolve fluxes at pathway intersections.
¹⁸F-Fluorodeoxyglucose ([¹⁸F]FDG) PET imaging of glucose uptake, particularly in oncology and neurology.[6]Allows for non-invasive, whole-body imaging of glucose metabolism.[6]Involves radioactive isotopes and does not provide detailed information on downstream metabolic pathways.[6]
2-Deoxy-D-glucose (2-DG) Measuring glucose uptake and utilization.[7]Trapped inside cells after phosphorylation, allowing for quantification of glucose transport.[8][9]Not metabolized further, so it does not trace downstream pathways.[8][9]

Experimental Protocols

Detailed methodologies are crucial for the successful application of isotopic tracers. Below are generalized protocols for in vitro and in vivo experiments using deuterated glucose tracers, which can be adapted for this compound.

In Vitro Labeling of Adherent Mammalian Cells

This protocol provides a framework for tracing the metabolic fate of deuterated glucose in cultured cells.

Materials:

  • This compound or other deuterated glucose tracer

  • Glucose-free cell culture medium

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS), ice-cold

  • 80% Methanol (LC-MS grade), pre-chilled to -80°C

  • Cell scrapers

Procedure:

  • Cell Culture: Seed cells in 6-well plates and allow them to reach the desired confluency.

  • Media Preparation: Prepare the labeling medium by supplementing glucose-free medium with the desired concentration of the deuterated glucose tracer and dFBS.

  • Labeling:

    • Aspirate the growth medium.

    • Wash cells once with pre-warmed PBS.

    • Add the pre-warmed labeling medium to the cells and incubate for a predetermined time course.

  • Metabolism Quenching and Metabolite Extraction:

    • Place the culture plates on ice.

    • Aspirate the labeling medium.

    • Immediately wash the cells with ice-cold PBS.

    • Add 1 mL of pre-chilled 80% methanol to each well and scrape the cells.

  • Sample Processing:

    • Transfer the cell lysate to a microcentrifuge tube.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[10]

    • Transfer the supernatant containing the metabolites to a new tube.

    • Dry the metabolite extracts and store them at -80°C until analysis by mass spectrometry.

In Vivo Tracer Infusion in a Mouse Model

This protocol outlines a primed-constant infusion method to study glucose metabolism in a living organism.

Materials:

  • This compound or other deuterated glucose tracer

  • Sterile saline

  • Infusion pump and catheters

Procedure:

  • Animal Preparation: Fast the animal overnight to reach a basal metabolic state. Place catheters for infusion and blood sampling.[10]

  • Tracer Preparation: Dissolve the deuterated glucose tracer in sterile saline to the desired concentration.

  • Primed-Constant Infusion:

    • Administer a priming bolus dose to rapidly achieve isotopic steady-state.

    • Immediately begin a constant infusion at a predetermined rate for the duration of the experiment.

  • Blood Sampling: Collect blood samples at baseline and at several time points during the infusion.

  • Sample Processing:

    • Immediately centrifuge the blood samples at 4°C to separate the plasma.

    • Store plasma samples at -80°C until metabolite extraction and analysis.

Visualization of Metabolic Pathways and Workflows

Visualizing the flow of atoms and experimental procedures is essential for understanding and communicating the results of tracer studies.

Glycolysis_and_PPP Glucose This compound G6P Glucose-6-Phosphate-d1 Glucose->G6P Hexokinase F6P Fructose-6-Phosphate-d1 G6P->F6P SixPG 6-Phosphoglucono- δ-lactone-d1 G6P->SixPG G6PD F16BP Fructose-1,6-Bisphosphate-d1 F6P->F16BP PFK G3P Glyceraldehyde-3-Phosphate F16BP->G3P DHAP Dihydroxyacetone Phosphate-d1 F16BP->DHAP Pyruvate Pyruvate G3P->Pyruvate DHAP->G3P Lactate Lactate Pyruvate->Lactate Ru5P Ribulose-5-Phosphate-d1 SixPG->Ru5P

Caption: Metabolic fate of this compound in Glycolysis and the Pentose Phosphate Pathway.

Experimental_Workflow start Start: In Vitro or In Vivo Model tracer Introduce This compound Tracer start->tracer incubation Incubation/ Infusion tracer->incubation quenching Quench Metabolism (e.g., Cold Methanol) incubation->quenching extraction Metabolite Extraction quenching->extraction analysis LC-MS/MS Analysis extraction->analysis data Data Processing & Flux Analysis analysis->data end End: Metabolic Insights data->end

Caption: A generalized experimental workflow for metabolic tracer studies.

Tracer_Comparison_Logic question Research Question whole_body Whole-Body Glucose Flux? question->whole_body ppp_glycolysis PPP vs. Glycolysis Flux? question->ppp_glycolysis tca_cycle TCA Cycle Contribution? question->tca_cycle d2_glucose [6,6-²H₂]Glucose whole_body->d2_glucose c13_1_2_glucose [1,2-¹³C₂]Glucose ppp_glycolysis->c13_1_2_glucose c13_u_glucose [U-¹³C₆]Glucose tca_cycle->c13_u_glucose

Caption: Logic for selecting a glucose tracer based on the research question.

By carefully selecting the appropriate tracer and employing robust experimental and analytical methodologies, researchers can gain profound insights into the intricate workings of cellular metabolism. This knowledge is fundamental for advancing our understanding of health and disease and for the development of novel therapeutic strategies.

References

Cross-Validating Metabolic Fluxes: A Comparative Guide to Isotopic Tracers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to enhance the accuracy and reliability of metabolic flux analysis (MFA), the strategic use of multiple isotopic tracers offers significant advantages over traditional single-tracer approaches. This guide provides an objective comparison of different isotopic tracer strategies, supported by experimental data, detailed protocols, and visual workflows to facilitate a deeper understanding of metabolic networks.

The precise quantification of metabolic fluxes is crucial for understanding cellular physiology, identifying novel drug targets, and optimizing bioprocesses. While ¹³C-Metabolic Flux Analysis (¹³C-MFA) is a cornerstone technique, its precision and ability to resolve complex metabolic networks are greatly enhanced by the thoughtful selection and combination of isotopic tracers. Cross-validation of fluxes using different tracers, such as ¹³C and ¹⁵N, provides a more robust and comprehensive picture of cellular metabolism.

The Power of Multiple Isotopic Tracers

Employing multiple isotopic tracers, particularly through parallel labeling experiments, significantly improves the precision of flux estimations.[1][2] By providing complementary labeling patterns, different tracers help to better constrain the mathematical models used in MFA, leading to more accurate and reliable results.[1] For instance, while glucose tracers are excellent for probing glycolysis and the pentose phosphate pathway (PPP), glutamine tracers are often better suited for analyzing the tricarboxylic acid (TCA) cycle.[3][4][5] The use of both ¹³C and ¹⁵N tracers allows for the simultaneous quantification of carbon and nitrogen fluxes, offering a more holistic view of cellular metabolism.[6]

Comparative Analysis of Isotopic Tracers for Metabolic Flux Analysis

The choice of isotopic tracer is a critical experimental design parameter that directly impacts the quality of MFA results.[7] Different tracers provide distinct advantages for elucidating specific metabolic pathways.

Tracer(s)Target Pathway(s)Key Advantages
[1,2-¹³C₂]glucose Glycolysis, Pentose Phosphate Pathway (PPP)Provides the most precise estimates for fluxes in glycolysis and the PPP.[3][4][5]
[U-¹³C₅]glutamine Tricarboxylic Acid (TCA) CyclePreferred isotopic tracer for the analysis of the TCA cycle.[3][4][5]
¹³C and ¹⁵N Co-labeling Central Carbon and Nitrogen MetabolismEnables simultaneous quantification of carbon and nitrogen fluxes, resolving complex metabolic networks.[6]
Parallel Labeling with [1,2-¹³C₂]glucose and [U-¹³C₅]glutamine Glycolysis, PPP, and TCA CycleOffers a comprehensive analysis of central carbon metabolism by combining the strengths of both tracers.[2][3]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable MFA studies. The following outlines a general workflow for performing ¹³C-MFA with multiple isotopic tracers.

Isotopic Labeling Experiment

The foundational step of ¹³C-MFA involves culturing cells in the presence of a ¹³C-labeled substrate.[8]

  • Cell Culture: Plate cells and grow them in a standard culture medium. For adherent cells, allow them to reach the desired confluency (e.g., semi-confluent).

  • Tracer Introduction: Replace the standard medium with a medium containing the selected ¹³C-labeled tracer(s). For parallel labeling experiments, separate cultures are grown with different tracers under identical conditions.[2]

  • Isotopic Steady State: Incubate the cells for a sufficient period to achieve an isotopic steady state, where the isotopic enrichment of intracellular metabolites becomes constant. This duration can vary depending on the cell type and metabolic rates.[9]

  • Metabolite Extraction: Rapidly quench metabolism (e.g., using cold methanol) and extract intracellular metabolites.

Analytical Measurement

The isotopic labeling patterns of the extracted metabolites are measured using analytical techniques like mass spectrometry.[10]

  • Sample Preparation: Prepare the metabolite extracts for analysis, which may involve derivatization for gas chromatography-mass spectrometry (GC-MS).

  • Mass Spectrometry Analysis: Analyze the samples using GC-MS or liquid chromatography-mass spectrometry (LC-MS) to determine the mass isotopomer distributions (MIDs) of key metabolites.[10]

Metabolic Flux Calculation

The measured MIDs and extracellular metabolic rates are used to calculate intracellular fluxes.[8]

  • Metabolic Model Construction: Define a metabolic network model that includes the relevant biochemical reactions and carbon atom transitions.[10]

  • Flux Estimation: Use computational software (e.g., INCA, 13CFLUX2) to estimate the metabolic fluxes by fitting the model to the experimental data through least-squares regression.[1][8]

  • Statistical Analysis: Evaluate the goodness-of-fit and calculate confidence intervals for the estimated fluxes to assess the precision of the results.[8]

Visualizing Metabolic Pathways and Workflows

Diagrams are essential for illustrating the complex relationships in metabolic networks and experimental procedures.

Metabolic_Pathway Central Carbon Metabolism Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P PPP Pentose Phosphate Pathway G6P->PPP Glycolysis Glycolysis F6P->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate Lactate Pyruvate->Lactate TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle Glutamine Glutamine Alpha_KG α-Ketoglutarate Glutamine->Alpha_KG Alpha_KG->TCA_Cycle MFA_Workflow Metabolic Flux Analysis Workflow cluster_experimental Experimental Phase cluster_computational Computational Phase Tracer Selection Tracer Selection Labeling Experiment Labeling Experiment Tracer Selection->Labeling Experiment Sample Collection Sample Collection Labeling Experiment->Sample Collection MS Analysis MS Analysis Sample Collection->MS Analysis Flux Calculation Flux Calculation MS Analysis->Flux Calculation Metabolic Model Metabolic Model Metabolic Model->Flux Calculation Statistical Analysis Statistical Analysis Flux Calculation->Statistical Analysis Flux Map Flux Map Statistical Analysis->Flux Map

References

Navigating Metabolic Pathways: A Comparative Guide to D-Glucose-d1-2 and Alternative Tracers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate tracing of metabolic pathways is paramount to unraveling the complexities of biological systems. Stable isotope-labeled glucose analogs are indispensable tools in this pursuit, yet the choice of tracer can significantly influence experimental outcomes. This guide provides an objective comparison of D-Glucose-d1-2 (also known as [2-²H]glucose) with alternative tracers, supported by experimental data, detailed methodologies, and visual pathway analysis to inform the selection of the most appropriate tool for your research needs.

A primary limitation of this compound lies in the potential for the deuterium label on the second carbon (C2) to be lost during metabolic processing. This occurs during the isomerization of glucose-6-phosphate to fructose-6-phosphate, a reversible reaction catalyzed by glucose-6-phosphate isomerase. This process, often referred to as "futile cycling," can lead to an overestimation of glucose utilization as the tracer is lost from the metabolic pool without proceeding through glycolysis. This makes this compound a valuable tool for specifically assessing this futile cycle, but less reliable for accurately determining whole-body glucose turnover.

Comparative Performance of Glucose Tracers

The selection of a glucose tracer should be guided by the specific metabolic pathway under investigation and the potential for isotopic label loss. The following table summarizes the performance of this compound against common alternatives.

TracerLabeled Position(s)Key AdvantagesKey LimitationsPrimary Applications
This compound ([2-²H]glucose)Carbon 2- Direct measure of glucose-6-phosphate to fructose-6-phosphate futile cycling.- Significant label loss during isomerization, leading to overestimation of glucose utilization.[1] - Not ideal for whole-body glucose turnover studies.- Quantifying futile cycling in the liver.[2] - Investigating the activity of glucose-6-phosphate isomerase.
D-Glucose-d2 ([6,6-²H₂]glucose)Carbon 6- Metabolically stable label through glycolysis.[3][4] - Widely used and well-validated for glucose turnover studies.[3][4]- Does not provide insights into futile cycling at the G6P/F6P step.- Measuring whole-body and tissue-specific glucose production and turnover.[5][6]
D-Glucose-d7 ([1,2,3,4,5,6,6-d₇]glucose)All stable C-H positions- Provides a global view of glucose metabolism. - Can trace the fate of glucose carbons into various biosynthetic pathways.- Potential for isotopic effects due to the high number of deuterium atoms. - Complex data analysis.- Metabolic flux analysis. - Tracing glucose contribution to lipogenesis and amino acid synthesis.
[U-¹³C₆]glucose All 6 Carbon atoms- Traces the carbon skeleton of glucose. - Allows for the analysis of downstream metabolites and their origins.- Higher cost compared to deuterated tracers. - Requires correction for carbon recycling in gluconeogenesis.- Metabolic flux analysis (MFA). - Determining the contribution of glucose to the TCA cycle.

Experimental Data: Quantifying the Discrepancy

The difference in measured glucose turnover rates between this compound and more stable tracers like [6,6-²H₂]glucose highlights the impact of label loss. In studies with Zucker diabetic fatty (ZDF) rats, the glucose turnover rate determined by [2-³H]glucose (a radioactive analog with similar metabolic fate to this compound) was significantly higher than that measured with [3-³H]glucose, a more stable tracer.[1] The difference between the two measurements provides a quantitative estimate of the rate of futile cycling.[1]

Biological SystemTracerMeasured Glucose Turnover Rate (µmol·kg⁻¹·min⁻¹)Reference
Conscious ZDF Rats (Basal)[2-³H]glucose~108[1]
Conscious ZDF Rats (Basal)[3-³H]glucose~57[1]
Conscious ZDF Rats (Hyperglycemic Clamp)[2-³H]glucose~160[1]
Conscious ZDF Rats (Hyperglycemic Clamp)[3-³H]glucose~70[1]

Experimental Protocols

Accurate and reproducible data generation relies on well-defined experimental protocols. Below are methodologies for in vivo tracer studies and subsequent sample analysis.

In Vivo Primed-Constant Infusion

Objective: To measure whole-body glucose turnover in a steady state.

Materials:

  • This compound or alternative deuterated/labeled glucose tracer

  • Sterile saline

  • Animal model (e.g., mouse, rat)

  • Infusion and sampling catheters

  • Syringe pump

  • Blood collection tubes (containing anticoagulant)

Procedure:

  • Animal Preparation: Fast animals overnight to reach a basal metabolic state. Anesthetize the animal and surgically implant infusion and sampling catheters. Allow for a recovery period.

  • Tracer Preparation: Prepare a sterile priming bolus and a continuous infusion solution of the chosen tracer in saline. The priming dose is calculated to rapidly achieve isotopic steady state.

  • Infusion: Administer the priming bolus followed immediately by a continuous infusion at a constant rate for a predetermined period (e.g., 90-120 minutes) to maintain isotopic equilibrium.

  • Blood Sampling: Collect blood samples at baseline (before infusion) and at regular intervals during the last 30 minutes of the infusion period to confirm steady-state isotopic enrichment.

  • Sample Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

Sample Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the isotopic enrichment of glucose in plasma samples.

Materials:

  • Plasma samples

  • Internal standard (e.g., [U-¹³C₆]glucose)

  • Deproteinization agent (e.g., acetone, acetonitrile)

  • Derivatization reagents (e.g., acetic anhydride and pyridine for pentaacetate derivatization)

  • Ethyl acetate

  • GC-MS system

Procedure:

  • Deproteinization: Add a known amount of internal standard to the plasma sample. Precipitate proteins by adding a cold deproteinization agent. Vortex and centrifuge.

  • Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Derivatization: To the dried extract, add acetic anhydride and pyridine. Heat at 60-100°C for 30-60 minutes to form the glucose pentaacetate derivative.

  • Extraction: After cooling, evaporate the derivatization reagents and redissolve the derivative in ethyl acetate for injection into the GC-MS.

  • GC-MS Analysis:

    • Gas Chromatograph: Use a capillary column suitable for sugar analysis (e.g., DB-17).

    • Injection: Inject 1-2 µL of the sample in splitless mode.

    • Oven Program: Start at a low temperature (e.g., 150°C) and ramp to a high temperature (e.g., 250°C) to separate the derivative.

    • Mass Spectrometer: Operate in electron ionization (EI) or chemical ionization (CI) mode. Monitor specific ions (m/z) corresponding to the unlabeled and labeled glucose derivatives.

  • Data Analysis: Calculate the ratio of the labeled to unlabeled ions and use this to determine the isotopic enrichment, after correcting for the natural abundance of isotopes.

Mandatory Visualizations

Metabolic Fate of Glucose Tracers

The following diagrams illustrate the key metabolic pathways and the points at which the deuterium labels from this compound and the more stable D-Glucose-d2 are either lost or retained.

glycolysis_d1_2 cluster_futile Futile Cycle Glucose This compound (Deuterium on C2) G6P Glucose-6-Phosphate-d1 Glucose->G6P Hexokinase F6P Fructose-6-Phosphate (Label Loss/Retention) G6P->F6P GPI F16BP Fructose-1,6-Bisphosphate F6P->F16BP PFK-1 label_loss Deuterium may be exchanged with water protons here. DHAP DHAP F16BP->DHAP G3P Glyceraldehyde-3-P F16BP->G3P DHAP->G3P Pyruvate Pyruvate G3P->Pyruvate

Metabolic fate of this compound in glycolysis.

glycolysis_d2 Glucose D-Glucose-d2 ([6,6-²H₂]glucose) G6P Glucose-6-Phosphate-d2 Glucose->G6P Hexokinase F6P Fructose-6-Phosphate-d2 G6P->F6P GPI F16BP Fructose-1,6-Bisphosphate-d2 F6P->F16BP PFK-1 DHAP DHAP F16BP->DHAP G3P Glyceraldehyde-3-P-d2 F16BP->G3P DHAP->G3P Pyruvate Pyruvate-d1 (from C4-C6) G3P->Pyruvate label_retention Deuterium on C6 is retained throughout glycolysis.

Metabolic fate of D-Glucose-d2 in glycolysis.
Experimental Workflow

This diagram outlines the general workflow for an in vivo glucose tracer study.

workflow cluster_invivo In Vivo Experiment cluster_analysis Sample Analysis cluster_interpretation Data Interpretation animal_prep Animal Preparation (Fasting, Catheterization) tracer_prep Tracer Preparation (Priming & Infusion Doses) animal_prep->tracer_prep infusion Primed-Constant Infusion tracer_prep->infusion sampling Blood Sampling infusion->sampling processing Plasma Separation sampling->processing analysis GC-MS or LC-MS/MS Analysis (Derivatization if needed) processing->analysis data Data Acquisition (Isotope Ratios) analysis->data calc Calculation of Isotopic Enrichment data->calc turnover Determination of Glucose Turnover Rate calc->turnover

General experimental workflow for a glucose tracer study.

References

A Comparative Analysis of D-Glucose-d1-2 and Other Deuterated Glucose Isotopes for Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate isotopic tracer is a critical decision that profoundly influences the accuracy and scope of metabolic studies. This guide provides a comprehensive comparison of D-Glucose-d1-2 and other commonly used deuterated glucose isotopes, supported by experimental data and detailed methodologies, to facilitate the selection of the optimal tracer for specific research applications.

Stable isotope-labeled glucose, particularly with deuterium (²H or D), has become an indispensable tool for elucidating the complexities of cellular metabolism.[1] These non-radioactive tracers allow for the safe and effective tracking of glucose fate in a variety of biological systems, from in vitro cell cultures to in vivo animal and human studies. The choice of where the deuterium atoms are placed on the glucose molecule dictates the specific metabolic pathways that can be interrogated. This guide focuses on the comparative performance of this compound against other deuterated glucose isotopes.

Comparative Analysis of Tracer Performance

The selection of a deuterated glucose tracer is contingent on the specific metabolic pathway under investigation, the analytical platform available, and the potential for isotopic exchange reactions. The following table summarizes the key characteristics and applications of this compound and other deuterated glucose tracers.

Tracer Deuterium Position(s) Primary Applications Advantages Limitations
This compound C2Measurement of futile cycling at the glucose-6-phosphate/fructose-6-phosphate step.[2]Provides specific insights into the reversibility of the phosphoglucose isomerase reaction.The deuterium at the C2 position can be lost during isomerization, potentially underestimating downstream metabolic flux.[2]
[6,6-²H₂]-Glucose (D-Glucose-d₂) C6Measurement of whole-body glucose turnover and endogenous glucose production.[1][3]Deuterium labels at the C6 position are metabolically stable during glycolysis, providing a reliable measure of glucose appearance.[2][3]Provides limited information on intracellular pathway choices like the pentose phosphate pathway (PPP).[3]
D-Glucose-1,2,3,4,5,6,6-d₇ (D-Glucose-d₇) All seven non-exchangeable hydrogensGlobal tracing of glucose-derived hydrogen atoms into various biomolecules (e.g., lipids, amino acids).[1]Offers a comprehensive view of glucose's contribution to anabolic pathways. Provides larger signals in Deuterium Metabolic Imaging (DMI).[4]Potential for kinetic isotope effects due to the high number of deuterium atoms. Complex fragmentation patterns in mass spectrometry.[1]

Experimental Data: A Comparative Overview

Direct quantitative comparisons of metabolic flux measurements using different deuterated glucose isotopes are crucial for tracer selection.

Deuterium Metabolic Imaging (DMI) Signal Enhancement with D-Glucose-d₇

A study comparing D-Glucose-d₇ and [6,6-²H₂]-glucose for DMI in the human brain demonstrated the superior signal-to-noise ratio of the more heavily labeled isotope.[4]

Metabolite Signal Ratio (D-Glucose-d₇ / [6,6-²H₂]-glucose)
Deuterated Water (HDO)1.8 ± 0.3
Glutamate/Glutamine (Glx)1.7 ± 0.3
Lactate (+Lipid)1.6 ± 0.3
Data represents whole-brain signal ratios at 100-120 minutes post-ingestion.[4]

These results indicate that for DMI studies aiming to detect downstream metabolites, D-Glucose-d₇ provides a significant advantage in signal intensity.[4]

Experimental Protocols

Detailed methodologies are essential for the successful implementation of tracer studies.

In Vivo Primed-Constant Infusion Protocol for Glucose Turnover

This protocol is designed to achieve an isotopic steady state in plasma, allowing for the calculation of glucose kinetics.[3]

  • Animal Preparation: Acclimatize animals to the experimental conditions. For studies requiring a basal state, an overnight fast is typical.

  • Tracer Preparation: Prepare sterile, pyrogen-free solutions of the desired deuterated glucose tracer (e.g., this compound, [6,6-²H₂]-glucose) in saline.

  • Priming Dose: Administer a bolus injection of the tracer to rapidly achieve a target isotopic enrichment in the plasma.

  • Constant Infusion: Immediately following the priming dose, begin a continuous intravenous infusion of the tracer at a predetermined rate.

  • Blood Sampling: Collect blood samples at regular intervals throughout the infusion period.

  • Sample Processing: Separate plasma from whole blood by centrifugation and store at -80°C until analysis.

  • Analysis: Determine the isotopic enrichment of glucose in plasma samples using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: Calculate the rate of appearance (Ra) of glucose using the steady-state infusion rate and the measured plasma isotopic enrichment.

GC-MS Analysis of Deuterated Glucose

Accurate quantification of isotopic enrichment is paramount for metabolic flux analysis.

  • Derivatization: Convert glucose in plasma samples to a volatile derivative, such as an aldonitrile acetate or a silyl derivative, to facilitate GC separation and analysis. A common method involves reaction with hydroxylamine followed by acetylation with acetic anhydride.[5]

  • Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an appropriate capillary column for the separation of the glucose derivative.

  • Chromatographic Separation: Inject the derivatized sample into the GC. The temperature program of the GC oven is optimized to achieve baseline separation of the glucose derivative from other plasma components.

  • Mass Spectrometry: As the derivatized glucose elutes from the GC column, it enters the mass spectrometer. The molecule is ionized (e.g., by electron impact), and the resulting fragments are separated based on their mass-to-charge ratio (m/z).

  • Data Acquisition: Monitor the ion currents of specific fragments that are characteristic of the glucose derivative. For deuterated glucose, the mass of these fragments will be shifted according to the number of deuterium atoms they contain.

  • Quantification: Determine the isotopic enrichment by calculating the ratio of the abundance of the deuterated fragment to the non-deuterated fragment, after correcting for the natural abundance of isotopes.[5]

Mandatory Visualizations

Metabolic Fate of Deuterated Glucose Isotopes

The choice of deuterated glucose isotope directly influences which metabolic pathways can be effectively traced. The following diagram illustrates the differential fate of the deuterium label from this compound and [6,6-²H₂]-glucose in central carbon metabolism.

cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway Glucose Glucose G6P G6P Glucose->G6P Hexokinase F6P F6P G6P->F6P PGI (reversible) G6P->F6P [²H] at C2 can be lost 6PGL 6PGL G6P->6PGL G6PDH F16BP F16BP F6P->F16BP PFK GAP GAP F16BP->GAP Aldolase Pyruvate Pyruvate GAP->Pyruvate Lactate Lactate Pyruvate->Lactate [²H] from C6 retained Ru5P Ru5P 6PGL->Ru5P Ru5P->GAP Transketolase/ Transaldolase D_Glucose_d1_2 This compound D_Glucose_d1_2->Glucose D_Glucose_d2 [6,6-²H₂]-Glucose D_Glucose_d2->Glucose

Caption: Differential fate of deuterium from this compound and [6,6-²H₂]-glucose.

Experimental Workflow for In Vivo Tracer Studies

A systematic workflow is crucial for obtaining reliable data from in vivo metabolic tracer experiments.

cluster_planning Experiment Planning cluster_execution Experiment Execution cluster_analysis Sample & Data Analysis cluster_interpretation Interpretation Tracer_Selection Tracer Selection (e.g., this compound) Protocol_Design Protocol Design (Primed-Constant Infusion) Tracer_Selection->Protocol_Design Animal_Prep Animal Preparation Protocol_Design->Animal_Prep Tracer_Admin Tracer Administration Animal_Prep->Tracer_Admin Blood_Sampling Blood Sampling Tracer_Admin->Blood_Sampling Sample_Processing Plasma Separation Blood_Sampling->Sample_Processing Derivatization Glucose Derivatization Sample_Processing->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Processing Isotopic Enrichment Calculation GC_MS->Data_Processing Flux_Calculation Metabolic Flux Calculation Data_Processing->Flux_Calculation Conclusion Biological Conclusion Flux_Calculation->Conclusion

Caption: Workflow for in vivo deuterated glucose tracer studies.

Conclusion

The choice of a deuterated glucose isotope is a critical determinant of the insights that can be gained from a metabolic tracer study. This compound is a specialized tracer primarily used to investigate the reversibility of the phosphoglucose isomerase step in glycolysis. For broader applications such as determining whole-body glucose turnover, the metabolically more stable [6,6-²H₂]-glucose is the tracer of choice.[2][3] For studies requiring a global view of glucose's contribution to various biosynthetic pathways or for enhanced signal in Deuterium Metabolic Imaging, the highly deuterated D-Glucose-d₇ is advantageous.[1][4] A thorough understanding of the metabolic fate of the deuterium label and the specific research question are paramount for selecting the most appropriate deuterated glucose tracer.

References

A Comparative Guide to Isotopic Tracers for Accurate Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of metabolic fluxes is essential for understanding cellular physiology and identifying novel therapeutic targets. Metabolic Flux Analysis (MFA) using isotopically labeled tracers is the gold standard for these investigations. The choice of tracer is a critical experimental design parameter that significantly influences the accuracy and precision of the flux estimations. This guide provides an objective comparison of the performance of D-Glucose-d1-2 and other commonly used glucose tracers, supported by experimental data and detailed methodologies.

Performance Comparison of Isotopic Tracers

The accuracy of flux estimations is highly dependent on the specific metabolic pathway of interest and the isotopic tracer used. While this compound, a deuterated tracer, can provide valuable information, carbon-13 (¹³C) labeled tracers are more commonly employed for resolving fluxes in central carbon metabolism. The selection of a specific ¹³C glucose isotopologue can dramatically impact the precision of the results.

A key study computationally evaluated various ¹³C-labeled glucose and glutamine tracers to determine their effectiveness in estimating fluxes in a mammalian carcinoma cell line. The precision of the flux estimates, represented by the 95% confidence interval, is a critical metric for comparing tracer performance. A narrower confidence interval indicates a more precise flux estimation.

The following table summarizes the performance of several key tracers for different metabolic pathways, based on the aforementioned study. Fluxes are normalized to the glucose uptake rate.

Metabolic PathwayTracerEstimated Flux (Normalized)95% Confidence IntervalPrecision
Glycolysis (PGI) [1,2-¹³C₂]glucose100± 1.2High
[1-¹³C]glucose100± 3.5Moderate
[U-¹³C₆]glucose100± 4.1Moderate
Pentose Phosphate Pathway (G6PDH) [1,2-¹³C₂]glucose15± 0.8High
[1-¹³C]glucose15± 2.5Moderate
[U-¹³C₆]glucose15± 6.2Low
TCA Cycle (CS) [U-¹³C₅]glutamine60± 2.5High
[1,2-¹³C₂]glucose60± 8.5Low
[U-¹³C₆]glucose60± 5.5Moderate

Data is adapted from a computational analysis based on experimentally determined flux maps in a mammalian carcinoma cell line. The flux values are representative and the confidence intervals indicate the precision of the estimation with each tracer.

As the data indicates, [1,2-¹³C₂]glucose provides the most precise estimates for fluxes in glycolysis and the pentose phosphate pathway.[1][2] In contrast, [U-¹³C₅]glutamine is the preferred tracer for analyzing the tricarboxylic acid (TCA) cycle.[1][2] The use of deuterated glucose, such as this compound, can offer complementary information, particularly in studies of NADPH metabolism and in vivo lactate production. However, it's important to be aware of potential kinetic isotope effects which can alter enzymatic reaction rates.

Experimental Protocols

Reproducible and accurate metabolic flux analysis relies on meticulously detailed methodologies. The following is a generalized protocol for a typical ¹³C-MFA experiment in cultured mammalian cells.

Cell Culture and Labeling
  • Cell Seeding and Growth: Plate cells at a density that ensures they are in the exponential growth phase at the time of harvest. Culture cells in a standard medium to the desired cell density.

  • Media Formulation: Prepare a culture medium containing a known concentration of the desired isotopic tracer (e.g., [1,2-¹³C₂]glucose) as the primary carbon source. Ensure all other essential nutrients are present. For parallel labeling experiments, prepare separate media with each tracer.

  • Adaptation to Medium: To ensure cells are in a metabolic steady state, adapt them to a medium containing the unlabeled equivalent of the tracer substrate at the same concentration to be used in the experiment.

  • Isotopic Labeling: Once cells have reached the desired confluency and are in a metabolic steady state, replace the unlabeled medium with the pre-warmed, tracer-containing medium.

  • Incubation: Incubate the cells for a sufficient duration to achieve isotopic steady state, where the isotopic labeling of intracellular metabolites becomes constant. This time is cell-line dependent and should be determined empirically.

Metabolite Extraction and Analysis
  • Quenching Metabolism: Rapidly quench metabolic activity to preserve the in vivo labeling patterns. This is typically achieved by aspirating the medium and washing the cells with an ice-cold saline solution.

  • Metabolite Extraction: Extract the intracellular metabolites using a cold solvent, such as 80% methanol.

  • Sample Preparation for GC-MS:

    • Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

    • Derivatize the dried metabolites to make them volatile for gas chromatography. A common method is to use N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS).

    • Incubate the samples to ensure complete derivatization.

  • GC-MS Analysis:

    • Inject the derivatized sample into a GC-MS system.

    • The gas chromatograph separates the individual metabolites.

    • The mass spectrometer detects the mass-to-charge ratio of the metabolite fragments, revealing the mass isotopomer distributions which indicate the incorporation of the ¹³C label.

Data Analysis and Flux Estimation
  • Data Acquisition: Collect the mass isotopomer distributions for key metabolites in the pathways of interest.

  • Metabolic Network Model: Construct a stoichiometric model of the relevant metabolic pathways, including the atom transitions for each reaction.

  • Flux Estimation: Use computational software (e.g., INCA, Metran) to fit the experimentally measured mass isotopomer distributions to the metabolic model. This is achieved by iteratively adjusting the flux values in the model to minimize the difference between the simulated and measured labeling patterns.

  • Statistical Analysis: Perform a statistical analysis to assess the goodness-of-fit of the model and to determine the confidence intervals for the estimated fluxes.

Visualizing Metabolic Pathways and Workflows

To better understand the flow of carbon through central metabolism and the experimental process, the following diagrams have been generated using Graphviz.

Central_Carbon_Metabolism cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle Glucose Glucose G6P G6P Glucose->G6P Glucokinase F6P F6P G6P->F6P PGI R5P R5P G6P->R5P G6PDH F16P F16P F6P->F16P PFK DHAP_GAP DHAP_GAP F16P->DHAP_GAP Aldolase PEP PEP DHAP_GAP->PEP ... Pyruvate Pyruvate PEP->Pyruvate PK AcetylCoA AcetylCoA Pyruvate->AcetylCoA PDH Lactate Lactate Pyruvate->Lactate LDH R5P->F6P Transketolase R5P->DHAP_GAP Transaldolase Citrate Citrate AcetylCoA->Citrate CS aKG aKG Citrate->aKG IDH SuccinylCoA SuccinylCoA aKG->SuccinylCoA aKGDH Fumarate Fumarate SuccinylCoA->Fumarate ... Malate Malate Fumarate->Malate Fumarase OAA OAA Malate->OAA MDH OAA->Citrate Glutamine Glutamine Glutamine->aKG Glutaminolysis

Central Carbon Metabolism Pathways

MFA_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_computation Computational Phase A Cell Culture & Growth B Isotopic Labeling (e.g., [1,2-13C2]glucose) A->B C Metabolite Extraction B->C D Sample Derivatization C->D E GC-MS Analysis D->E F Mass Isotopomer Distribution Data E->F H Flux Estimation (Software) F->H G Metabolic Network Model G->H I Flux Map & Confidence Intervals H->I

Metabolic Flux Analysis Workflow

References

Selecting the Optimal Isotopic Tracer for Glycolysis Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of glycolysis, a central metabolic pathway, is fundamental to understanding cellular bioenergetics in both health and disease. Isotopic tracers are invaluable tools for elucidating the dynamic nature of glycolytic flux. The selection of an appropriate tracer is a critical experimental design choice that directly impacts the precision and accuracy of metabolic flux analysis (MFA). This guide provides an objective comparison of commonly used isotopic tracers for glycolysis research, supported by experimental data and detailed protocols, to aid in the selection of the optimal tracer for your specific research needs.

Comparative Analysis of Isotopic Tracers

The choice of an isotopic tracer for glycolysis research depends on the specific scientific question being addressed. The most common tracers are carbon-13 (¹³C) labeled glucose analogues and heavy water (D₂O). Each has distinct advantages and disadvantages.

TracerPrimary Application in Glycolysis ResearchAdvantagesDisadvantages
[1,2-¹³C₂]-D-glucose High-resolution analysis of glycolysis and the Pentose Phosphate Pathway (PPP).[1]Provides high precision for estimating fluxes through glycolysis and the PPP.[1] Allows for the deconvolution of the upper and lower parts of glycolysis.Higher cost compared to other tracers.
[U-¹³C₆]-D-glucose General carbon tracing through glycolysis and downstream pathways (e.g., TCA cycle).Labels all carbon atoms, providing a comprehensive overview of glucose metabolism.Can be less informative for resolving fluxes within specific pathways like the PPP compared to positionally labeled tracers.
[1,6-¹³C₂]-D-glucose Alternative to [1,2-¹³C₂]-D-glucose for parallel labeling experiments to improve flux precision.[2]When used in parallel with other tracers, it can significantly improve the precision of flux estimations.[2]Less commonly used as a standalone tracer for glycolysis compared to [1,2-¹³C₂]-D-glucose.
Heavy Water (D₂O) General metabolic labeling to assess the contribution of water to metabolic pathways.[3]Cost-effective compared to ¹³C-labeled tracers.[4] Can be used to study the turnover of various biomolecules.[3]Potential for toxicity at high concentrations.[5] Data analysis can be more complex due to the widespread incorporation of deuterium.

Quantitative Performance of ¹³C-Glucose Tracers

Computational and experimental studies have been conducted to evaluate the performance of various ¹³C-glucose tracers in determining glycolytic fluxes. The precision of flux estimates is a key performance metric. A higher precision score indicates a more reliable and accurate measurement of metabolic flux.

TracerRelative Precision Score for Glycolysis*Key Findings
[1,2-¹³C₂]-D-glucose HighConsistently provides the most precise estimates for glycolytic and PPP fluxes.[1]
[1-¹³C]-D-glucose ModerateOutperformed by [1,2-¹³C₂]-D-glucose and other doubly labeled tracers.[1]
[U-¹³C₆]-D-glucose Low to ModerateWhile useful for overall carbon tracing, it provides less precise estimates for specific glycolytic fluxes compared to positionally labeled tracers.[1]

*Relative precision scores are based on computational models and experimental validation from published literature.[1][2]

Experimental Protocols

Protocol 1: ¹³C-Metabolic Flux Analysis in Mammalian Cells using [1,2-¹³C₂]-D-glucose

This protocol outlines a general workflow for conducting a steady-state ¹³C-MFA experiment in adherent mammalian cells.

1. Cell Culture and Isotope Labeling:

  • Media Preparation: Prepare a custom cell culture medium by supplementing glucose-free DMEM or RPMI-1640 with a known concentration of [1,2-¹³C₂]-D-glucose. The concentration should be optimized for the specific cell line and experimental goals. Use dialyzed fetal bovine serum (FBS) to minimize the presence of unlabeled glucose.

  • Cell Seeding: Seed cells in multi-well plates and grow to the desired confluency (typically 70-80%) in standard, unlabeled medium.

  • Isotopic Labeling: Once cells reach the target confluency, replace the standard medium with the pre-warmed [1,2-¹³C₂]-D-glucose containing medium. The duration of labeling required to reach isotopic steady state for glycolytic intermediates is typically in the range of minutes to a few hours.[6]

2. Metabolite Extraction:

  • Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Extraction: Immediately add a pre-chilled (-80°C) extraction solvent, such as 80% methanol, to the cells. Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.

3. Sample Analysis by Mass Spectrometry:

  • The extracted metabolites are then analyzed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to determine the mass isotopomer distributions (MIDs) of key glycolytic intermediates.

4. Data Analysis and Flux Calculation:

  • The measured MIDs, along with extracellular flux rates (glucose uptake and lactate secretion), are used as inputs for computational MFA software (e.g., INCA, Metran, 13CFLUX2).[7]

  • The software estimates intracellular metabolic fluxes by fitting the experimental data to a metabolic network model.

Protocol 2: Glycolysis Research using Heavy Water (D₂O)

This protocol provides a general outline for a D₂O labeling experiment.

1. D₂O-Enriched Media Preparation:

  • Prepare cell culture medium with a specific enrichment of D₂O (e.g., 5-10%). The final concentration should be carefully chosen to avoid toxicity.

2. Cell Culture and Labeling:

  • Culture cells in the D₂O-enriched medium for a desired period. The labeling duration will depend on the turnover rate of the metabolites of interest.

3. Metabolite Extraction and Analysis:

  • Metabolite extraction is performed as described in the ¹³C-MFA protocol.

  • The incorporation of deuterium into glycolytic intermediates is measured by mass spectrometry.

4. Data Analysis:

  • The analysis of D₂O labeling data can be complex and may require specialized software and modeling approaches to deconvolve the contribution of deuterium to different metabolic pathways.

Visualizing Metabolic Pathways and Workflows

To better understand the flow of isotopic labels and the experimental process, the following diagrams are provided.

Glycolysis_Pathway cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway Glucose Glucose Glucose-6-P Glucose-6-P Glucose->Glucose-6-P Hexokinase Fructose-6-P Fructose-6-P Glucose-6-P->Fructose-6-P PGI 6-Phosphoglucono-δ-lactone 6-Phosphoglucono-δ-lactone Glucose-6-P->6-Phosphoglucono-δ-lactone Fructose-1,6-BP Fructose-1,6-BP Fructose-6-P->Fructose-1,6-BP PFK Glyceraldehyde-3-P Glyceraldehyde-3-P Fructose-1,6-BP->Glyceraldehyde-3-P Aldolase DHAP DHAP Fructose-1,6-BP->DHAP 1,3-Bisphosphoglycerate 1,3-Bisphosphoglycerate Glyceraldehyde-3-P->1,3-Bisphosphoglycerate GAPDH DHAP->Glyceraldehyde-3-P TPI 3-Phosphoglycerate 3-Phosphoglycerate 1,3-Bisphosphoglycerate->3-Phosphoglycerate PGK 2-Phosphoglycerate 2-Phosphoglycerate 3-Phosphoglycerate->2-Phosphoglycerate PGM Phosphoenolpyruvate Phosphoenolpyruvate 2-Phosphoglycerate->Phosphoenolpyruvate Eno Pyruvate Pyruvate Phosphoenolpyruvate->Pyruvate PK Ribulose-5-P Ribulose-5-P 6-Phosphoglucono-δ-lactone->Ribulose-5-P Ribulose-5-P->Glyceraldehyde-3-P

Caption: The Glycolysis and Pentose Phosphate Pathways.

Experimental_Workflow A Cell Culture & Isotopic Labeling B Metabolite Quenching & Extraction A->B C Mass Spectrometry Analysis (GC-MS or LC-MS) B->C D Data Processing & Mass Isotopomer Distribution (MID) Determination C->D E Metabolic Flux Analysis (MFA) using Software D->E F Flux Map Generation & Interpretation E->F

Caption: A generalized workflow for a metabolic flux analysis experiment.

Tracer_Selection_Logic Start Start: Define Research Question Q1 High-resolution flux through Glycolysis & PPP? Start->Q1 T1 Select [1,2-13C2]-D-glucose Q1->T1 Yes Q2 General carbon tracing? Q1->Q2 No End Proceed to Experiment T1->End T2 Select [U-13C6]-D-glucose Q2->T2 Yes Q3 Cost-effective general labeling? Q2->Q3 No T2->End T3 Consider Heavy Water (D2O) Q3->T3 Yes Q3->End No T3->End

Caption: A decision tree for selecting an optimal isotopic tracer.

Conclusion

The selection of an isotopic tracer is a critical step in designing robust and informative glycolysis research studies. For high-precision measurements of glycolytic and PPP fluxes, [1,2-¹³C₂]-D-glucose is the tracer of choice.[1] [U-¹³C₆]-D-glucose is a valuable tool for obtaining a broader overview of glucose carbon fate. Heavy water (D₂O) offers a cost-effective alternative for general metabolic labeling, though with added complexity in data interpretation. By carefully considering the specific research question and the advantages and limitations of each tracer, researchers can design experiments that yield high-quality, actionable data to advance our understanding of glycolytic metabolism in various biological contexts.

References

Safety Operating Guide

Proper Disposal Procedures for D-Glucose-d1-2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of laboratory chemicals is paramount for ensuring a safe working environment and maintaining regulatory compliance. This guide provides a detailed, step-by-step procedure for the disposal of D-Glucose-d1-2, a stable isotope-labeled form of glucose. Since this compound is labeled with deuterium, a stable (non-radioactive) isotope, it does not require the specialized handling and disposal protocols mandated for radioactive materials.[1] In general, compounds enriched with stable isotopes are managed in the same way as their unenriched counterparts.[1]

However, it is crucial to handle this compound with care, as safety data sheets indicate it may be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[2] Furthermore, some data suggests it can be very toxic to aquatic life with long-lasting effects, making proper environmental containment essential.[1]

Key Disposal and Safety Parameters

The following table summarizes crucial information for the safe handling and disposal of this compound.

ParameterInformationCitation
Chemical Nature Solid, powder[1][3]
Radioactivity Not radioactive[1]
Primary Disposal Route Licensed and approved chemical waste disposal company[1][4][5]
Environmental Hazards Potentially very toxic to aquatic life with long-lasting effects[1]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2]
Personal Protective Equipment (PPE) Safety goggles with side-shields, protective gloves, impervious clothing, suitable respirator[1][2]

Detailed Disposal Protocol

This protocol outlines the recommended steps for the proper disposal of this compound from a laboratory setting.

Step 1: Waste Identification and Segregation
  • Identify the Waste Stream: Clearly identify all waste containing this compound. This includes unused product, contaminated labware (e.g., pipette tips, tubes), and contaminated PPE (e.g., gloves).[5]

  • Segregate Waste: Keep this compound waste separate from radioactive waste and general laboratory trash.[1] If it is mixed with other chemicals, the disposal procedure must account for the hazards of all components in the mixture.[1]

Step 2: Containerization and Labeling
  • Use Appropriate Containers: Place the waste in a chemically compatible, sealed, and properly labeled hazardous waste container.[6]

  • Label Clearly: The label must clearly state "Hazardous Waste" and list all chemical constituents, including this compound and any solvents or other chemicals present.[6]

Step 3: Disposal of Unused and Contaminated Materials
  • Unused Product: Offer surplus and non-recyclable this compound to a licensed disposal company.[4][5]

  • Contaminated Labware: Collect items such as pipette tips and tubes in a designated, labeled waste container for chemical waste.[5]

  • Contaminated PPE: Remove and place items like gloves into a designated waste bag for chemically contaminated waste.[5]

  • Crucial Restriction: Do NOT dispose of this compound down the drain or in the regular trash.[1] This is to prevent its release into the environment, where it can be harmful to aquatic organisms.[1][2]

Step 4: Storage and Collection
  • Temporary Storage: Store the sealed waste container in a designated satellite accumulation area according to your institution's guidelines.[6]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for collection.[6] Provide the waste disposal company with the Safety Data Sheet (SDS) for the compound.[1]

Step 5: Documentation
  • Maintain Records: Keep a detailed record of the waste disposal, including the date, quantity, and the name of the disposal vendor. This should be done in accordance with your institution's and local regulations.[1]

Emergency Procedures

Accidental Release Measures
  • Evacuate personnel to safe areas and ensure adequate ventilation.[2]

  • Wear full personal protective equipment (PPE), including a suitable respirator, gloves, and safety goggles.[1][2]

  • Avoid breathing vapors, mist, dust, or gas.[1][2]

  • Prevent further leakage or spillage if it is safe to do so.[1][2]

  • Keep the product away from drains and water courses.[1][2][4]

  • Mechanically collect the spill (e.g., by sweeping or shoveling) and place it in a suitable container for disposal.[4]

First Aid Measures
  • Ingestion: If swallowed, rinse the mouth with water and call a poison center or doctor.[1][2] Do NOT induce vomiting.[2]

  • Skin Contact: Wash the affected area with plenty of soap and water.[1][2] Remove contaminated clothing and wash it before reuse.[2]

  • Eye Contact: Rinse cautiously with water for several minutes.[1][2] If present, remove contact lenses and continue rinsing.[2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start This compound Waste Generated segregate Segregate from other waste streams start->segregate is_radioactive Is the waste radioactive? is_mixed Is it mixed with other hazardous chemicals? is_radioactive->is_mixed No (Stable Isotope) eval_mixture Evaluate hazards of all components. Follow protocol for the most hazardous constituent. is_radioactive->eval_mixture Yes containerize Package in a sealed, labeled, chemically compatible container is_mixed->containerize No is_mixed->eval_mixture Yes segregate->is_radioactive disposal_vendor Dispose via approved chemical waste vendor containerize->disposal_vendor no_drain Do NOT pour down the drain or discard in regular trash disposal_vendor->no_drain eval_mixture->containerize

Caption: Decision workflow for the proper disposal of this compound.

References

Personal protective equipment for handling D-Glucose-d1-2

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for D-Glucose-d1-2

This guide provides crucial safety, handling, and disposal information for this compound, tailored for researchers, scientists, and drug development professionals. This compound is a stable isotope-labeled sugar used in metabolic research and other scientific applications.[1] While it is not radioactive, it requires careful handling to mitigate potential hazards.[2]

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[3]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[3]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[3]

  • Specific Target Organ Toxicity (Single Exposure, Respiratory Tract Irritation) (Category 3): May cause respiratory irritation.[3]

GHS Hazard Summary Table

Hazard StatementGHS ClassificationPictogramSignal Word
H302: Harmful if swallowedAcute toxicity, oral (Category 4)GHS07Warning
H315: Causes skin irritationSkin corrosion/irritation (Category 2)GHS07Warning
H319: Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)GHS07Warning
H335: May cause respiratory irritationSpecific target organ toxicity, single exposure (Category 3)GHS07Warning

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.[4] All PPE should be properly designed, constructed, and maintained.[4]

Recommended PPE for Handling this compound

PPE CategoryItemSpecifications
Eye Protection Safety goggles with side-shieldsMust be worn to protect eyes from dust and powder.[3]
Hand Protection Protective glovesChemical-resistant gloves are required.[3]
Body Protection Impervious clothing / Lab coatLong-sleeved shirts and pants that cover the entire body should be worn.[3]
Respiratory Protection Suitable respiratorUse in a well-ventilated area.[3] A respirator is necessary to protect from airborne particles.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential for the safe handling of this compound.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Conduct Risk Assessment prep2 Ensure adequate ventilation prep1->prep2 prep3 Don appropriate PPE prep2->prep3 handle1 Weigh this compound in a designated area prep3->handle1 Proceed to handling handle2 Avoid creating dust handle1->handle2 handle3 Use only in a well-ventilated area handle2->handle3 post1 Wash hands thoroughly after handling handle3->post1 After handling post2 Decontaminate work surfaces post1->post2 post3 Store in a tightly closed container post2->post3

Caption: Workflow for the safe handling of this compound.

Detailed Experimental Protocol

  • Preparation:

    • Conduct a thorough risk assessment before beginning any work.

    • Ensure the work area, such as a chemical fume hood, is well-ventilated.[3]

    • Put on all required personal protective equipment, including safety goggles, gloves, and a lab coat.[3]

  • Handling:

    • Weigh the solid this compound in a designated area, taking care to avoid the formation of dust.[5]

    • If working with solutions, avoid inhalation of vapors or mists.[3]

    • Do not eat, drink, or smoke in the handling area.[3]

  • Post-Handling:

    • After handling, wash your hands thoroughly with soap and water.[3]

    • Clean and decontaminate all work surfaces and equipment.

    • Store this compound in a tightly closed, properly labeled container in a dry, cool, and well-ventilated place.[5]

Disposal Plan

Proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance. As a stable isotope-labeled compound, it is not radioactive and does not require specialized radioactive waste disposal protocols.[2] The disposal should follow procedures for non-hazardous chemical waste, unless mixed with other hazardous materials.[2]

Disposal Decision Tree

start This compound Waste is_mixed Is the waste mixed with other hazardous chemicals? start->is_mixed non_hazardous Dispose as non-hazardous chemical waste via approved vendor is_mixed->non_hazardous No hazardous Dispose as hazardous waste following institutional guidelines is_mixed->hazardous Yes no_drain Do NOT pour down the drain non_hazardous->no_drain hazardous->no_drain

Caption: Decision-making process for the disposal of this compound.

Disposal Protocol

  • Waste Identification: Identify and segregate waste containing this compound from other laboratory waste streams.[2]

  • Containerization:

    • Non-Hazardous: If the waste is not mixed with other hazardous chemicals, place it in a designated container for non-hazardous chemical waste.[6]

    • Hazardous: If mixed with hazardous substances, the waste must be treated as hazardous.[6] Place it in a compatible, sealed, and clearly labeled hazardous waste container.[6] The label must indicate "Hazardous Waste" and list all chemical components.[6]

  • Disposal:

    • Dispose of the waste through a licensed and approved chemical waste disposal company.[2]

    • Crucially, do not dispose of this compound down the drain or in regular trash. [2]

First Aid Measures

In case of accidental exposure, follow these first aid procedures immediately.

First Aid Procedures

Exposure RouteAction
Ingestion If swallowed, rinse the mouth with water. Call a POISON CENTER or doctor if you feel unwell.[3]
Skin Contact If on skin, wash with plenty of soap and water.[3] Take off contaminated clothing and wash it before reuse.[3]
Inhalation If inhaled, remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[3]
Eye Contact If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3]

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。